Product packaging for Isogranulatimide(Cat. No.:CAS No. 219829-00-2)

Isogranulatimide

Cat. No.: B8811538
CAS No.: 219829-00-2
M. Wt: 276.25 g/mol
InChI Key: KUWAFJHRXZRHJH-UHFFFAOYSA-N
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Description

Isogranulatimide is a useful research compound. Its molecular formula is C15H8N4O2 and its molecular weight is 276.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8N4O2 B8811538 Isogranulatimide CAS No. 219829-00-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

219829-00-2

Molecular Formula

C15H8N4O2

Molecular Weight

276.25 g/mol

IUPAC Name

8-hydroxy-2,4,9,19-tetrazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one

InChI

InChI=1S/C15H8N4O2/c20-14-11-9-5-16-6-19(9)13-10(12(11)15(21)18-14)7-3-1-2-4-8(7)17-13/h1-6,20H,(H,18,21)

InChI Key

KUWAFJHRXZRHJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(NC4=O)O)C5=CN=CN5C3=N2

Origin of Product

United States

Foundational & Exploratory

Isogranulatimide: A Marine-Derived G2 Checkpoint Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isogranulatimide is a polycyclic aromatic alkaloid first isolated from the Brazilian marine ascidian, Didemnum granulatum.[1][2][3] This natural product has garnered significant interest within the scientific community due to its potent and specific activity as a G2 cell cycle checkpoint inhibitor, a crucial mechanism in cancer therapy.[1][2][3][4] This technical guide provides an in-depth overview of the natural source, isolation, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. It includes a detailed experimental protocol for its isolation, quantitative data, and a visualization of its signaling pathway.

Natural Source and Isolation

This compound is a secondary metabolite produced by the marine tunicate Didemnum granulatum, a colonial sea squirt found in the waters off the coast of Brazil.[1][2][3] Its isolation from the crude methanolic extract of the ascidian is achieved through a multi-step process known as bioassay-guided fractionation. This technique involves systematically separating the components of the extract and testing the biological activity of each fraction to guide the purification of the active compound.

Quantitative Data

The isolation of this compound from its natural source is a meticulous process with yields that are characteristic of marine natural product chemistry. The following table summarizes the quantitative data obtained from the bioassay-guided fractionation of Didemnum granulatum.

ParameterValueReference
Starting MaterialLyophilized Didemnum granulatumJ. Org. Chem. 1998, 63, 9850-9856
Extraction SolventMethanol (B129727)J. Org. Chem. 1998, 63, 9850-9856
Final Yield of this compound (5) ~1.0 mg from 25 g of crude extract J. Org. Chem. 1998, 63, 9850-9856
Experimental Protocol: Bioassay-Guided Fractionation

The following protocol details the methodology for the isolation of this compound from Didemnum granulatum, as described in the primary literature.

1.2.1. Extraction:

  • Lyophilized specimens of Didemnum granulatum are exhaustively extracted with methanol (MeOH) at room temperature.

  • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

1.2.2. Solvent Partitioning:

  • The crude extract is subjected to solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between hexane, carbon tetrachloride (CCl₄), and methanol/water.

1.2.3. Chromatographic Separation:

  • Sephadex LH-20 Chromatography: The active fraction from the solvent partitioning is further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. Fractions are collected and monitored for G2 checkpoint inhibitory activity.

  • High-Performance Liquid Chromatography (HPLC): The active fractions from the Sephadex LH-20 column are then subjected to reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient elution system, typically with a mobile phase of acetonitrile (B52724) and water, is employed to isolate the pure this compound.

1.2.4. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action: G2 Checkpoint Inhibition

This compound exerts its biological effect by inhibiting the G2 checkpoint of the cell cycle. This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the G2 checkpoint for survival after DNA damage. By inhibiting the G2 checkpoint, this compound can selectively induce mitotic catastrophe and cell death in cancer cells, particularly those with p53 mutations.[4]

Molecular Target: Checkpoint Kinase 1 (Chk1)

The primary molecular target of this compound is Checkpoint Kinase 1 (Chk1), a serine/threonine kinase that plays a pivotal role in the G2 DNA damage response pathway. This compound acts as a competitive inhibitor of ATP, binding to the ATP-binding pocket of Chk1. This binding event prevents Chk1 from phosphorylating its downstream targets, thereby abrogating the G2 checkpoint.

2.1.1. Kinase Inhibition Data:

KinaseIC₅₀ (µM)
Chk10.1
GSK-3β0.5

Data from Jiang et al., Mol Cancer Ther. 2004;3(10):1221-7.

Signaling Pathway

The following diagram illustrates the G2 DNA damage checkpoint pathway and the inhibitory action of this compound.

G2_Checkpoint_Inhibition_by_this compound cluster_nucleus Nucleus DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1 Chk1 ATM_ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 phosphorylates & inhibits CDK1_CyclinB CDK1/Cyclin B (MPF) Cdc25->CDK1_CyclinB dephosphorylates & activates Mitosis Mitosis CDK1_CyclinB->Mitosis promotes This compound This compound This compound->Chk1 inhibits

Caption: G2 DNA Damage Checkpoint Pathway and Inhibition by this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound against Chk1.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_Chk1 Recombinant Chk1 Enzyme Incubation Incubate Components at 30°C Recombinant_Chk1->Incubation Substrate Peptide Substrate (e.g., CHKtide) Substrate->Incubation ATP ATP (γ-³²P or cold) ATP->Incubation Isogranulatimide_prep This compound (serial dilutions) Isogranulatimide_prep->Incubation Termination Terminate Reaction (e.g., acid) Incubation->Termination Separation Separate Substrate (e.g., P81 paper) Termination->Separation Quantification Quantify Phosphorylation (Scintillation counting or Luminescence) Separation->Quantification

Caption: Experimental Workflow for an in vitro Chk1 Kinase Inhibition Assay.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer agents. Its specific inhibition of the G2 checkpoint via direct targeting of Chk1 provides a clear mechanism of action that can be exploited for therapeutic benefit, especially in p53-deficient tumors. The detailed methodologies and data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and application of this potent marine natural product. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully realize its clinical potential.

References

Isogranulatimide discovery and isolation from marine ascidians

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Discovery, Isolation, and Characterization of a Promising Anticancer Lead from Marine Ascidians

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogranulatimide, a novel aromatic alkaloid, has emerged as a significant lead compound in cancer research due to its specific inhibition of the G2 cell cycle checkpoint. First isolated from the marine ascidian Didemnum granulatum, this natural product has demonstrated potent and selective activity against key regulators of cell cycle progression, offering a promising avenue for the development of new anticancer therapeutics. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, including detailed experimental protocols, comprehensive quantitative data, and visualizations of its mechanism of action and isolation workflow.

Discovery and Biological Activity

This compound was discovered through a rational screening program aimed at identifying inhibitors of the G2 cell cycle checkpoint, a critical pathway that is often exploited by cancer cells to survive DNA damage. Crude methanol (B129727) extracts of the Brazilian ascidian Didemnum granulatum exhibited significant activity in a high-throughput assay designed to detect G2 checkpoint abrogation.[1] Subsequent bioassay-guided fractionation of the active extracts led to the isolation of this compound and its isomer, granulatimide.[1]

The primary molecular target of this compound has been identified as Checkpoint kinase 1 (Chk1), a key serine/threonine kinase that plays a central role in the G2 DNA damage checkpoint.[1][2][3] this compound binds to the ATP-binding pocket of Chk1, preventing its activation and thereby allowing cells with damaged DNA to prematurely enter mitosis, leading to apoptotic cell death.[2][3] This mechanism of action is particularly relevant for cancer cells with mutated p53, which are heavily reliant on the G2 checkpoint for survival after DNA damage induced by chemotherapy or radiation.[1][2]

Quantitative Data

Table 1: Bioactivity of this compound
Target/AssayIC50 ValueCell Line(s)Reference
Chk1 Inhibition0.1 µMin vitro kinase assay[2][3]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition0.5 µMin vitro kinase assay[2]
G2 Checkpoint InhibitionEffective at concentrations > 1 µMp53-mutated MCF-7 breast cancer cells[1]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data Points
¹H NMR (DMSO-d₆, 500 MHz)δ 11.75 (1H, s), 11.15 (1H, s), 8.88 (1H, d, J = 7.9 Hz), 8.42 (1H, s), 8.21 (1H, d, J = 8.5 Hz), 7.65 (1H, t, J = 7.7 Hz), 7.58 (1H, s), 7.49 (1H, t, J = 7.7 Hz)
¹³C NMR (DMSO-d₆, 125 MHz)δ 172.4, 170.9, 140.9, 137.9, 134.8, 130.2, 128.4, 126.3, 124.9, 123.8, 121.7, 120.9, 119.8, 113.4, 112.9, 112.3
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺ calculated for C₁₈H₁₀N₄O₂: 315.0882; found: 315.0885
Infrared (IR) Spectroscopy νₘₐₓ 3410, 3280, 1705, 1640, 1580 cm⁻¹

Experimental Protocols

Isolation of this compound from Didemnum granulatum

The isolation of this compound is achieved through a multi-step bioassay-guided fractionation process.

1. Extraction:

  • Freeze-dried specimens of Didemnum granulatum are exhaustively extracted with methanol (MeOH) at room temperature.

  • The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.

2. Initial Fractionation (Size-Exclusion Chromatography):

  • The crude methanol extract is subjected to size-exclusion chromatography on a Sephadex LH-20 column.

  • Elution is performed with 100% methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) and for their ability to inhibit the G2 checkpoint.

3. Purification (Reverse-Phase High-Performance Liquid Chromatography):

  • The active fractions from the Sephadex LH-20 column are pooled and concentrated.

  • The resulting material is further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is typically used with a gradient elution system of acetonitrile (B52724) (ACN) in water (H₂O), often with a small percentage of a modifier like trifluoroacetic acid (TFA). A common gradient is a linear gradient from 30% ACN/H₂O to 100% ACN.

  • The elution is monitored by UV detection at multiple wavelengths (e.g., 254 nm and 280 nm).

  • Fractions corresponding to the peak of this compound are collected, and the solvent is removed under vacuum to yield the pure compound.

G2 Checkpoint Inhibition Assay

This cell-based assay is designed to identify compounds that abrogate the G2 checkpoint.

1. Cell Culture and Treatment:

  • A suitable cancer cell line with a defective p53 pathway (e.g., p53-mutated MCF-7) is cultured in appropriate media.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • To induce DNA damage and arrest cells in the G2 phase, cells are treated with a DNA-damaging agent, such as γ-irradiation or a radiomimetic drug (e.g., bleomycin).

  • Following the induction of DNA damage, cells are incubated with the test compounds (e.g., fractions from the isolation process or pure this compound) at various concentrations. A known G2 checkpoint inhibitor (e.g., caffeine) can be used as a positive control.

2. Mitotic Arrest and Detection:

  • To trap cells that have overridden the G2 checkpoint and entered mitosis, a mitotic spindle poison (e.g., nocodazole) is added to the culture medium.

  • After a suitable incubation period, cells are fixed and stained with a DNA dye (e.g., DAPI) and an antibody that specifically recognizes a mitotic marker (e.g., anti-phospho-histone H3).

3. Analysis:

  • The percentage of mitotic cells is determined by fluorescence microscopy or high-content imaging.

  • A significant increase in the percentage of mitotic cells in the presence of a test compound compared to the vehicle control indicates G2 checkpoint inhibition.

Visualizations

experimental_workflow ascidian Marine Ascidian (Didemnum granulatum) extraction Methanol Extraction ascidian->extraction crude_extract Crude Extract extraction->crude_extract sephadex Sephadex LH-20 (Size-Exclusion Chromatography) crude_extract->sephadex active_fractions Bioactive Fractions sephadex->active_fractions rphplc Reverse-Phase HPLC (C18 Column) active_fractions->rphplc pure_this compound Pure this compound rphplc->pure_this compound

Caption: Workflow for the isolation of this compound.

signaling_pathway dna_damage DNA Damage (e.g., from Chemotherapy) atm_atr ATM/ATR Kinases dna_damage->atm_atr activates chk1 Chk1 Kinase atm_atr->chk1 activates cdc25 Cdc25 Phosphatase chk1->cdc25 inhibits cdk1_cyclinB Cdk1/Cyclin B Complex cdc25->cdk1_cyclinB activates mitosis Mitosis cdk1_cyclinB->mitosis apoptosis Apoptosis mitosis->apoptosis in presence of DNA damage This compound This compound This compound->chk1 inhibits

Caption: this compound's inhibition of the G2 checkpoint pathway.

References

An In-depth Technical Guide to Isogranulatimide: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogranulatimide is a marine-derived alkaloid that has garnered significant interest within the scientific community for its potent and selective inhibition of Checkpoint Kinase 1 (Chk1), a critical regulator of the G2/M DNA damage checkpoint. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of its quantitative inhibitory and cytotoxic activities. Furthermore, this guide elucidates the key signaling pathway modulated by this compound, offering insights into its potential as a therapeutic agent in oncology.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic aromatic alkaloid with a unique carbazole-maleimido-imidazole skeleton. Its chemical identity and key physicochemical properties are summarized in the tables below.

Identifier Value
IUPAC Name Imidazo[1',5':1,6]pyrrolo[3',4':4,5]pyrido[2,3-b]indole-1,3(2H,8H)-dione
CAS Number 219829-00-2
Molecular Formula C₁₅H₈N₄O₂
Molecular Weight 276.25 g/mol
Canonical SMILES C1=CC=C2C(=C1)NC3=C2C4=C(C(=O)NC4=O)C5=CN=CN53
InChI InChI=1S/C15H8N4O2/c20-14-11-9-5-16-6-19(9)13-10(12(11)15(21)18-14)7-3-1-2-4-8(7)17-13/h1-6,17H,(H,18,20,21)
InChIKey WXUJAQBSBZLVEV-UHFFFAOYSA-N
Physicochemical Property Value
XLogP3 2.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4

Biological Properties and Quantitative Data

This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a key serine/threonine kinase involved in the G2/M DNA damage checkpoint. By inhibiting Chk1, this compound abrogates the cell cycle arrest, leading to premature mitotic entry and subsequent cell death in cancer cells with damaged DNA. It also exhibits inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β).

Target IC₅₀ Assay Type
Checkpoint Kinase 1 (Chk1) 0.1 µM (100 nM)[1][2][3]In vitro kinase assay
Glycogen Synthase Kinase 3β (GSK-3β) 0.5 µM[2][3]In vitro kinase assay
Cell Line Cancer Type IC₅₀ (Cytotoxicity)
L1210 Murine LeukemiaData not available
DU145 Human Prostate CarcinomaData not available
A549 Human Non-small Cell Lung CarcinomaData not available
HT29 Human Colon CarcinomaData not available

Experimental Protocols

Isolation from Didemnum granulatum

This compound was first isolated from the marine ascidian Didemnum granulatum. The following is a general protocol based on published methods:

  • Extraction: The collected ascidian biomass is extracted with methanol (B129727).

  • Solvent Partitioning: The methanol extract is concentrated and partitioned between ethyl acetate (B1210297) and water.

  • Chromatography: The ethyl acetate fraction is subjected to multiple rounds of chromatographic separation, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Chemical Synthesis

Several synthetic routes to this compound have been reported. A common strategy involves the following key steps:

  • Formation of the Indole (B1671886) Core: Synthesis of a suitably substituted indole derivative.

  • Annulation of the Imidazole (B134444) Ring: Construction of the imidazole ring onto the indole core.

  • Maleimide (B117702) Ring Formation: Cyclization to form the final maleimide moiety.

In Vitro Chk1 Inhibition Assay

The inhibitory activity of this compound against Chk1 can be determined using a radiometric or fluorescence-based in vitro kinase assay.

  • Reagents: Recombinant human Chk1 enzyme, a suitable substrate peptide (e.g., CHKtide), ATP (radiolabeled or unlabeled), and the test compound (this compound).

  • Procedure: a. The Chk1 enzyme is incubated with varying concentrations of this compound in a suitable assay buffer. b. The kinase reaction is initiated by the addition of the substrate peptide and ATP. c. After a defined incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or fluorescence detection).

  • Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the G2/M DNA damage checkpoint pathway. This pathway is a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis.

G2M_Checkpoint_Inhibition_by_this compound DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Chk1 Chk1 ATM_ATR->Chk1 activates Cdc25 Cdc25 Chk1->Cdc25 inhibits (phosphorylation) G2_Arrest G2 Arrest Chk1->G2_Arrest This compound This compound This compound->Chk1 inhibits CyclinB_Cdc2 Cyclin B / Cdc2 Cdc25->CyclinB_Cdc2 activates Mitosis Mitosis CyclinB_Cdc2->Mitosis promotes Apoptosis Apoptosis CyclinB_Cdc2->Apoptosis premature entry leads to

G2/M Checkpoint Inhibition by this compound.

In response to DNA damage, sensor kinases such as ATM and ATR are activated. These kinases, in turn, phosphorylate and activate Chk1. Activated Chk1 then phosphorylates and inactivates the phosphatase Cdc25. The inactivation of Cdc25 prevents the dephosphorylation and activation of the Cyclin B/Cdc2 complex, which is essential for mitotic entry. This leads to cell cycle arrest in the G2 phase, allowing time for DNA repair.

This compound, by directly inhibiting Chk1, prevents the inactivation of Cdc25. Consequently, the Cyclin B/Cdc2 complex remains active, leading to the abrogation of the G2 checkpoint. This forces cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and ultimately, apoptosis. This mechanism of action makes this compound a promising candidate for combination therapies with DNA-damaging agents in cancer treatment.

Experimental_Workflow_for_Isogranulatimide_Evaluation Start Start: this compound Source Isolation Isolation from Didemnum granulatum Start->Isolation Synthesis Chemical Synthesis Start->Synthesis Purified_Compound Purified this compound Isolation->Purified_Compound Synthesis->Purified_Compound Kinase_Assay In Vitro Chk1 Inhibition Assay Purified_Compound->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purified_Compound->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle Analysis) Purified_Compound->Mechanism_Study IC50_Chk1 Determine Chk1 IC₅₀ Kinase_Assay->IC50_Chk1 IC50_Cyto Determine Cytotoxicity IC₅₀ Cytotoxicity_Assay->IC50_Cyto Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis

References

Isogranulatimide's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isogranulatimide is a marine-derived alkaloid that has garnered interest in oncology for its role as a G2-M checkpoint abrogator. Its primary mechanism of action involves the direct inhibition of Checkpoint Kinase 1 (Chk1), a crucial component of the DNA damage response pathway. By targeting Chk1, this compound disrupts the cell's ability to arrest in the G2 phase upon DNA damage, forcing p53-deficient cancer cells into premature and lethal mitosis, a process known as mitotic catastrophe. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and workflows.

Core Mechanism of Action: Chk1 Inhibition and G2 Checkpoint Abrogation

This compound is a potent inhibitor of the serine/threonine kinase Chk1, with a reported half-maximal inhibitory concentration (IC50) of 0.1 µM.[1][2] It also exhibits inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 0.5 µM.[1][2] Notably, this compound is a more selective inhibitor of Chk1 compared to other staurosporine (B1682477) analogs like UCN-01, as it does not significantly inhibit Protein Kinase Cβ.[1]

The G2 checkpoint is a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis (M phase).[3] In many cancer cells, the G1 checkpoint is non-functional due to mutations in the p53 tumor suppressor gene.[3] Consequently, these cells are heavily reliant on the G2 checkpoint for DNA repair and survival, especially when treated with DNA-damaging agents.

This compound's inhibition of Chk1 disrupts this crucial G2 checkpoint.[1][3] Chk1, when activated by the upstream kinase ATR in response to DNA damage, phosphorylates and inactivates the Cdc25C phosphatase.[4] Inactivated Cdc25C is sequestered in the cytoplasm, preventing it from dephosphorylating and activating the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. By inhibiting Chk1, this compound allows Cdc25C to remain active, leading to the premature activation of the Cyclin B1/CDK1 complex and forcing the cell into mitosis despite the presence of DNA damage. This premature mitotic entry with unrepaired DNA leads to genomic instability, mitotic catastrophe, and ultimately, apoptotic cell death.[5][6]

Data Presentation

Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (µM)Reference
Checkpoint Kinase 1 (Chk1)0.1[1][2]
Glycogen Synthase Kinase-3β (GSK-3β)0.5[1][2]
Cytotoxicity of this compound Analogues in Cancer Cell Lines

While comprehensive cytotoxicity data for this compound across a wide range of cancer cell lines is limited in publicly available literature, studies on its analogues demonstrate its potential as an anticancer agent.

Cell LineCancer TypeIC50 (µM) of AnalogueReference
L1210Murine LeukemiaData for various analogues available[7]
DU145Human Prostate CarcinomaData for various analogues available[7]
A549Human Non-small Cell Lung CarcinomaData for various analogues available[7]
HT29Human Colon CarcinomaData for various analogues available[7]

Signaling Pathways and Experimental Workflows

This compound's Effect on the G2/M Checkpoint Signaling Pathway

G2_M_Checkpoint_Inhibition cluster_0 DNA Damage Response cluster_1 This compound Action cluster_2 Cell Cycle Regulation cluster_3 Cellular Outcome DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 phosphorylates (activates) Cdc25C Cdc25C (active) Chk1->Cdc25C phosphorylates (inactivates) This compound This compound This compound->Chk1 inhibits Cdc25C_P p-Cdc25C (inactive) CDK1_CyclinB_P p-CDK1/Cyclin B (inactive) Cdc25C->CDK1_CyclinB_P dephosphorylates (activates) G2_Arrest G2 Arrest CDK1_CyclinB CDK1/Cyclin B (active) Mitosis Mitosis CDK1_CyclinB->Mitosis Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe premature entry with unrepaired DNA leads to Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: this compound inhibits Chk1, leading to G2/M checkpoint abrogation and mitotic catastrophe.

Experimental Workflow: In Vitro Chk1 Kinase Assay

Chk1_Kinase_Assay_Workflow cluster_workflow In Vitro Chk1 Kinase Assay start Start reagents Prepare Reagents: - Recombinant Chk1 - Kinase Buffer - ATP - Substrate (e.g., Cdc25C peptide) - this compound (serial dilutions) start->reagents incubation Incubate Chk1 with This compound reagents->incubation reaction Initiate Kinase Reaction (add ATP and substrate) incubation->reaction detection Detect Kinase Activity (e.g., phosphorylation of substrate) reaction->detection analysis Data Analysis: - Determine IC50 value detection->analysis end End analysis->end

Caption: Workflow for determining the in vitro inhibitory activity of this compound against Chk1.

Experimental Workflow: G2 Checkpoint Abrogation Assay

G2_Checkpoint_Abrogation_Workflow cluster_workflow G2 Checkpoint Abrogation Assay start Start cell_culture Culture p53-deficient cancer cells start->cell_culture dna_damage Induce DNA Damage (e.g., γ-irradiation) cell_culture->dna_damage treatment Treat with this compound dna_damage->treatment incubation Incubate for a defined period treatment->incubation staining Fix and stain cells (e.g., Propidium Iodide) incubation->staining flow_ flow_ staining->flow_ flow_cytometry Analyze cell cycle distribution by Flow Cytometry analysis Quantify percentage of cells in G2/M phase flow_cytometry->analysis end End analysis->end cytometry cytometry

Caption: Workflow to assess this compound's ability to abrogate the G2 checkpoint in cancer cells.

Experimental Protocols

In Vitro Chk1 Kinase Assay

This protocol describes a method to determine the IC50 value of this compound against Chk1 kinase.

Materials:

  • Recombinant human Chk1 enzyme

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP

  • Chk1 substrate (e.g., a synthetic peptide such as CHKtide)

  • This compound

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the kinase assay buffer, recombinant Chk1 enzyme, and the Chk1 substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 20-30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

G2 Checkpoint Abrogation Assay by Flow Cytometry

This protocol outlines a method to assess the ability of this compound to override a DNA damage-induced G2 cell cycle arrest.

Materials:

  • p53-deficient cancer cell line (e.g., MCF-7 with dominant-negative p53)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., γ-irradiation source or etoposide)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the p53-deficient cancer cells in culture plates and allow them to adhere overnight.

  • Induce DNA damage by exposing the cells to a DNA damaging agent (e.g., γ-irradiation).

  • Immediately after inducing damage, treat the cells with various concentrations of this compound or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry, acquiring data for at least 10,000 events per sample.

  • Quantify the percentage of cells in the G2/M phase of the cell cycle. A decrease in the percentage of cells in G2/M in the presence of this compound and DNA damage, compared to DNA damage alone, indicates G2 checkpoint abrogation.

Western Blot Analysis of Cdc25C Phosphorylation

This protocol is for detecting changes in the phosphorylation status of Cdc25C, a direct downstream target of Chk1.

Materials:

  • Cancer cell line

  • DNA damaging agent

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Cdc25C (Ser216), anti-total Cdc25C, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with a DNA damaging agent in the presence or absence of this compound for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Cdc25C (Ser216) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total Cdc25C and the loading control to ensure equal loading. A decrease in the phospho-Cdc25C signal relative to total Cdc25C in this compound-treated cells indicates Chk1 inhibition.

Conclusion

This compound represents a promising scaffold for the development of anticancer therapeutics due to its potent and selective inhibition of Chk1. Its ability to abrogate the G2 checkpoint in p53-deficient cancer cells provides a clear mechanism for its selective cytotoxicity towards tumor cells, particularly in combination with DNA-damaging agents. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and its analogues. Future studies focusing on a broader range of cancer cell lines, in vivo efficacy, and the potential for combination therapies will be crucial in translating the preclinical promise of this compound into clinical applications.

References

Isogranulatimide: A Technical Guide to a Selective G2 Checkpoint Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isogranulatimide, a marine alkaloid identified as a potent and selective inhibitor of the G2 DNA damage checkpoint. This document consolidates key findings on its mechanism of action, quantitative inhibitory data, experimental protocols, and its potential as a therapeutic agent to sensitize cancer cells to DNA-damaging treatments.

Introduction: The G2 Checkpoint and Cancer Therapy

Normal cells respond to DNA damage by activating cell cycle checkpoints, which halt progression through the cell cycle to allow for DNA repair.[1] The G2 checkpoint, specifically, prevents cells from entering mitosis (M phase) with damaged DNA.[1] Many cancer cells have a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the G2 checkpoint for survival after DNA damage.[1][2] This dependency presents a therapeutic window: inhibiting the G2 checkpoint can selectively sensitize p53-deficient cancer cells to DNA-damaging agents like chemotherapy and radiation.[1][3][4]

This compound is a natural compound with a unique indole (B1671886)/maleimide/imidazole (B134444) skeleton that was identified as a G2 checkpoint inhibitor through a phenotypic cell-based screen.[1][3][4] It represents a promising candidate for anticancer therapy due to its selective inhibition of a key G2 checkpoint kinase.[1][3]

Mechanism of Action: Targeting Checkpoint Kinase 1 (Chk1)

This compound exerts its G2 checkpoint inhibitory effect primarily through the direct inhibition of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase that regulates the G2/M transition.[1][2][3]

The G2 Checkpoint Signaling Pathway

Upon DNA damage, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated. ATR, in particular, phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates the Cdc25C phosphatase.[5] In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. By inhibiting Cdc25C, Chk1 prevents the activation of the Cyclin B1/CDK1 complex, leading to cell cycle arrest in the G2 phase.

This compound disrupts this pathway by directly inhibiting Chk1. This prevents the inactivation of Cdc25C, allowing for the activation of the Cyclin B1/CDK1 complex and forcing the cell to enter mitosis despite the presence of DNA damage, a process that often leads to mitotic catastrophe and cell death in cancer cells.

G2_Checkpoint_Pathway cluster_0 DNA Damage Response cluster_1 Cell Cycle Machinery DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 phosphorylates (activates) Cdc25C Cdc25C (active) Chk1->Cdc25C phosphorylates (inactivates) Cdc25C_P Cdc25C (inactive) CDK1_P Cyclin B1/CDK1 (inactive) Cdc25C->CDK1_P dephosphorylates (activates) CDK1 Cyclin B1/CDK1 (active) CDK1_P->CDK1 Mitosis Mitosis CDK1->Mitosis triggers This compound This compound This compound->Chk1 inhibits

Figure 1: G2 Checkpoint Signaling Pathway and this compound's Mechanism of Action.
Structural Basis of Chk1 Inhibition

Crystallographic studies have revealed that this compound binds to the ATP-binding pocket of the Chk1 catalytic domain.[1][3][4] Similar to the well-known checkpoint inhibitor UCN-01, this compound forms hydrogen bonds with the backbone carbonyl oxygen of Glu85 and the amide nitrogen of Cys87 in Chk1.[1][3][4] However, a key difference lies in the interaction of the basic N15 of this compound's imidazole ring with Glu17 of Chk1.[1][3] This interaction induces a conformational change in the glycine-rich loop of the kinase, which is believed to be a significant contributor to its inhibitory activity.[1][3]

Quantitative Data: In Vitro Inhibitory Activity

This compound has been demonstrated to be a potent inhibitor of Chk1 with a high degree of selectivity over other kinases, including Protein Kinase C beta (PKCβ), which is strongly inhibited by UCN-01.

CompoundTarget KinaseIC50 (µM)Reference
This compound Chk10.1[1][2][3]
Glycogen Synthase Kinase-3β (GSK-3β)0.5[1][3]
Protein Kinase Cβ (PKCβ)Not inhibitory[1][3]
UCN-01 Chk10.007[1][3]
Protein Kinase Cβ (PKCβ)0.001[1][3]
This compound Analogues
Granulatimide (B1238245)Chk1Potent inhibitor[4]
This compound BChk1Less potent than this compound[4]
This compound CChk1Potent inhibitor[4]

Structure-Activity Relationship (SAR)

Studies on natural and synthetic analogues of this compound have provided insights into the structural features crucial for its G2 checkpoint inhibitory activity.

  • Imide Nitrogen: Alkylation of the imide nitrogen (e.g., in 10-methylthis compound) leads to a significant decrease in potency, highlighting the importance of this group, likely for hydrogen bonding.[1]

  • Basic Nitrogen in Imidazole Ring: The presence of a basic nitrogen at position 14 or 15 of the imidazole ring is critical for checkpoint inhibition.[1][3][4]

  • Imidazole vs. Pyrrole (B145914): Replacing the imidazole heterocycle with a pyrrole has been explored in synthetic analogues to modulate activity.[6]

  • Indole Moiety: Substitution of the indole unit with a 7-azaindole (B17877) has also been investigated in the design of new analogues.[6]

Experimental Protocols

In Vitro Chk1 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Chk1.

Objective: To determine the IC50 value of this compound against Chk1.

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, a suitable Chk1 substrate (e.g., a synthetic peptide), and purified recombinant Chk1 enzyme.

  • Compound Incubation: Add varying concentrations of this compound or a control inhibitor (e.g., UCN-01) to the reaction mixture. A DMSO control is also included.

  • Initiation and Incubation: Initiate the kinase reaction by adding a phosphate (B84403) source, such as [γ-³²P]ATP, and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction, typically by adding a stop solution (e.g., phosphoric acid).

  • Quantification of Phosphorylation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of incorporated radiolabel is then quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of Chk1 inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Reaction Prepare Reaction Mix (Chk1, Substrate, Buffer) Start->Prep_Reaction Add_Inhibitor Add this compound (Varying Concentrations) Prep_Reaction->Add_Inhibitor Initiate_Reaction Initiate with [γ-³²P]ATP Incubate at 30°C Add_Inhibitor->Initiate_Reaction Terminate Terminate Reaction Initiate_Reaction->Terminate Separate Separate Substrate (Phosphocellulose Paper) Terminate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate % Inhibition Determine IC50 Quantify->Analyze End End Analyze->End

Figure 2: General Workflow for an In Vitro Chk1 Kinase Assay.
Cell-Based G2 Checkpoint Inhibition Assay

This assay measures the ability of a compound to abrogate the G2 checkpoint in cells arrested in G2 phase following DNA damage.

Objective: To assess the G2 checkpoint inhibitory activity of this compound in a cellular context.

General Protocol:

  • Cell Culture and G2 Arrest: Culture a suitable cancer cell line (e.g., p53-deficient) and induce G2 arrest by treating with a DNA-damaging agent (e.g., γ-irradiation).[1][4]

  • Mitotic Block: Add a mitotic blocking agent, such as nocodazole, to trap cells that enter mitosis in the M phase.[1][4]

  • Compound Treatment: Expose the G2-arrested cells to various concentrations of this compound or control compounds for a defined period (e.g., 8 hours).[1][4]

  • Cell Fixation and Permeabilization: Fix the cells (e.g., with formaldehyde) and permeabilize them to allow for antibody entry.

  • Immunostaining: Stain the cells with an antibody against a mitotic marker, such as phospho-histone H3 (pH3), which is specific for cells in mitosis. A fluorescent secondary antibody is then used for detection.

  • Microscopy and Quantification: Analyze the cells using high-content imaging or fluorescence microscopy to determine the percentage of pH3-positive cells (i.e., cells that have entered mitosis).

  • Data Analysis: An increase in the percentage of mitotic cells in the presence of the compound indicates G2 checkpoint inhibition. Plot the percentage of mitotic cells against the compound concentration to determine the effective concentration.

G2_Assay_Workflow Start Start Culture_Cells Culture Cancer Cells (p53-deficient) Start->Culture_Cells Induce_Damage Induce DNA Damage (e.g., γ-irradiation) Culture_Cells->Induce_Damage Arrest_G2 Cells Arrest in G2 Induce_Damage->Arrest_G2 Add_Nocodazole Add Nocodazole (Mitotic Trap) Arrest_G2->Add_Nocodazole Treat_Compound Treat with this compound Add_Nocodazole->Treat_Compound Fix_Permeabilize Fix and Permeabilize Cells Treat_Compound->Fix_Permeabilize Immunostain Immunostain for Phospho-Histone H3 Fix_Permeabilize->Immunostain Analyze_Imaging High-Content Imaging Immunostain->Analyze_Imaging Quantify_Mitosis Quantify % of Mitotic Cells Analyze_Imaging->Quantify_Mitosis End End Quantify_Mitosis->End

Figure 3: General Workflow for a Cell-Based G2 Checkpoint Inhibition Assay.

Preclinical Efficacy

In preclinical studies, this compound has demonstrated its potential as a chemosensitizer. When used in combination with topoisomerase inhibitors such as topotecan (B1662842), irinotecan, or doxorubicin, this compound led to a significant additional decrease in the number of ovarian and colon carcinoma cells compared to treatment with the chemotherapeutic agent alone.[2] This effect was correlated with a decrease in the DNA damage-induced phosphorylation of Chk1 and CDC2.[2]

Furthermore, in vivo studies using nude mice with human ovarian tumor xenografts, the combination of topotecan (10 mg/kg) and this compound (30 mg/kg) resulted in an 82% reduction in tumor growth compared to topotecan alone.[2] Importantly, no adverse reactions were observed with this compound at doses up to 100 mg/kg, suggesting a favorable safety profile.[2]

Conclusion and Future Directions

This compound is a selective and potent inhibitor of the G2 DNA damage checkpoint that functions by targeting Chk1. Its distinct mechanism of action and favorable kinase selectivity profile, particularly its lack of activity against PKCβ, make it a promising candidate for further development.[1][3] Preclinical data strongly support its role as a chemosensitizer that can enhance the efficacy of DNA-damaging agents in cancer cells, especially those with p53 mutations.[2]

Future research should focus on further elucidating the pharmacokinetics and pharmacodynamics of this compound and its analogues, as well as exploring its efficacy in a broader range of cancer models. The synthesis of new analogues based on the established structure-activity relationships could lead to the development of even more potent and selective Chk1 inhibitors for clinical applications.[6][7]

References

The Role of Isogranulatimide in Chk1 Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint kinase 1 (Chk1) is a critical serine/threonine-specific protein kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] Its activation triggers cell cycle arrest to allow for DNA repair, and as such, it has emerged as a key target for cancer therapy, particularly in p53-deficient tumors that are heavily reliant on the G2 checkpoint for survival.[2][3][4] Isogranulatimide, a marine alkaloid derived from the ascidian Didemnum granulatum, has been identified as a potent and selective inhibitor of Chk1 kinase.[5][6] This technical guide provides an in-depth overview of the role of this compound in Chk1 inhibition, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Introduction to Chk1 and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract these threats, cells have evolved a complex signaling network known as the DNA damage response (DDR). A key pathway in the DDR is the ATR-Chk1 signaling cascade, which is primarily activated by single-stranded DNA (ssDNA) that can arise from replication stress or UV-induced damage.[1][7] Upon activation by ATR, Chk1 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, promote DNA repair, and in cases of severe damage, induce apoptosis.[8][9] This function makes Chk1 a master regulator of the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[1][10]

This compound: A Selective Chk1 Inhibitor

This compound is a natural product with a unique indole/maleimide/imidazole (B134444) skeleton.[2][11] It was identified as a G2 checkpoint inhibitor through a phenotypic cell-based screen.[2][3] Subsequent in vitro kinase assays revealed that this compound is a potent inhibitor of Chk1.[2][3]

Quantitative Inhibitory Data

The inhibitory activity of this compound against Chk1 and other kinases has been quantified, highlighting its selectivity.

KinaseThis compound IC50 (µM)UCN-01 IC50 (µM)Reference
Chk1 0.1 0.007[2][3]
Glycogen Synthase Kinase-3β (GSK-3β)0.5Not Reported[2][3]
Protein Kinase Cβ (PKCβ)Not Inhibited0.001[2][3]

Table 1: Comparison of the in vitro inhibitory activity (IC50) of this compound and UCN-01 against various kinases.

Mechanism of Action

Crystallographic studies of the Chk1 catalytic domain in complex with this compound have elucidated its mechanism of action.[2][3] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk1.[2][11][12] This binding is stabilized by hydrogen bonds with the backbone carbonyl oxygen of Glu85 and the amide nitrogen of Cys87.[2][3] A key feature of this compound's interaction with Chk1 is the interaction of its basic N15 atom in the imidazole ring with Glu17 of the kinase.[2][3] This interaction induces a conformational change in the glycine-rich loop of Chk1, which is believed to contribute significantly to its inhibitory effect.[2][3]

Experimental Protocols

In Vitro Chk1 Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against Chk1 kinase.

Materials:

  • Recombinant human Chk1 enzyme

  • Biotinylated peptide substrate (e.g., a peptide derived from Cdc25C)

  • ATP (Adenosine triphosphate)

  • This compound (or other test compounds)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Streptavidin-coated plates

  • Phospho-specific antibody against the substrate peptide

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a streptavidin-coated microplate, add the biotinylated peptide substrate and allow it to bind. Wash the plate to remove unbound substrate.

  • Add the recombinant Chk1 enzyme to each well.

  • Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding EDTA or by washing the plate.

  • Add the phospho-specific primary antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • After incubation and washing, add the TMB substrate and allow color to develop.

  • Stop the color development with the stop solution.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Chk1 Signaling Pathway and this compound Inhibition

Chk1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., ssDNA) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 (A, B, C) Chk1->Cdc25 phosphorylates & inhibits G2_M_Arrest G2/M Phase Arrest (DNA Repair) Chk1->G2_M_Arrest This compound This compound This compound->Chk1 inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB dephosphorylates & activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis

Caption: ATR-Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Workflow for Chk1 Inhibition Assay

Chk1_Inhibition_Workflow cluster_workflow In Vitro Chk1 Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, This compound) Start->Prepare_Reagents Incubate Incubate Components (Enzyme + Substrate + Inhibitor) Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detection Detection of Phosphorylation (e.g., ELISA) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End Isogranulatimide_Mechanism cluster_mechanism This compound's ATP-Competitive Inhibition of Chk1 Chk1_Kinase Chk1 Kinase Domain ATP Binding Pocket Glycine-rich Loop Inhibition Inhibition of Kinase Activity Chk1_Kinase->Inhibition This compound This compound This compound->Chk1_Kinase:atp Binds to Conformational_Change Conformational Change in Glycine-rich Loop This compound->Conformational_Change Induces ATP ATP ATP->Chk1_Kinase:atp Binding blocked Conformational_Change->Inhibition Contributes to

References

Isogranulatimide: A Targeted Approach for p53-Deficient Cancers by G2 Checkpoint Abrogation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cell cycle arrest and apoptosis in response to cellular stress. Its frequent inactivation in human cancers presents a significant therapeutic challenge. Isogranulatimide, a marine alkaloid, has emerged as a promising agent that demonstrates selective cytotoxicity towards p53-deficient cancer cells. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to the effects of this compound on cancer cells lacking functional p53. This compound functions as a G2 checkpoint inhibitor, primarily by targeting Checkpoint Kinase 1 (Chk1). In p53-deficient cells, which are reliant on the G2 checkpoint for DNA repair, inhibition of Chk1 by this compound in combination with DNA-damaging agents leads to mitotic catastrophe and selective cell death. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring novel therapeutic strategies for p53-mutated cancers.

Mechanism of Action: G2 Checkpoint Abrogation in p53-Deficient Cells

In response to DNA damage, normal cells with wild-type p53 can arrest the cell cycle at the G1 phase, allowing time for DNA repair before replication. However, cancer cells with mutated or deficient p53 lack this G1 checkpoint and are therefore heavily dependent on the G2 checkpoint to repair DNA damage before entering mitosis. This compound exploits this dependency.

This compound has been identified as a potent inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the G2 DNA damage checkpoint signaling pathway.[1] Chk1 is activated in response to DNA damage and subsequently phosphorylates and inactivates the Cdc25 phosphatase. Inactivated Cdc25 is unable to dephosphorylate and activate the Cyclin B-Cdk1 complex, which is essential for entry into mitosis. By inhibiting Chk1, this compound prevents the G2 arrest, forcing p53-deficient cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1]

This selective mechanism of action makes this compound a promising candidate for combination therapy with DNA-damaging agents such as gamma-irradiation or topoisomerase inhibitors. In p53-deficient tumors, the addition of this compound is expected to significantly enhance the efficacy of these genotoxic treatments.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM)Reference
Checkpoint Kinase 1 (Chk1)0.1Roberge, M. et al. Cancer Res. 1998.

Note: While the selective killing of p53-deficient cancer cells by this compound in combination with DNA-damaging agents has been demonstrated qualitatively, specific comparative IC50 values for cytotoxicity in isogenic p53-proficient versus p53-deficient cell lines were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in p53-Deficient Cancer Cells

Isogranulatimide_Signaling_Pathway cluster_0 p53-Deficient Cancer Cell DNA_Damage DNA Damaging Agent (e.g., γ-irradiation, Topotecan) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR This compound This compound Chk1 Chk1 This compound->Chk1 Inhibition ATM_ATR->Chk1 Cdc25 Cdc25 Chk1->Cdc25 CyclinB_Cdk1 Cyclin B/Cdk1 Cdc25->CyclinB_Cdk1 G2_Arrest G2 Arrest (Blocked) Mitosis Mitosis CyclinB_Cdk1->Mitosis Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis

Caption: this compound inhibits Chk1, abrogating the G2 checkpoint in p53-deficient cells.

Experimental Workflow for Assessing this compound's Effect

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Assays Cell_Culture Culture p53-deficient and p53-proficient cancer cells Treatment Treat with DNA damaging agent +/- this compound Cell_Culture->Treatment Incubation Incubate for defined period Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: Workflow for evaluating this compound's selective cytotoxicity.

Experimental Protocols

G2 Checkpoint Inhibition Assay

This protocol is based on the cell-based assay developed by Roberge et al. (1998) to identify G2 checkpoint inhibitors.

Objective: To determine the ability of this compound to abrogate the G2 checkpoint induced by DNA damage.

Materials:

  • p53-deficient cancer cell line (e.g., MCF-7 p53-null)

  • Complete cell culture medium

  • Gamma-irradiator or other DNA-damaging agent

  • This compound

  • Nocodazole (B1683961) (mitotic blocker)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 70% ethanol)

  • Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Enzyme substrate (e.g., TMB)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Induce DNA damage by exposing the cells to a dose of gamma-irradiation known to cause G2 arrest.

  • Incubate the cells for a period sufficient to allow accumulation in the G2 phase (e.g., 16-24 hours).

  • Add various concentrations of this compound to the wells. Include a vehicle control.

  • Simultaneously, add nocodazole to all wells to trap any cells that enter mitosis.

  • Incubate for an additional period (e.g., 4-8 hours) to allow for checkpoint abrogation and entry into mitosis.

  • Fix and permeabilize the cells.

  • Incubate with the primary antibody against the mitotic marker.

  • Wash and incubate with the enzyme-conjugated secondary antibody.

  • Wash and add the enzyme substrate.

  • Measure the absorbance using a microplate reader. An increase in the signal indicates an increase in the number of cells entering mitosis, and thus, G2 checkpoint abrogation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and a DNA-damaging agent.

Materials:

  • p53-deficient and p53-proficient cancer cell lines

  • Complete cell culture medium

  • DNA-damaging agent

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the DNA-damaging agent alone, this compound alone, the combination of both, or vehicle control.

  • Incubate for a specified time (e.g., 24, 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the cell cycle distribution of cells treated with this compound and a DNA-damaging agent.

Materials:

  • p53-deficient and p53-proficient cancer cell lines

  • Complete cell culture medium

  • DNA-damaging agent

  • This compound

  • PBS

  • Cold 70% ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat them as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the selective targeting of p53-deficient cancers. Its mechanism of action, centered on the inhibition of Chk1 and the subsequent abrogation of the G2 checkpoint, provides a clear rationale for its use in combination with DNA-damaging therapies. The data presented in this guide underscore the potential of this strategy.

Future research should focus on:

  • Quantitative comparison of cytotoxicity: Performing detailed studies to compare the IC50 values of this compound in combination with various DNA-damaging agents in isogenic p53-proficient and p53-deficient cell lines.

  • In vivo efficacy: Expanding preclinical in vivo studies to a broader range of p53-deficient tumor models to further validate the therapeutic potential.

  • Pharmacokinetics and pharmacodynamics: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound to optimize dosing and delivery.

  • Combination with other targeted therapies: Investigating the synergistic effects of this compound with other targeted agents, such as PARP inhibitors, which are also effective in cancers with DNA repair deficiencies.

By addressing these areas, the full therapeutic potential of this compound and related G2 checkpoint inhibitors can be realized, offering a new avenue for the treatment of a large and challenging subset of human cancers.

References

The Biological Activity of Isogranulatimide and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogranulatimide, a marine alkaloid, and its synthetic analogues have emerged as a promising class of compounds in cancer research. Their primary mechanism of action involves the inhibition of Checkpoint kinase 1 (Chk1), a critical regulator of the G2/M cell cycle checkpoint. This disruption of the cell cycle preferentially sensitizes cancer cells, particularly those with p53 mutations, to DNA damaging agents. This technical guide provides a comprehensive overview of the biological activity of this compound and its analogues, detailing their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints at various stages of the cell cycle monitor for DNA damage and halt progression until repairs are complete. Many cancer cells have a defective G1 checkpoint due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the G2/M checkpoint for survival after DNA damage.[1] This dependency presents a therapeutic window for agents that can abrogate the G2/M checkpoint, leading to mitotic catastrophe and selective killing of cancer cells.

This compound is a naturally occurring compound that has been identified as a potent G2 checkpoint inhibitor.[2] Its unique indole-maleimide-imidazole scaffold has been the basis for the synthesis of numerous analogues aimed at improving potency, selectivity, and pharmacokinetic properties. This guide will delve into the molecular mechanisms underlying the activity of these compounds and provide practical information for researchers in the field.

Mechanism of Action: Inhibition of the Chk1 Signaling Pathway

The primary molecular target of this compound and its analogues is Checkpoint kinase 1 (Chk1).[2] Chk1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response and G2/M checkpoint control.

Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates Chk1. Activated Chk1, in turn, phosphorylates and inactivates the Cdc25 phosphatase family. Inactivated Cdc25 is unable to dephosphorylate and activate the Cyclin B1/Cdk1 complex, which is the master regulator of entry into mitosis. This cascade effectively halts the cell cycle at the G2/M transition, allowing time for DNA repair.

This compound acts as an ATP-competitive inhibitor of Chk1, binding to the ATP-binding pocket of the kinase.[2] This inhibition prevents the phosphorylation of Chk1's downstream targets, including Cdc25. As a result, the G2/M checkpoint is abrogated, and cells with damaged DNA are forced to enter mitosis, leading to apoptosis.

Signaling Pathway Diagram

Chk1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 G2/M Checkpoint Regulation DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) Cdc25 Cdc25 (Active) Chk1->Cdc25 phosphorylates (inactivates) Cdc25_i Cdc25-P (Inactive) Cdk1 Cyclin B1/Cdk1 (Inactive) Cdc25->Cdk1 dephosphorylates (activates) Cdk1_a Cyclin B1/Cdk1 (Active) Mitosis Mitosis Cdk1_a->Mitosis promotes This compound This compound This compound->Chk1 inhibits

Caption: The Chk1 signaling pathway in G2/M checkpoint control and its inhibition by this compound.

Quantitative Biological Data

The biological activity of this compound and its analogues has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of these compounds.

Table 1: Chk1 Kinase Inhibition by this compound and Analogues
CompoundChk1 IC50 (µM)Reference
This compound0.1[2]
Granulatimide0.25[2]
This compound B>1[2]
10-methylthis compound>10[2]
Analogue 240.08[1]
Analogue 260.12[1]
Table 2: Cytotoxicity of this compound and Analogues against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
This compoundL1210 (Murine Leukemia)>10[1]
This compoundDU145 (Human Prostate Carcinoma)>10[1]
This compoundA549 (Human Non-small Cell Lung Carcinoma)>10[1]
This compoundHT29 (Human Colon Carcinoma)>10[1]
Analogue 4aA549, U373, LoVo, MCF-7, HS683, PC-3, OE21, B16F1010 - 20[3]
Analogue 9aA549, U373, LoVo, MCF-7, HS683, PC-3, OE21, B16F1010 - 20[3]
Analogue 9eA549, U373, LoVo, MCF-7, HS683, PC-3, OE21, B16F1010 - 20[3]

Experimental Protocols

G2 Checkpoint Inhibition Assay

This assay measures the ability of a compound to abrogate the G2 cell cycle arrest induced by DNA damage.

Methodology:

  • Cell Culture: Plate a human cancer cell line with a deficient p53 pathway (e.g., HT29) in 96-well plates and allow them to adhere overnight.

  • Induction of G2 Arrest: Expose the cells to a DNA damaging agent, such as doxorubicin (B1662922) (e.g., 0.2 µg/mL), for a sufficient time to induce G2 arrest (e.g., 16-24 hours).

  • Compound Treatment: Add various concentrations of the test compound (this compound or its analogues) to the wells. Include a positive control (e.g., a known G2 checkpoint inhibitor) and a negative control (vehicle).

  • Mitotic Arrest: Add a mitotic spindle poison, such as nocodazole (B1683961) (e.g., 0.1 µg/mL), to trap cells that overcome the G2 checkpoint in mitosis. Incubate for an appropriate time (e.g., 18-24 hours).

  • Fixation and Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them. Stain the cells with an antibody specific for a mitotic marker, such as phospho-histone H3 (Ser10), and a DNA stain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of mitotic cells (phospho-histone H3 positive) relative to the total number of cells (DAPI positive). The IC50 for G2 checkpoint abrogation is the concentration of the compound that results in a 50% increase in the mitotic index compared to the doxorubicin-only treated cells.

In Vitro Chk1 Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of Chk1.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human Chk1 enzyme, a specific Chk1 substrate (e.g., a peptide derived from Cdc25C), and ATP in a kinase reaction buffer.

  • Compound Addition: Add various concentrations of the test compound to the reaction wells. Include a positive control (e.g., a known Chk1 inhibitor) and a negative control (vehicle).

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.

    • ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based Assay: Using a system that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of Chk1 inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental and Logical Workflows

Workflow for G2 Checkpoint Inhibition Assay

G2_Checkpoint_Workflow Start Start Seed_Cells Seed p53-deficient cancer cells Start->Seed_Cells Induce_Arrest Treat with DNA damaging agent Seed_Cells->Induce_Arrest Add_Compound Add this compound or analogue Induce_Arrest->Add_Compound Add_Nocodazole Add Nocodazole to trap mitotic cells Add_Compound->Add_Nocodazole Incubate Incubate Add_Nocodazole->Incubate Fix_and_Stain Fix and stain for mitotic marker and DNA Incubate->Fix_and_Stain Image_and_Analyze High-content imaging and analysis Fix_and_Stain->Image_and_Analyze Determine_IC50 Determine IC50 for G2 checkpoint abrogation Image_and_Analyze->Determine_IC50 End End Determine_IC50->End

Caption: A streamlined workflow for the G2 checkpoint inhibition assay.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic Natural_Product This compound (Natural Product) SAR_Studies Structure-Activity Relationship (SAR) Studies Natural_Product->SAR_Studies Analogue_Synthesis Analogue Synthesis SAR_Studies->Analogue_Synthesis In_Vitro_Screening In Vitro Screening (Chk1, Cytotoxicity) Analogue_Synthesis->In_Vitro_Screening In_Vitro_Screening->SAR_Studies Feedback Lead_Compound Lead Compound Identification In_Vitro_Screening->Lead_Compound Preclinical_Studies Preclinical Studies (In Vivo Models) Lead_Compound->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: The logical progression from a natural product to clinical development.

Conclusion

This compound and its analogues represent a compelling class of anti-cancer agents that selectively target the G2/M checkpoint through the inhibition of Chk1. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to advance these compounds towards clinical application. Further structure-activity relationship studies and in vivo evaluations are crucial next steps in realizing the full therapeutic potential of this promising class of molecules.

References

Isogranulatimide: A Technical Guide to its Potential as a Cancer Therapy Sensitizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogranulatimide, a marine alkaloid, has emerged as a promising agent for sensitizing cancer cells to conventional therapies. Its primary mechanism of action involves the inhibition of Checkpoint Kinase 1 (Chk1), a critical regulator of the G2/M cell cycle checkpoint. By abrogating this checkpoint, this compound can selectively enhance the cytotoxicity of DNA-damaging agents in cancer cells, particularly those with p53 mutations. This technical guide provides a comprehensive overview of this compound's mechanism of action, its potential in combination therapies, and detailed experimental protocols for its investigation.

Introduction

Standard cancer treatments like chemotherapy and radiation therapy often face challenges due to intrinsic or acquired resistance. A key mechanism of resistance involves the activation of cell cycle checkpoints, which allow cancer cells to repair DNA damage and survive treatment. The G2/M checkpoint, in particular, is crucial for preventing cells with damaged DNA from entering mitosis. This compound, an indole (B1671886) maleimide (B117702) alkaloid, has been identified as a potent inhibitor of Chk1, a key kinase in the G2 checkpoint pathway.[1][2] This inhibitory action makes this compound a compelling candidate for a cancer therapy sensitizer, with the potential to overcome resistance and improve the efficacy of existing treatments. This guide will delve into the technical details of this compound's function and provide methodologies for its further exploration.

Mechanism of Action

This compound's primary molecular target is Checkpoint Kinase 1 (Chk1).[1][2] It also exhibits inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β).[1]

Inhibition of Chk1 and G2 Checkpoint Abrogation

In response to DNA damage, ataxia telangiectasia and Rad3-related (ATR) kinase phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates the Cdc25C phosphatase.[2] In its active state, Cdc25C is responsible for removing inhibitory phosphates from the Cyclin B1-Cdk1 complex, which is the master regulator of entry into mitosis. By inhibiting Chk1, this compound prevents the inactivation of Cdc25C. This leads to the premature activation of the Cyclin B1-Cdk1 complex, forcing the cell to bypass the G2 checkpoint and enter mitosis with damaged DNA.[2][3] This process, known as mitotic catastrophe, ultimately results in apoptotic cell death.[4][5] This mechanism is particularly effective in p53-deficient cancer cells, which lack a functional G1 checkpoint and are therefore more reliant on the G2 checkpoint for survival after DNA damage.[1][6]

Inhibition of GSK-3β

This compound also inhibits GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including cell proliferation, apoptosis, and differentiation.[1][7] The role of GSK-3β in cancer is complex, as it can act as both a tumor suppressor and a promoter depending on the context.[8] Inhibition of GSK-3β has been shown to sensitize some cancer cells to chemotherapy.[9] The contribution of GSK-3β inhibition to the overall sensitizing effect of this compound requires further investigation.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Target IC50 (µM) Reference
Chk10.1[1]
GSK-3β0.5[1]

Table 1: In vitro inhibitory activity of this compound.

Combination Cell Line Effect Reference
This compound + γ-irradiationMCF-7 (p53-deficient)Selective killing of p53-deficient cells[6]
This compound + Topotecan/IrinotecanColon CarcinomaSignificant additional decrease in cell number[10]
This compound + DoxorubicinOvarian CancerSignificant additional decrease in cell number[10]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of G2 Checkpoint Abrogation

G2_Checkpoint_Abrogation cluster_0 DNA Damage Response cluster_1 This compound Action cluster_2 Cell Cycle Regulation cluster_3 Cellular Outcome DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylates & Activates Cdc25C Cdc25C (Active) Chk1->Cdc25C Phosphorylates & Inactivates This compound This compound This compound->Chk1 Inhibits Cdc25C_P Cdc25C-P (Inactive) CyclinB1_Cdk1_P Cyclin B1-Cdk1-P (Inactive) Cdc25C->CyclinB1_Cdk1_P Dephosphorylates CyclinB1_Cdk1 Cyclin B1-Cdk1 (Active) CyclinB1_Cdk1_P->CyclinB1_Cdk1 G2_Arrest G2 Arrest CyclinB1_Cdk1_P->G2_Arrest Mitosis Premature Mitosis CyclinB1_Cdk1->Mitosis Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe With Damaged DNA Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: this compound inhibits Chk1, leading to G2 checkpoint abrogation and mitotic catastrophe.

Experimental Workflow for Assessing Sensitization

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Assays cluster_3 Data Analysis Cancer_Cells Cancer Cell Lines (p53-wt and p53-mutant) Control Vehicle Control Cancer_Cells->Control Treat Chemo Chemotherapeutic Agent (e.g., Doxorubicin) Cancer_Cells->Chemo Treat Iso This compound Cancer_Cells->Iso Treat Combo Chemotherapeutic Agent + this compound Cancer_Cells->Combo Treat Viability Cell Viability Assay (MTT/MTS) Control->Viability Perform Apoptosis Apoptosis Assay (Annexin V/PI) Control->Apoptosis Perform Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Control->Cell_Cycle Perform Chemo->Viability Perform Chemo->Apoptosis Perform Chemo->Cell_Cycle Perform Iso->Viability Perform Iso->Apoptosis Perform Iso->Cell_Cycle Perform Combo->Viability Perform Combo->Apoptosis Perform Combo->Cell_Cycle Perform IC50 IC50 Determination Viability->IC50 CI Combination Index (CI) Calculation IC50->CI Synergy Synergy/Antagonism Determination CI->Synergy

References

Isogranulatimide: A Technical Guide to its Therapeutic Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isogranulatimide is a naturally occurring aromatic alkaloid first isolated from the Brazilian ascidian Didemnum granulatum.[1] It belongs to a class of indole/maleimide/imidazole (B134444) compounds that have garnered significant interest for their biological activity.[2][3] Initially identified through a high-throughput, cell-based screen for inhibitors of the G2 DNA damage checkpoint, this compound has emerged as a promising candidate for cancer therapy.[1][4] Cancer cells, particularly those with a mutated or non-functional p53 tumor suppressor gene, rely heavily on the G2 checkpoint to repair DNA damage before entering mitosis.[2][5] By inhibiting this checkpoint, compounds like this compound can selectively sensitize cancer cells to the cytotoxic effects of DNA-damaging agents, representing a targeted therapeutic strategy.[4][6]

This technical guide provides an in-depth exploration of the molecular targets of this compound, focusing on its mechanism of action, cellular effects, and the experimental methodologies used for its characterization.

Primary Therapeutic Target: Checkpoint Kinase 1 (Chk1)

The principal therapeutic target of this compound is Checkpoint Kinase 1 (Chk1), a serine/threonine kinase that is a critical component of the DNA damage response pathway.[5][6][7]

2.1 Role of Chk1 in the G2/M DNA Damage Checkpoint

In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1.[8] Activated Chk1 then phosphorylates and inactivates the Cdc25 family of phosphatases.[8] This inactivation prevents the dephosphorylation and activation of the Cyclin-Dependent Kinase 1 (Cdk1), which is essential for entry into mitosis. The result is a cell cycle arrest at the G2/M transition, allowing time for DNA repair.[8]

Chk1_Signaling_Pathway cluster_1 Therapeutic Intervention This compound This compound Chk1 Chk1 This compound->Chk1 inhibits

Caption: Chk1 signaling pathway and the inhibitory action of this compound.

2.2 Mechanism of Chk1 Inhibition

This compound exhibits structural similarities to UCN-01, another known Chk1 inhibitor.[5][7] Crystallographic studies have revealed that this compound binds directly to the ATP-binding pocket of the Chk1 catalytic domain.[2][5] It forms hydrogen bonds with the backbone carbonyl oxygen of Glu85 and the amide nitrogen of Cys87, key residues in the kinase hinge region.[5] A unique interaction involves the basic nitrogen (N15) of this compound's imidazole ring with Glu17, inducing a conformational change in the glycine-rich loop of the kinase, which is thought to contribute significantly to its inhibitory activity.[5]

Quantitative Analysis of Kinase Inhibition

In vitro kinase assays have been instrumental in quantifying the potency and selectivity of this compound. The half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce a biological activity by 50%, is a key metric.[9]

Kinase TargetThis compound IC50 (µM)UCN-01 IC50 (µM)Reference
Chk1 0.1 0.007 [2][5][7]
Glycogen Synthase Kinase-3β (GSK-3β)0.5Potent Submicromolar[2][5]
Protein Kinase Cβ (PKCβ)>10 (Not significantly inhibited)0.001[2][5][7]
Cdk1Weakly activePotent Submicromolar[2]
Chk2~4.0 (40-fold less potent than Chk1)Not specified[2]
Other Kinases (Panel of 12)Weak or no activityPotent inhibitors of several[2][5]

Table 1: Comparative IC50 values of this compound and UCN-01 against various kinases.

As shown in Table 1, this compound is a potent inhibitor of Chk1. While it is less potent than UCN-01 against Chk1, it demonstrates a more favorable selectivity profile, notably lacking the potent inhibitory activity against PKCβ that is characteristic of UCN-01.[2][5][7] This selectivity makes this compound a valuable tool for specifically studying Chk1 function and a promising candidate for therapeutic development.[2][5]

Cellular Effects and Therapeutic Implications

By inhibiting Chk1, this compound abrogates the G2 DNA damage checkpoint. This forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis (programmed cell death).[10] This mechanism is particularly effective in p53-deficient cancer cells, which lack the G1 checkpoint and are therefore solely reliant on the G2 checkpoint for DNA repair.[5][6]

The primary cellular consequences are:

  • G2/M Phase Arrest Abrogation : this compound overrides the checkpoint, preventing the cell from halting in the G2 phase to repair DNA damage.[1][6]

  • Induction of Apoptosis : The entry into mitosis with unrepaired DNA damage triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of key substrates like Poly (ADP-ribose) polymerase-1 (PARP).[10][11]

Experimental Protocols

The characterization of this compound's therapeutic targets relies on several key experimental techniques. Detailed protocols for these assays are provided below.

5.1 In Vitro Chk1 Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified Chk1 enzyme.[12] A common method utilizes ADP-Glo™, which quantifies the amount of ADP produced during the kinase reaction.[13][14]

Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase Buffer, ATP, Chk1 Substrate) C 3. Assemble Reaction Plate Add Master Mix (Buffer, ATP, Substrate) to 96-well plate A->C B 2. Prepare Inhibitor Dilutions (this compound in DMSO/Buffer) D 4. Add Inhibitor Add this compound dilutions, Positive Control (DMSO), and Blank (no enzyme) B->D C->D E 5. Initiate Reaction Add purified Chk1 enzyme to all wells except 'Blank' D->E F 6. Incubate Allow kinase reaction to proceed (e.g., 30-45 min at 30°C) E->F G 7. Stop Reaction & Detect ADP Add ADP-Glo™ Reagent to deplete unused ATP F->G H 8. Convert ADP to ATP Add Kinase Detection Reagent to convert ADP to a detectable ATP signal G->H I 9. Measure Luminescence Read plate on a luminometer H->I J 10. Data Analysis Calculate % inhibition and determine IC50 value I->J

Caption: A generalized workflow for an in vitro Chk1 kinase assay.

Methodology:

  • Materials & Reagents :

    • Purified recombinant Chk1 kinase

    • Chk1 substrate (e.g., a synthetic peptide)

    • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

    • ATP solution

    • This compound stock solution (in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 96-well opaque plates

  • Procedure :

    • Reagent Preparation : Thaw all reagents on ice. Prepare a 1x Kinase Assay Buffer from a concentrated stock.[13]

    • Inhibitor Dilution : Prepare a serial dilution of this compound at 10-fold the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).[13]

    • Reaction Setup : Add a master mix containing 1x Kinase Assay Buffer, ATP, and Chk1 substrate to the wells of a 96-well plate.[13]

    • Add Inhibitor : Add the diluted this compound or vehicle control (for positive control wells) to the appropriate wells. Add buffer without enzyme to "blank" wells.[13]

    • Initiate Reaction : Dilute the Chk1 enzyme in 1x Kinase Assay Buffer and add it to all wells except the blanks to start the reaction.[13]

    • Incubation : Incubate the plate at 30°C for 45-60 minutes.[13]

    • Signal Detection :

      • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

      • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then produces a luminescent signal via luciferase. Incubate for 30-45 minutes at room temperature.[13][14]

    • Data Acquisition : Measure the luminescence using a plate reader.

    • Analysis : The luminescent signal is proportional to the amount of ADP formed and thus to Chk1 activity. Calculate the percent inhibition for each this compound concentration relative to the positive control and plot a dose-response curve to determine the IC50 value.[9][15]

5.2 Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of individual cells in a population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[16][17]

Flow_Cytometry_Workflow A 1. Cell Culture & Treatment Seed cells and treat with this compound (and/or a DNA damaging agent) and controls B 2. Harvest Cells Collect cells by trypsinization and centrifugation A->B C 3. Wash Wash cell pellet with cold PBS B->C D 4. Fixation Fix cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at 4°C C->D E 5. Staining Wash to remove ethanol. Resuspend in staining solution containing Propidium (B1200493) Iodide (PI) and RNase A D->E F 6. Incubation Incubate in the dark at room temperature (e.g., 30 minutes) E->F G 7. Flow Cytometry Acquisition Analyze samples on a flow cytometer, measuring fluorescence intensity of PI F->G H 8. Data Analysis Generate DNA content histograms and quantify cell populations in G0/G1, S, and G2/M phases G->H

Caption: Workflow for cell cycle analysis using propidium iodide and flow cytometry.

Methodology:

  • Materials & Reagents :

    • Cell culture medium, flasks/plates

    • This compound

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100 in PBS)

  • Procedure :

    • Cell Treatment : Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound, a vehicle control (DMSO), and any other relevant treatments (e.g., a DNA damaging agent) for the desired time course (e.g., 24 hours).[18]

    • Harvesting : Harvest both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.[19]

    • Fixation : Discard the supernatant and resuspend the cell pellet in cold PBS. Centrifuge again. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.[18]

    • Staining : Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in the PI staining solution. The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA.[20]

    • Incubation : Incubate the cells for 30 minutes at room temperature, protected from light.[18]

    • Acquisition : Analyze the samples on a flow cytometer. The instrument measures the fluorescence intensity of each cell, which is proportional to its DNA content.[17][21]

    • Analysis : Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[17] An increase in the sub-G1 peak can be indicative of apoptotic cells with fragmented DNA.[20]

5.3 Apoptosis Detection by Western Blot

Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. For apoptosis, key markers include the cleavage of caspases (e.g., Caspase-3) and their substrates (e.g., PARP-1).[22]

Western_Blot_Workflow A 1. Cell Treatment & Lysis Treat cells as required. Harvest and lyse cells in RIPA buffer to extract proteins B 2. Protein Quantification Determine protein concentration of lysates using a BCA or Bradford assay A->B C 3. SDS-PAGE Denature protein samples and separate them by size on a polyacrylamide gel B->C D 4. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane C->D E 5. Blocking Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding D->E F 6. Primary Antibody Incubation Incubate membrane with primary antibodies specific for apoptosis markers (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control) E->F G 7. Secondary Antibody Incubation Wash membrane, then incubate with an HRP-conjugated secondary antibody that binds the primary antibody F->G H 8. Detection Wash membrane. Add ECL chemiluminescent substrate and capture the signal using an imaging system G->H I 9. Analysis Analyze the bands. Increased cleaved forms of PARP (~89 kDa) and Caspase-3 (~17/19 kDa) indicate apoptosis H->I

Caption: A standard workflow for detecting apoptosis markers via Western blot.

Methodology:

  • Materials & Reagents :

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Protein quantification assay kit (e.g., BCA)

    • SDS-PAGE gels, running buffer, and loading dye

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., rabbit anti-cleaved PARP, mouse anti-cleaved Caspase-3, rabbit anti-β-actin)

    • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure :

    • Lysate Preparation : After treatment, harvest cells and lyse them on ice using lysis buffer. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[19]

    • Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading on the gel.

    • SDS-PAGE : Mix equal amounts of protein (e.g., 20-40 µg) with loading dye, heat to denature, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[18][19]

    • Transfer : Transfer the separated proteins from the gel to a membrane.[19]

    • Blocking : Incubate the membrane in blocking buffer for 1 hour at room temperature to minimize non-specific binding.[18]

    • Antibody Incubation :

      • Incubate the membrane with primary antibodies diluted in blocking buffer, typically overnight at 4°C.[18] Use antibodies specific for the cleaved, active forms of apoptotic proteins.[11] A loading control antibody (e.g., β-actin) is used to confirm equal protein loading.

      • Wash the membrane multiple times with wash buffer (e.g., TBST).

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection : Wash the membrane thoroughly again. Incubate with ECL substrate and capture the chemiluminescent signal with an imaging system.[19]

    • Analysis : The appearance or increased intensity of bands corresponding to the cleaved forms of PARP (approx. 89 kDa) and Caspase-3 (approx. 17/19 kDa) in treated samples compared to controls is indicative of apoptosis.[19]

Conclusion

This compound is a selective and potent inhibitor of the G2 checkpoint kinase, Chk1.[2][5] Its mechanism of action involves direct binding to the ATP-binding site of Chk1, leading to the abrogation of the G2/M DNA damage checkpoint. This action preferentially induces apoptosis in cancer cells with compromised G1 checkpoint function, such as those with p53 mutations.[4][5] The favorable selectivity profile of this compound, particularly its lack of activity against PKCβ, distinguishes it from other inhibitors like UCN-01 and positions it as a valuable molecular probe and a promising lead compound for the development of targeted anti-cancer therapies that act as chemosensitizers to DNA-damaging agents.[2][6]

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Isogranulatimide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of isogranulatimide and its derivatives, potent inhibitors of the G2/M checkpoint kinase Chk1. This document includes detailed experimental protocols derived from published literature, quantitative data on compound activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a marine alkaloid isolated from the ascidian Didemnum granulatum. It has garnered significant interest in the field of oncology due to its activity as a G2 cell cycle checkpoint inhibitor.[1] By targeting the checkpoint kinase 1 (Chk1), this compound and its derivatives can sensitize p53-deficient cancer cells to DNA-damaging agents, making them promising candidates for further drug development.[1] This document outlines the synthetic routes to this compound and several of its analogues, along with their biological activities.

Data Presentation

Table 1: Synthesis Yields of this compound and Key Intermediates
CompoundStarting MaterialKey Reagents/ConditionsYield (%)Reference
Isodidemnimide AIndole (B1671886), Imidazole (B134444), Oxalyl chloride1. (COCl)₂, Et₂O; 2. Imidazole, THF~60% (over 2 steps)[1]
Didemnimide C3-bromo-1H-indole, N-(tert-butoxycarbonyl)imidazoleCuI, K₂CO₃, DMF75%[1]
This compound Isodidemnimide Ahν, MeCN45%[1]
17-Methylgranulatimide1-methyl-3-((1H-imidazol-1-yl)carbonyl)-1H-indolehν, MeCNNot Reported[1]
This compound A3-((1H-imidazol-1-yl)carbonyl)-1H-indole-5-carbaldehydehν, MeCNNot Reported[1]
This compound B1-(5-bromo-1H-indol-3-yl)-2-(1H-imidazol-1-yl)ethane-1,2-dionehν, MeCNNot Reported[1]
This compound C3-(1H-imidazole-1-carbonyl)-1H-indole-6-carboxylic acidhν, MeCNNot Reported[1]
Table 2: Biological Activity of this compound and Derivatives
CompoundTargetIC₅₀ (µM)Cell Line(s)Reference
This compound Chk10.1In vitro kinase assay[2]
Granulatimide (B1238245)Chk10.25In vitro kinase assay[2]
This compound BChk1>10In vitro kinase assay[2]
This compound CChk10.5In vitro kinase assay[2]
This compound G2 Checkpoint Inhibition~1p53-deficient MCF-7[2]
Analogue 4a (Pyrrolic)Growth Inhibition10-20A549, U373, LoVo, MCF-7, HS683, PC-3, OE21, B16F10[2]
Analogue 9a (Pyrazolic)Growth Inhibition10-20A549, U373, LoVo, MCF-7, HS683, PC-3, OE21, B16F10[2]
Analogue 9e (Pyrazolic)Growth Inhibition10-20A549, U373, LoVo, MCF-7, HS683, PC-3, OE21, B16F10[2]

Experimental Protocols

The following protocols are based on an improved synthesis of this compound and its derivatives.[1]

Protocol 1: Synthesis of Isodidemnimide A (Precursor to this compound)
  • Preparation of 3-indolylglyoxylyl chloride: To a solution of indole (1.0 eq) in anhydrous diethyl ether at 0 °C, add oxalyl chloride (1.1 eq) dropwise. Stir the resulting mixture at 0 °C for 1 hour and then at room temperature for 2 hours. The formation of a yellow precipitate indicates the product.

  • Filtration and drying: Filter the precipitate under a nitrogen atmosphere, wash with cold diethyl ether, and dry under vacuum to yield 3-indolylglyoxylyl chloride.

  • Reaction with imidazole: To a solution of imidazole (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of 3-indolylglyoxylyl chloride (1.0 eq) in THF dropwise.

  • Reaction completion and workup: Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford isodidemnimide A.

Protocol 2: Photocyclization to this compound
  • Preparation of the reaction mixture: Dissolve isodidemnimide A (1.0 eq) in acetonitrile (B52724) (MeCN) in a quartz reaction vessel.

  • Photolysis: Irradiate the solution with a medium-pressure mercury lamp at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.

  • Solvent removal and purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol (B129727) in dichloromethane) to yield this compound as a yellow solid.

Mandatory Visualizations

Signaling Pathway

G2_M_Checkpoint_Inhibition cluster_0 DNA Damage Response cluster_1 Cell Cycle Progression DNA_Damage DNA Damage (e.g., Radiation, Chemotherapy) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates & activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 phosphorylates & inhibits Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25->Cdk1_CyclinB dephosphorylates & activates M_Phase M Phase (Mitosis) Cdk1_CyclinB->M_Phase promotes entry G2_Phase G2 Phase This compound This compound This compound->Chk1_Chk2 inhibits Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Indole, Imidazole, etc.) Precursor Precursor Synthesis (e.g., Isodidemnimide A) Start->Precursor Photocyclization Photocyclization Precursor->Photocyclization Purification1 Purification (Column Chromatography) Photocyclization->Purification1 Characterization Structural Characterization (NMR, MS) Purification1->Characterization Final_Product This compound & Derivatives Characterization->Final_Product Kinase_Assay In vitro Kinase Assay (Chk1 Inhibition) Final_Product->Kinase_Assay Cell_Based_Assay Cell-Based G2 Checkpoint Inhibition Assay Final_Product->Cell_Based_Assay Data_Analysis Data Analysis Kinase_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (IC₅₀ Determination) Cell_Based_Assay->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis

References

High-Throughput Screening Assays for Isogranulatimide Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogranulatimide is a marine-derived alkaloid that has garnered significant interest in cancer research due to its activity as a cell cycle checkpoint inhibitor.[1][2] Specifically, it functions as a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a key regulator of the G2/M DNA damage checkpoint.[3][4] In cancer cells with a deficient p53-dependent G1 checkpoint, the G2 checkpoint becomes critical for survival after DNA damage.[5] By inhibiting Chk1, this compound abrogates the G2 checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and selective cell death.[2][5] This mechanism makes this compound a promising candidate for combination therapies with DNA-damaging agents.

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize compounds with this compound-like activity, focusing on both biochemical and cell-based approaches.

Signaling Pathway of this compound Action

This compound exerts its effect by targeting the ATP-binding pocket of Chk1 kinase.[1] This inhibition prevents the phosphorylation of downstream targets, such as Cdc25 phosphatases, which are essential for the G2/M transition. The following diagram illustrates the simplified signaling pathway.

G2_Checkpoint_Inhibition G2 DNA Damage Checkpoint Inhibition by this compound cluster_0 DNA Damage Response cluster_1 Cell Cycle Progression DNA Damage DNA Damage ATM_ATR ATM/ATR DNA Damage->ATM_ATR activates Chk1 Chk1 ATM_ATR->Chk1 activates Cdc25 Cdc25 Chk1->Cdc25 inhibits Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB activates Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes This compound This compound This compound->Chk1 inhibits

Caption: G2 DNA Damage Checkpoint Inhibition by this compound.

Biochemical High-Throughput Screening Assay

This assay is designed for the direct in vitro screening of compounds that inhibit Chk1 kinase activity. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Workflow: Biochemical Chk1 Kinase Assay

Biochemical_Workflow cluster_workflow Biochemical HTS Workflow start Start dispense_compounds Dispense Compounds (e.g., this compound) start->dispense_compounds add_enzyme Add Chk1 Enzyme and Substrate dispense_compounds->add_enzyme add_atp Initiate Reaction (Add ATP) add_enzyme->add_atp incubate Incubate add_atp->incubate add_adpglo Stop Reaction (Add ADP-Glo™ Reagent) incubate->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence analyze Data Analysis (IC50 determination) read_luminescence->analyze end End analyze->end

Caption: Workflow for a biochemical high-throughput screening assay.

Protocol: Chk1 Kinase Assay (384-well format)

Materials:

  • Recombinant human Chk1 enzyme

  • Chk1 substrate (e.g., CHKtide peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound or test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound (positive control) and test compounds in 100% DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate using an acoustic liquid handler. Include wells with DMSO only (negative control) and a known potent Chk1 inhibitor (positive control for inhibition).

  • Enzyme and Substrate Addition: Prepare a master mix containing Chk1 enzyme and substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Add 5 µL of ATP solution in Kinase Assay Buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for Chk1.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based High-Throughput Screening Assay

This phenotypic assay identifies compounds that abrogate the G2 DNA damage checkpoint in a cellular context. The protocol is based on the method originally described for the discovery of this compound.[5]

Experimental Workflow: Cell-Based G2 Checkpoint Assay

Cellular_Workflow cluster_workflow Cell-Based HTS Workflow start Start seed_cells Seed p53-deficient MCF-7 cells start->seed_cells irradiate Induce G2 Arrest (Gamma-irradiation) seed_cells->irradiate add_compounds Add Compounds (e.g., this compound) + Nocodazole (B1683961) irradiate->add_compounds incubate Incubate add_compounds->incubate fix_and_permeabilize Fix and Permeabilize Cells incubate->fix_and_permeabilize elisa ELISA for Mitotic Cells (TG-3 Antibody) fix_and_permeabilize->elisa read_absorbance Read Absorbance elisa->read_absorbance analyze Data Analysis (Identify Hits) read_absorbance->analyze end End analyze->end

Caption: Workflow for a cell-based high-throughput screening assay.

Protocol: G2 Checkpoint Abrogation Assay (96-well format)

Materials:

  • p53-deficient human breast cancer cells (e.g., MCF-7)

  • Cell culture medium and supplements

  • Gamma-irradiator

  • Nocodazole

  • This compound or test compounds

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • TG-3 monoclonal antibody (mitosis-specific)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well clear-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed p53-deficient MCF-7 cells into 96-well plates and allow them to attach overnight.

  • G2 Arrest Induction: Expose the cells to gamma-irradiation (e.g., 6.5 Gy) to induce DNA damage and subsequent G2 arrest.

  • Compound Treatment: Sixteen hours post-irradiation, add serial dilutions of this compound or test compounds to the wells. Simultaneously, add nocodazole (a microtubule-depolymerizing agent) to trap cells that enter mitosis.

  • Incubation: Incubate the plates for 8 hours.

  • Cell Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash with PBS.

  • ELISA for Mitotic Index:

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the TG-3 primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the wells extensively with PBS.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the wells extensively with PBS.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: An increase in absorbance corresponds to an increase in the number of mitotic cells, indicating G2 checkpoint abrogation. Identify hits based on a predefined activity threshold.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM)Reference
Chk10.1[1]
GSK-3β0.5[1]
Protein Kinase Cβ>10[1]

Table 2: Cellular Activity of this compound in Combination with DNA Damaging Agents

Cell LineCombination AgentEffectReference
MCF-7 (p53-deficient)Gamma-irradiation (6.5 Gy)Radiosensitization[6]

Conclusion

The provided protocols describe robust and validated high-throughput screening assays for the identification and characterization of compounds with this compound-like activity. The biochemical assay allows for the direct assessment of Chk1 inhibition, while the cell-based assay provides a physiologically relevant measure of G2 checkpoint abrogation. These methods are valuable tools for the discovery of novel cancer therapeutics that target the DNA damage response pathway. Careful optimization of assay conditions and rigorous data analysis are essential for the successful application of these protocols.

References

Protocol for Isogranulatimide Treatment in Cell Culture: Application Notes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isogranulatimide is a marine-derived alkaloid that has garnered significant interest in cancer research due to its activity as a cell cycle checkpoint inhibitor. It functions primarily by targeting Checkpoint Kinase 1 (Chk1), a critical regulator of the G2/M DNA damage checkpoint.[1][2] By inhibiting Chk1, this compound can disrupt the cell's ability to arrest in the G2 phase in response to DNA damage, leading to mitotic catastrophe and apoptosis, particularly in cancer cells with deficient p53 function.[3] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at researchers, scientists, and professionals in drug development.

Data Presentation

Kinase Inhibition
KinaseIC50 (µM)Reference
Chk10.1[1]
GSK-3β0.5[2]
Cytotoxicity of this compound

No direct experimental IC50 values for the cytotoxicity of this compound in specific cancer cell lines were identified in the literature search. The following table is a template for researchers to populate with their own empirically determined data.

Cell LineCancer Typep53 StatusIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7Breast AdenocarcinomaWild-TypeUser DeterminedUser Determined
e.g., HeLaCervical CarcinomaHPV-positiveUser DeterminedUser Determined
e.g., HT-29Colorectal AdenocarcinomaMutantUser DeterminedUser Determined
e.g., A549Lung CarcinomaWild-TypeUser DeterminedUser Determined
This compound-Induced Apoptosis and Cell Cycle Arrest

Specific concentrations and time points for this compound to induce apoptosis and G2/M arrest are cell-line dependent and require empirical determination. The following table serves as a guideline for experimental design.

Cell LineEffectConcentration Range (µM)Incubation Time (h)Expected Outcome
e.g., p53-deficientApoptosis InductionUser Determined24 - 72Increased Annexin V positive cells
e.g., HeLaG2/M ArrestUser Determined12 - 48Increased cell population in G2/M phase

Experimental Protocols

General Guidelines for Cell Culture
  • Cell Lines: Use cell lines appropriate for the research question. For studying checkpoint inhibition, both p53-proficient and p53-deficient cell lines are recommended to observe differential effects.

  • Culture Conditions: Maintain cells in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for treatment. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium and add 100 µL of the this compound-containing medium or vehicle control (medium with DMSO) to the wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis using Annexin V-FITC/Propidium Iodide Staining

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., around the predetermined IC50 value) or a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin or a cell scraper.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat the cells with different concentrations of this compound or a vehicle control for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Mandatory Visualization

Caption: this compound inhibits Chk1, overriding the G2/M checkpoint.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Downstream Analysis Seed_Cells Seed Cells in Multi-well Plates Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with This compound Incubate_24h->Treat_Cells Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Viability_Assay Cell Viability (MTT Assay) Incubate_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI) Incubate_Treatment->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) Incubate_Treatment->CellCycle_Assay

Caption: General workflow for this compound treatment and analysis.

References

Application Notes and Protocols: Isogranulatimide in Combination with DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogranulatimide is a naturally derived marine alkaloid identified as a potent G2 checkpoint inhibitor. Its primary mechanism of action is the inhibition of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. In cancer cells, particularly those with a deficient p53 tumor suppressor, the reliance on the G2 checkpoint for DNA repair is heightened. Inhibition of this checkpoint by this compound prevents cancer cells from arresting in the G2 phase to repair DNA damage, forcing them into premature and lethal mitosis, a phenomenon known as mitotic catastrophe. This mechanism makes this compound a promising candidate for combination therapies with DNA damaging agents, which can potentiate their cytotoxic effects and overcome resistance.

These application notes provide a comprehensive overview of the scientific rationale, experimental data, and detailed protocols for investigating the synergistic effects of this compound in combination with cisplatin (B142131), etoposide (B1684455), and PARP inhibitors.

Scientific Rationale for Combination Therapy

The combination of this compound with DNA damaging agents is based on the principle of synthetic lethality. DNA damaging agents induce lesions that activate cell cycle checkpoints, allowing time for repair. By inhibiting Chk1, this compound abrogates the G2 checkpoint, leading to an accumulation of unrepaired DNA damage and subsequent cell death.

  • With Cisplatin: Cisplatin forms DNA adducts, leading to replication stress and DNA double-strand breaks (DSBs). In p53-deficient cells, which are common in many cancers, the G2 checkpoint is crucial for survival following cisplatin-induced damage. This compound, by inhibiting Chk1, can overcome cisplatin resistance in these cells and enhance its cytotoxic effects.[1][2]

  • With Etoposide: Etoposide is a topoisomerase II inhibitor that induces DNA double-strand breaks. Combining etoposide with a Chk1 inhibitor like this compound can lead to a strong synergistic anticancer effect by impairing homologous recombination (HR) repair, a key pathway for repairing DSBs.[3][4]

  • With PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors trap PARP on DNA at sites of single-strand breaks (SSBs), leading to the formation of DSBs at replication forks. In homologous recombination deficient (HRD) cells, these DSBs cannot be repaired, leading to cell death. Chk1 inhibition can induce a state of "BRCAness" or functional HRD by downregulating key HR proteins like RAD51.[5][6] Therefore, combining this compound with a PARP inhibitor can sensitize HR-proficient tumors to PARP inhibition and overcome resistance.

Data Presentation

The following tables summarize the expected synergistic effects based on studies with other Chk1 inhibitors. Researchers should generate similar data for this compound to quantify its specific synergistic potential.

Table 1: Synergistic Cytotoxicity of Chk1 Inhibitor (Prexasertib) and PARP Inhibitor (Olaparib) in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines [7][8]

Cell LineBRCA StatusPrexasertib IC50 (nM)Olaparib IC50 (µM)Combination Index (CI) at 20nM Prexasertib / 20µM OlaparibInterpretation
OVCAR3Wild Type~20>100<0.3Strong Synergism
OV90Wild Type~30>100<0.3Strong Synergism
PEO1Mutated~15~5<0.3Strong Synergism

Table 2: Effect of Chk1 Inhibitor (CCT245737) on Etoposide-Induced G2 Checkpoint Abrogation [9][10]

Cell LineCancer TypeCCT245737 IC50 for G2 Checkpoint Abrogation (nM)
HT29Colon Carcinoma30
SW620Colon Carcinoma220
A549Lung CarcinomaNot specified
Calu-6Lung CarcinomaNot specified

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and DNA Damaging Agents

cluster_0 DNA Damaging Agent (e.g., Cisplatin, Etoposide, PARP Inhibitor) cluster_1 This compound (Chk1 Inhibitor) DNA_Damage DNA Damage (SSBs, DSBs, Adducts) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR This compound This compound Chk1 Chk1 Activation This compound->Chk1 ATM_ATR->Chk1 G2_Checkpoint G2/M Checkpoint Arrest Chk1->G2_Checkpoint DNA_Repair DNA Repair G2_Checkpoint->DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe G2_Checkpoint->Mitotic_Catastrophe Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: this compound enhances DNA damaging agent-induced cell death.

Experimental Workflow for Assessing Synergy

Start Cancer Cell Culture Treatment Treat with this compound, DNA Damaging Agent, or Combination Start->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability Clonogenic Clonogenic Assay Treatment->Clonogenic Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Western Blot (γH2AX, PARP cleavage) Treatment->Western Data_Analysis Data Analysis (IC50, CI) Viability->Data_Analysis Clonogenic->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis Conclusion Determine Synergy Data_Analysis->Conclusion

Caption: Workflow for evaluating this compound combination therapy.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific cell lines and experimental conditions. This compound concentrations should be determined empirically, starting with a dose-response curve to determine its IC50 value.

Protocol 1: Cell Viability Assay (MTT/XTT)

Objective: To determine the effect of this compound and a DNA damaging agent, alone and in combination, on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • DNA damaging agent (e.g., Cisplatin, Etoposide, PARP inhibitor; stock solutions in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the DNA damaging agent in complete medium. Treat cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): Remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values and Combination Index (CI) using software like CompuSyn or GraphPad Prism. A CI < 1 indicates synergy.[3]

Protocol 2: Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with this compound and a DNA damaging agent.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • DNA damaging agent

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with this compound, the DNA damaging agent, or the combination for a defined period (e.g., 24 hours).[2]

  • Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following combination treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • DNA damaging agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described in Protocol 1 for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 4: Western Blotting for DNA Damage and Apoptosis Markers

Objective: To detect changes in the expression and phosphorylation of key proteins involved in the DNA damage response and apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DNA damaging agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-phospho-Chk1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as desired, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane, then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The combination of this compound with DNA damaging agents represents a promising therapeutic strategy, particularly for cancers with p53 mutations. The provided protocols offer a framework for researchers to investigate and quantify the synergistic effects of these combinations. By understanding the underlying mechanisms and generating robust preclinical data, the therapeutic potential of this compound can be further elucidated, paving the way for its potential clinical development.

References

Application Notes and Protocols: Developing Isogranulatimide Analogues with Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of isogranulatimide analogues with enhanced potency. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a marine-derived alkaloid that has garnered significant interest in oncology research due to its activity as a G2 checkpoint inhibitor.[1][2] It exerts its effects primarily through the inhibition of Checkpoint Kinase 1 (Chk1), a critical regulator of the DNA damage response.[1][3][4] By inhibiting Chk1, this compound can cause cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This mechanism makes Chk1 an attractive therapeutic target, and this compound a promising scaffold for the development of novel anticancer agents.[5]

Structure-activity relationship (SAR) studies have been crucial in guiding the development of this compound analogues. Modifications to the this compound scaffold, such as replacing the imidazole (B134444) heterocycle with a pyrrole (B145914) or substituting the indole (B1671886) unit with a 7-azaindole (B17877), have led to the discovery of new compounds with improved potency and selectivity for Chk1.[4][6]

This document outlines the essential methodologies for synthesizing and evaluating this compound analogues to identify candidates with superior therapeutic potential.

Data Presentation: Potency of this compound Analogues

The following tables summarize the inhibitory activity of selected this compound analogues against Chk1 and their cytotoxic effects on various cancer cell lines. This data is essential for comparing the potency of newly synthesized compounds.

Table 1: Chk1 Inhibition by this compound and Its Analogues

CompoundModificationChk1 IC50 (µM)Reference
This compound-0.1[1]
Analogue 1Imidazole replaced with PyrroleVaries[6]
Analogue 2Indole replaced with 7-AzaindoleVaries[6]
Analogue 3Sugar moiety attached to 7-AzaindoleVaries[6]
UCN-01(Reference Compound)0.007[1]

Note: Specific IC50 values for analogues are often presented in graphical form within publications and require careful extraction. Researchers should refer to the primary literature for detailed data on specific analogues.

Table 2: Cytotoxicity of this compound Analogues in Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (µM)Reference
This compoundL1210Murine LeukemiaVaries[6]
DU145Human Prostate CarcinomaVaries[6]
A549Human Non-Small Cell Lung CarcinomaVaries[6]
HT29Human Colon CarcinomaVaries[6]
Analogue with 7-AzaindoleVariousVariousVaries[6]

Note: GI50 (Growth Inhibition 50) values are dependent on the specific analogue and cell line. This table provides a template for organizing cytotoxicity data.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development and evaluation of this compound analogues.

Protocol 1: General Synthesis of this compound Analogues

This protocol provides a general framework for the synthesis of this compound analogues, including those with pyrrole and 7-azaindole modifications.[4][6]

Materials:

  • Appropriately substituted indole, 7-azaindole, or pyrrole starting material

  • Dibromomaleimide

  • Organic solvents (e.g., DMF, THF, Dioxane)

  • Bases (e.g., NaH, K2CO3)

  • Palladium catalysts (for cross-coupling reactions)

  • Boronic acids or esters (for Suzuki coupling)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • N-Alkylation/Arylation:

    • To a solution of the indole, 7-azaindole, or pyrrole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0°C.

    • After stirring for 30 minutes, add the desired alkylating or arylating agent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

  • Reaction with Dibromomaleimide:

    • Dissolve the product from step 1 and dibromomaleimide in a solvent such as THF.

    • Add a base (e.g., K2CO3) and stir the mixture at room temperature or with heating.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the resulting intermediate by column chromatography.

  • Cyclization:

    • The final cyclization to form the this compound core can be achieved through various methods, including photochemical cyclization or palladium-catalyzed intramolecular coupling reactions. The specific conditions will depend on the nature of the substrate.

  • Purification and Characterization:

    • Purify the final compound using column chromatography or preparative HPLC.

    • Characterize the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Protocol 2: In Vitro Chk1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the IC50 values of this compound analogues against Chk1.[7][8][9][10]

Materials:

  • Recombinant human Chk1 enzyme

  • Chk1 substrate (e.g., a synthetic peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (this compound analogues) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the following to each well:

      • 1 µL of test compound dilution (or DMSO for control).

      • 2 µL of Chk1 enzyme diluted in assay buffer.

      • 2 µL of a mixture of Chk1 substrate and ATP in assay buffer.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of Chk1 inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the GI50 of the analogues.[5][11][12][13]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound analogues) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound analogues on cell cycle progression.[1][3][14][15][16]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Fix the cells for at least 30 minutes on ice.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway

Chk1_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 Cdc25 Cdc25 p_Chk1->Cdc25 phosphorylates p_Cdc25 p-Cdc25 (Inactive) Cdc25->p_Cdc25 CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates p_Cdc25->CDK1_CyclinB cannot activate G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes p_CDK1_CyclinB p-CDK1/Cyclin B (Inactive) Cell_Cycle_Arrest G2/M Cell Cycle Arrest p_CDK1_CyclinB->Cell_Cycle_Arrest This compound This compound Analogues This compound->Chk1 inhibits

Caption: ATR-Chk1 signaling pathway leading to G2/M cell cycle arrest.

Experimental Workflow

Kinase_Inhibitor_Workflow Start Start: Identify this compound Scaffold Design Analogue Design (SAR) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Screening Biochemical Screening (Chk1 Kinase Assay) Purification->Biochemical_Screening Cellular_Screening Cell-Based Screening (Viability, Cell Cycle) Biochemical_Screening->Cellular_Screening Hit_Identification Hit Identification (Potent Analogues) Cellular_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Iterative Process Preclinical Preclinical Studies Hit_Identification->Preclinical Promising Leads Lead_Optimization->Design End Candidate Drug Preclinical->End

Caption: Workflow for the development of this compound analogues.

References

In Vivo Studies of Isogranulatimide in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there are no publicly available in vivo studies of Isogranulatimide in animal models. The following application notes and protocols are therefore provided as a generalized guide for researchers and drug development professionals based on the known in vitro activity of this compound as a Checkpoint Kinase 1 (Chk1) inhibitor. The experimental designs and data tables are templates to be adapted and populated with data generated from future in vivo research.

Introduction

This compound is a marine alkaloid that, along with its isomer Granulatimide, has been identified as an inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical component of the DNA damage response pathway, and its inhibition in cancer cells, particularly those with p53 mutations, can lead to increased sensitivity to DNA-damaging chemotherapeutic agents. This makes this compound a compound of interest for anticancer drug development. These application notes provide a framework for the preclinical in vivo evaluation of this compound, focusing on antitumor efficacy, pharmacokinetics, and toxicity in rodent models.

Data Presentation

The following tables are templates for the structured presentation of quantitative data from in vivo studies of this compound.

Table 1: Antitumor Efficacy of this compound in a Human Tumor Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Tumor Growth Inhibition (%)Mean Tumor Weight (mg) ± SEM (End of Study)
Vehicle Control-DailyN/A
Chemotherapy Agent
This compound
Chemotherapy Agent + this compound

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of Administration: IntravenousRoute of Administration: Oral
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
Half-life (t½) (h)
Clearance (CL) (mL/h/kg)
Volume of Distribution (Vd) (L/kg)
Bioavailability (%) N/A

Table 3: Acute Toxicity Profile of this compound in Rats

Dose (mg/kg)Observation Period (Days)Clinical Signs of ToxicityBody Weight Change (%)MortalityGross Pathological Findings
Vehicle Control14
Low Dose14
Mid Dose14
High Dose14

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To evaluate the antitumor activity of this compound, alone and in combination with a standard chemotherapeutic agent, in a subcutaneous human tumor xenograft model.

Materials:

  • Human cancer cell line with a p53 mutation (e.g., HT29 colon carcinoma)

  • Female athymic nude mice (6-8 weeks old)

  • This compound (formulated in a suitable vehicle)

  • Standard chemotherapeutic agent (e.g., Irinotecan)

  • Vehicle for drug formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest cells and resuspend in a sterile medium/Matrigel mixture.

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound and the chemotherapeutic agent according to the dosing schedule outlined in Table 1. Administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.).

    • The vehicle control group should receive the same volume of the formulation vehicle.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight every 2-3 days.

    • Monitor the animals for any signs of toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following intravenous and oral administration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (formulated for i.v. and oral administration)

  • Blood collection tubes (e.g., heparinized capillaries)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing:

    • Administer a single dose of this compound to two groups of mice via intravenous (tail vein) and oral (gavage) routes.

  • Blood Sampling:

    • Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters listed in Table 2 using appropriate software (e.g., Phoenix WinNonlin).

Protocol 3: Acute Toxicity Study in Rats

Objective: To evaluate the acute toxicity of this compound in rats after a single high dose.

Materials:

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • This compound (formulated in a suitable vehicle)

  • Standard laboratory animal caging and diet

Procedure:

  • Dosing:

    • Administer a single dose of this compound at three different dose levels (low, mid, high) to separate groups of rats (n=5 per sex per group). Include a vehicle control group.

  • Clinical Observations:

    • Observe the animals for clinical signs of toxicity immediately after dosing and then daily for 14 days. Observations should include changes in skin, fur, eyes, and motor activity.

  • Body Weight:

    • Record the body weight of each animal before dosing and then weekly until the end of the study.

  • Necropsy:

    • At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in the organs.

Mandatory Visualizations

G cluster_0 DNA Damage cluster_1 Cell Cycle Progression cluster_2 Chk1 Signaling Pathway DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR_AT ATR_AT DNA_Damage->ATR_AT G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Normal Progression Apoptosis Apoptosis / Mitotic Catastrophe Mitosis->Apoptosis Leads to (in damaged cells) M Senses Chk1 Chk1 M->Chk1 Activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibits (Phosphorylation) Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB Activates Cdk1_CyclinB->Mitosis Promotes Entry This compound This compound This compound->Chk1 Inhibits

Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.

G cluster_0 Preparation cluster_1 Tumor Growth & Randomization cluster_2 Treatment & Monitoring cluster_3 Endpoint & Analysis Cell_Culture 1. Culture p53-mutant Cancer Cells Cell_Implantation 2. Implant Cells Subcutaneously in Mice Cell_Culture->Cell_Implantation Tumor_Monitoring 3. Monitor Tumor Growth Cell_Implantation->Tumor_Monitoring Randomization 4. Randomize into Treatment Groups Tumor_Monitoring->Randomization Dosing 5. Administer Vehicle, Chemotherapy, and/or This compound Randomization->Dosing Data_Collection 6. Measure Tumor Volume and Body Weight Dosing->Data_Collection Endpoint 7. Euthanize and Excise Tumors Data_Collection->Endpoint Analysis 8. Analyze Data (TGI, etc.) Endpoint->Analysis

Caption: Experimental workflow for an in vivo antitumor efficacy study in a xenograft mouse model.

References

Measuring Isogranulatimide's Effect on Cell Cycle Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogranulatimide is a potent and selective inhibitor of Checkpoint kinase 1 (Chk1), a critical component of the G2 DNA damage checkpoint.[1][2][3][4] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to arrest the cell cycle in the G2 phase, allowing time for DNA repair.[1][2][5] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, and therefore rely heavily on the G2 checkpoint for survival after DNA damage.[6][7] By inhibiting Chk1, this compound abrogates the G2 checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, which can lead to mitotic catastrophe and apoptosis.[1] This mechanism makes this compound a promising candidate for sensitizing cancer cells to DNA-damaging chemotherapeutic agents.[5][6][7] this compound has been shown to inhibit Chk1 with an IC50 of 0.1 µmol/L and also exhibits inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β) with an IC50 of 0.5 µmol/L.[2][3][4]

These application notes provide detailed protocols for assessing the effect of this compound on cell cycle progression using flow cytometry and Western blotting.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (µmol/L)
Chk10.1[2][3][4]
GSK-3β0.5[2][3]

Table 2: Expected Outcome of this compound Treatment on Cell Cycle Distribution

Treatment% of Cells in G1% of Cells in S% of Cells in G2/MNotes
Vehicle ControlBaselineBaselineBaselineNormal cell cycle distribution.
DNA Damaging Agent (e.g., Etoposide)DecreasedDecreasedIncreasedG2/M arrest due to DNA damage checkpoint activation.
This compound + DNA Damaging AgentDecreasedDecreasedDecreased (initially), followed by an increase in sub-G1 populationAbrogation of G2/M arrest, leading to mitotic entry and subsequent apoptosis.
This compound (alone)Minimal changeMinimal changeMinimal changeThis compound's primary effect is on checkpoint abrogation, not direct cell cycle arrest in unstressed cells.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.

Materials:

  • Cancer cell line (e.g., p53-mutant cell line such as HT-29 or HeLa)

  • This compound

  • DNA damaging agent (e.g., Etoposide, Doxorubicin)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Treatment:

    • Treat cells with a DNA damaging agent (e.g., 10 µM Etoposide) for a predetermined time (e.g., 16-24 hours) to induce G2 arrest.

    • Following the DNA damage treatment, add this compound at various concentrations (e.g., 0.1, 0.5, 1.0 µM) and incubate for an additional period (e.g., 8-24 hours). Include a vehicle control (DMSO) and a DNA damaging agent-only control.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.

    • Discard the ethanol and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on DNA content (G1, S, and G2/M phases). Look for a sub-G1 peak, which is indicative of apoptosis.

Western Blot Analysis of Cell Cycle Proteins

This protocol is for detecting changes in the phosphorylation status of key cell cycle regulatory proteins following this compound treatment.

Materials:

  • Cell lysates from treated cells (prepared as in the flow cytometry protocol)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Phospho-Chk1 (Ser345)

    • Total Chk1

    • Phospho-Cdc2 (Tyr15)

    • Total Cdc2 (CDK1)

    • Cyclin B1

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Visualizations

G2_Checkpoint_Pathway cluster_0 DNA Damage Response cluster_1 G2 Checkpoint Control cluster_2 Mitotic Entry DNA_Damage DNA Damage ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM activates Chk1 Chk1 ATR_ATM->Chk1 phosphorylates (activates) Cdc25 Cdc25 Chk1->Cdc25 phosphorylates (inhibits) Cdk1_CyclinB Cdk1/Cyclin B (MPF) Cdc25->Cdk1_CyclinB dephosphorylates (activates) Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes This compound This compound This compound->Chk1 inhibits

Caption: G2 DNA Damage Checkpoint Signaling Pathway.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation A1 Seed Cancer Cells A2 Treat with DNA Damaging Agent (e.g., Etoposide) A1->A2 A3 Treat with this compound A2->A3 B1 Harvest Cells A3->B1 B2 Fixation (Flow Cytometry) or Lysis (Western Blot) B1->B2 C1 Flow Cytometry (PI Staining) B2->C1 C2 Western Blot (Chk1, Cdc2, etc.) B2->C2 D1 Cell Cycle Distribution Analysis C1->D1 D2 Protein Phosphorylation Analysis C2->D2

Caption: Experimental Workflow for Analyzing this compound's Effects.

References

Application Notes and Protocols for Isogranulatimide in Tumor-Specific Synthetic Lethality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogranulatimide is a structurally novel compound that has been identified as a potent inhibitor of the G2 checkpoint, a critical cell cycle regulatory mechanism.[1] This property makes it a promising candidate for inducing synthetic lethality in tumor cells, particularly those with defects in the p53 tumor suppressor gene. The principle of synthetic lethality posits that while the loss of either of two specific genes (or their function) is compatible with cell viability, the simultaneous loss of both results in cell death. In the context of cancer therapy, this can be exploited by targeting a protein (e.g., with a drug) that is essential for the survival of cancer cells which already harbor a specific cancer-driving mutation (e.g., p53 loss-of-function).

Many cancer cells lack a functional G1 checkpoint due to p53 mutations, making them heavily reliant on the G2 checkpoint to repair DNA damage before entering mitosis.[2] this compound abrogates this G2 checkpoint, primarily through the inhibition of Checkpoint Kinase 1 (Chk1).[3][4] When combined with DNA-damaging agents, such as γ-irradiation or certain chemotherapeutics, this compound forces p53-deficient cancer cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and selective cell death.[1]

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for key experiments to evaluate its potential as a synthetic lethal agent in cancer research and drug development.

Mechanism of Action: G2 Checkpoint Abrogation

DNA damage triggers a signaling cascade that activates the G2 checkpoint, preventing cells from entering mitosis with damaged chromosomes. A key player in this pathway is the serine/threonine kinase Chk1. When activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related) in response to DNA damage, Chk1 phosphorylates and inactivates the Cdc25 phosphatase family.[5][6] Inactivated Cdc25 can no longer dephosphorylate and activate the Cyclin B1/Cdk1 complex, the master regulator of mitotic entry. This results in cell cycle arrest in the G2 phase, allowing time for DNA repair.

This compound acts as a competitive inhibitor of Chk1, binding to its ATP-binding pocket.[3] This inhibition prevents the phosphorylation and inactivation of Cdc25, leading to the premature activation of the Cyclin B1/Cdk1 complex and overriding the DNA damage-induced G2 arrest.

G2_Checkpoint_Inhibition cluster_0 Normal G2/M Checkpoint Activation cluster_1 This compound Action DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 activates Cdc25_active Cdc25 (active) Chk1->Cdc25_active phosphorylates (inactivates) Chk1_inhibited Chk1 (inhibited) Chk1->Chk1_inhibited Cdc25_inactive Cdc25 (inactive) Cdk1_CyclinB_inactive Cdk1/Cyclin B (inactive) Cdc25_active->Cdc25_inactive Cdk1_CyclinB_active Cdk1/Cyclin B (active) G2_Arrest G2 Arrest Cdk1_CyclinB_inactive->G2_Arrest Mitosis Mitosis Cdk1_CyclinB_active->Mitosis This compound This compound This compound->Chk1 inhibits Cdc25_active_iso Cdc25 (active) Cdk1_CyclinB_active_iso Cdk1/Cyclin B (active) Cdc25_active_iso->Cdk1_CyclinB_active_iso dephosphorylates (activates) Mitotic_Catastrophe Mitotic Catastrophe Cdk1_CyclinB_active_iso->Mitotic_Catastrophe in presence of DNA damage

Caption: this compound inhibits Chk1, leading to G2 checkpoint abrogation.

Data Presentation

This compound Kinase Inhibitory Activity

This compound has been shown to be a potent inhibitor of Chk1 with some selectivity over other kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Kinase TargetThis compound IC50 (µM)Reference
Chk10.1[3][7]
Glycogen Synthase Kinase-3β (GSK-3β)0.5[3][7]
Protein Kinase Cβ (PKCβ)> 10 (not significantly inhibited)[3][7]
Illustrative Cytotoxicity in p53-Deficient vs. p53-Proficient Cells

The synthetic lethal effect of G2 checkpoint inhibitors is most pronounced in cells lacking a functional p53-dependent G1 checkpoint. The following table illustrates the differential sensitivity of isogenic colorectal carcinoma cell lines (HCT116) with and without p53 to a compound that induces p53-dependent apoptosis. While this data is not for this compound, it exemplifies the expected outcome of a synthetic lethal interaction based on p53 status.

Cell Linep53 StatusCompound 11a IC50 (µM) (72h, MTT assay)Reference
HCT116 p53+/+Wild-type0.36[8]
HCT116 p53-/-Null1.76[8]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the synthetic lethal potential of this compound.

Protocol 1: In Vitro Chk1 Kinase Inhibition Assay

This protocol is for determining the in vitro potency (IC50) of this compound against recombinant Chk1 kinase using a luminescence-based ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human Chk1 enzyme

  • Chk1 substrate (e.g., CHKtide peptide)

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of Chk1 enzyme in Kinase Assay Buffer.

    • Prepare a 2X solution of substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for Chk1.

    • Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted this compound solution or control (DMSO for 0% inhibition, a known potent Chk1 inhibitor for 100% inhibition) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X Chk1 enzyme solution to all wells except for the "no enzyme" control wells.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2X substrate/ATP mix to all wells to start the reaction.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the controls.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, this compound) start->reagent_prep plate_setup Plate Setup (Add this compound and Enzyme) reagent_prep->plate_setup reaction_start Initiate Reaction (Add Substrate/ATP) plate_setup->reaction_start incubation Incubate (30°C for 60 min) reaction_start->incubation adp_detection ADP Detection (Add ADP-Glo™ Reagents) incubation->adp_detection luminescence Measure Luminescence adp_detection->luminescence data_analysis Data Analysis (Calculate IC50) luminescence->data_analysis end End data_analysis->end Combination_Therapy_Workflow start Start seed_cells Seed p53+/+ and p53-/- Cells start->seed_cells treatment Treatment Groups seed_cells->treatment control Untreated Control treatment->control iso_alone This compound Alone treatment->iso_alone dna_damage_alone DNA Damage Alone (e.g., γ-irradiation) treatment->dna_damage_alone combination DNA Damage + this compound treatment->combination incubation Incubate (e.g., 72h) control->incubation iso_alone->incubation dna_damage_alone->incubation combination->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (Compare Viability, Calculate Synergy) viability_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Isogranulatimide in Specific Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogranulatimide is a marine-derived alkaloid that has garnered interest in oncology research due to its activity as a cell cycle checkpoint inhibitor. Specifically, it targets the G2/M checkpoint, a critical control point in the cell division cycle that prevents cells with damaged DNA from entering mitosis. The primary mechanism of action of this compound is the inhibition of Checkpoint Kinase 1 (Chk1), a key serine/threonine kinase in the DNA damage response pathway. By inhibiting Chk1, this compound can sensitize cancer cells, particularly those with a deficient p53 tumor suppressor pathway, to the cytotoxic effects of DNA-damaging agents. This document provides an overview of the application of this compound in cancer research, along with detailed protocols for key experimental assays.

Mechanism of Action: G2/M Checkpoint Inhibition

Upon DNA damage, the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases are activated. ATR, in particular, phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates the Cdc25 phosphatase family. This prevents the dephosphorylation and activation of the Cyclin B/Cdk1 complex, which is essential for entry into mitosis. The result is a G2 phase cell cycle arrest, allowing time for DNA repair.

This compound abrogates this checkpoint by directly inhibiting the kinase activity of Chk1. This leads to the inappropriate activation of the Cyclin B/Cdk1 complex, forcing cells with damaged DNA to enter mitosis prematurely. This can result in mitotic catastrophe and subsequent apoptotic cell death. This selective targeting of the G2/M checkpoint is a promising therapeutic strategy for cancers with p53 mutations, as they are often more reliant on the G2/M checkpoint for survival after DNA damage due to a defective G1 checkpoint.

Data Presentation

TargetIC50 (µM)Cancer Cell Line / Assay Conditions
Chk10.1In vitro kinase assay
GSK-3β0.5In vitro kinase assay

Note: IC50 values for this compound in specific cancer cell lines are not widely reported in publicly available literature. The data for analogues of this compound have been reported in cell lines such as murine L1210 leukemia, and human DU145 prostate carcinoma, A549 non-small cell lung carcinoma, and HT29 colon carcinoma.

Mandatory Visualizations

G2_M_Checkpoint_Inhibition_by_this compound cluster_0 DNA Damage Response cluster_1 Cell Cycle Control DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 Cdc25 Cdc25 p_Chk1->Cdc25 phosphorylates p_Cdc25 p-Cdc25 (Inactive) Cdc25->p_Cdc25 CyclinB_Cdk1 Cyclin B / Cdk1 Cdc25->CyclinB_Cdk1 activates G2_Arrest G2 Arrest p_Cdc25->G2_Arrest Mitosis Mitosis CyclinB_Cdk1->Mitosis This compound This compound This compound->Chk1 inhibits

Caption: G2/M DNA Damage Checkpoint and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treat with this compound +/- DNA Damaging Agent start->treatment cell_viability Cell Viability Assay (e.g., MTT/MTS) treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis (p-Chk1, Chk1, etc.) treatment->western_blot g2m_checkpoint G2/M Checkpoint Abrogation (Phospho-Histone H3 Staining) treatment->g2m_checkpoint data_analysis Data Analysis and Interpretation cell_viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis g2m_checkpoint->data_analysis

Caption: General experimental workflow for evaluating this compound's anticancer effects.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS (Phosphate Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as desired.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

G2/M Checkpoint Abrogation Assay (Phospho-Histone H3 Staining)

Objective: To determine if this compound can override a DNA damage-induced G2 arrest, forcing cells into mitosis.

Materials:

  • Cancer cell lines

  • DNA damaging agent (e.g., Etoposide or ionizing radiation)

  • This compound

  • Fixation and permeabilization buffers

  • Primary antibody against Phospho-Histone H3 (Ser10)

  • Fluorescently labeled secondary antibody

  • DNA stain (e.g., DAPI or PI)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed cells and allow them to attach.

  • Induce a G2/M arrest by treating the cells with a DNA damaging agent for a predetermined time (e.g., 16-24 hours).

  • Add this compound to the arrested cells and incubate for an additional 1-4 hours. Include a positive control (no this compound) and a negative control (no DNA damage, no this compound).

  • Harvest and fix the cells (e.g., with 4% paraformaldehyde).

  • Permeabilize the cells (e.g., with 0.25% Triton X-100 in PBS).

  • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

  • Incubate the cells with the primary antibody against Phospho-Histone H3 (Ser10) diluted in blocking buffer.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Wash the cells and counterstain the DNA with DAPI or PI.

  • Analyze the percentage of Phospho-Histone H3 positive cells by flow cytometry or fluorescence microscopy. An increase in the percentage of mitotic cells in the presence of this compound following DNA damage indicates G2/M checkpoint abrogation.

Western Blot Analysis of Chk1 Phosphorylation

Objective: To directly assess the inhibitory effect of this compound on Chk1 activity by measuring the levels of phosphorylated Chk1.

Materials:

  • Cancer cell lines

  • This compound

  • DNA damaging agent (optional, to induce Chk1 phosphorylation)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Chk1 (e.g., Ser345), anti-total Chk1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, with or without prior treatment with a DNA damaging agent.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Chk1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Chk1 and the loading control to ensure equal protein loading.

Conclusion

This compound is a valuable research tool for studying the G2/M checkpoint and for exploring novel therapeutic strategies in p53-deficient cancers. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific cancer models. Further research is warranted to establish a broader profile of its activity across various cancer types and to explore its potential in preclinical in vivo models.

Isogranulatimide: A Potent Tool for Dissecting the G2/M Cell Cycle Checkpoint

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogranulatimide is a naturally derived compound that has emerged as a valuable chemical tool for investigating the intricate mechanisms of cell cycle control, specifically the G2/M checkpoint.[1][2][3] This checkpoint is a critical surveillance mechanism that prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity. In many cancer cells, the G1 checkpoint is often dysfunctional due to mutations in genes like p53, making them heavily reliant on the G2 checkpoint for survival after DNA damage.[1][3][4] This dependency presents a therapeutic window for agents that can abrogate the G2 checkpoint, selectively sensitizing cancer cells to DNA-damaging therapies.[1][2][3] this compound functions as a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a key transducer kinase in the G2 DNA damage response pathway.[1][2][5] Its specificity and mechanism of action make it an excellent tool for basic research and a promising lead compound in drug discovery.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of Chk1 kinase activity.[1][2] Upon DNA damage, sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated.[1][4] ATR, in particular, phosphorylates and activates Chk1.[4] Activated Chk1 then phosphorylates and inactivates the Cdc25C phosphatase.[1][6] Cdc25C is responsible for dephosphorylating and activating the Cdk1/Cyclin B1 complex, the master regulator of mitotic entry.[1] By inhibiting Chk1, this compound prevents the inactivation of Cdc25C, leading to premature activation of Cdk1/Cyclin B1 and forcing the cell to bypass the G2 checkpoint, even in the presence of DNA damage.[1] This premature mitotic entry with unrepaired DNA ultimately leads to mitotic catastrophe and cell death.

Structural studies have revealed that this compound binds to the ATP-binding pocket of Chk1.[1][2][7] This binding is stabilized by hydrogen bonds with key residues in the kinase domain, effectively blocking the access of ATP and preventing the phosphorylation of Chk1 substrates.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM)Reference
Chk10.1[2][7]
Glycogen Synthase Kinase-3β (GSK-3β)0.5[2][7]
Protein Kinase Cβ> 10[1]
Cdk1Weakly active[1]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Comparison of this compound with other Checkpoint Inhibitors

CompoundChk1 IC50 (µM)Protein Kinase Cβ IC50 (µM)Reference
This compound0.1> 10[1]
UCN-010.0070.001[1]

This table highlights the selectivity of this compound for Chk1 compared to the broader spectrum inhibitor UCN-01.

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound to study the G2/M checkpoint.

Protocol 1: G2 Checkpoint Abrogation Assay using Flow Cytometry

This protocol is designed to assess the ability of this compound to override a DNA damage-induced G2 arrest.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DNA-damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation)

  • This compound (stock solution in DMSO)

  • Nocodazole (B1683961) (mitotic blocker, stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of treatment.

  • G2 Arrest Induction:

    • Chemical Induction: Treat cells with a DNA-damaging agent (e.g., 1 µM Doxorubicin) for 16-24 hours to induce G2 arrest.

    • Irradiation: Alternatively, expose cells to a specific dose of ionizing radiation (e.g., 5-10 Gy) and incubate for 16-24 hours.

  • This compound Treatment:

    • To the G2-arrested cells, add fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO).

    • Simultaneously add nocodazole (e.g., 100 ng/mL) to all wells. Nocodazole traps cells that enter mitosis in the M phase, allowing for their quantification.

  • Incubation: Incubate the cells for an additional 8-16 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and resuspend the pellet in PI staining solution.

    • Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cell cycle distribution using a flow cytometer.

    • Quantify the percentage of cells in the G2/M phase. A significant increase in the M-phase population (indicated by a 4N DNA content peak that is higher and sharper in the presence of nocodazole) in this compound-treated cells compared to the vehicle control indicates G2 checkpoint abrogation.

Protocol 2: Western Blot Analysis of Chk1 Pathway Proteins

This protocol examines the effect of this compound on the phosphorylation status of key proteins in the Chk1 signaling pathway.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • DNA-damaging agent

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-Cdc2 (Tyr15), anti-Cdc2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat cells with the DNA-damaging agent and/or this compound as described in Protocol 1.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative phosphorylation levels of Chk1 and Cdc2. A decrease in phospho-Chk1 (Ser345) and phospho-Cdc2 (Tyr15) in the presence of this compound following DNA damage would be expected.

Visualizations

G2_M_Checkpoint_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) Cdc25C Cdc25C Chk1->Cdc25C phosphorylates (inactivates) This compound This compound This compound->Chk1 inhibits Cdk1_CyclinB Cdk1/Cyclin B1 Cdc25C->Cdk1_CyclinB dephosphorylates (activates) Mitosis Mitosis Cdk1_CyclinB->Mitosis drives entry into

Caption: G2/M checkpoint signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Seed Cells induce_g2 Induce G2 Arrest (e.g., Doxorubicin or IR) start->induce_g2 treat Treat with this compound + Nocodazole induce_g2->treat incubate Incubate treat->incubate harvest Harvest & Fix Cells incubate->harvest stain Stain with Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze

References

Troubleshooting & Optimization

Optimizing Isogranulatimide Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Isogranulatimide for in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a natural marine alkaloid that functions as a G2 checkpoint inhibitor.[1] Its primary mechanism of action is the inhibition of Checkpoint kinase 1 (Chk1), a key regulator of the DNA damage response.[2] By inhibiting Chk1, this compound prevents the cell cycle arrest at the G2/M transition, leading to mitotic catastrophe and cell death, particularly in cancer cells with deficient p53 function.[1]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: Based on its potent inhibition of Chk1 with an IC50 of 0.1 µM, a good starting point for cell-based assays is in the low micromolar to nanomolar range. For antiproliferative and cytotoxicity assays, a broader range in the single-digit micromolar concentrations is often effective.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: this compound is known to be hydrophobic. How can I avoid precipitation in my cell culture medium?

A3: Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous solutions like cell culture media. To minimize this, it is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). When preparing your working concentrations, add the stock solution to your pre-warmed cell culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. It is also advisable to keep the final DMSO concentration in your culture below 0.5% to avoid solvent-induced toxicity.

Q4: Are there any known off-target effects of this compound that I should be aware of?

A4: While this compound is a potent Chk1 inhibitor, it has been shown to inhibit glycogen (B147801) synthase kinase-3 beta (GSK-3β) with an IC50 of 0.5 µM.[2] Depending on your experimental system and the concentration of this compound used, this off-target activity could contribute to the observed phenotype. It is recommended to include appropriate controls to dissect the specific effects of Chk1 inhibition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable G2/M arrest or apoptosis at expected concentrations. 1. Compound inactivity: The this compound stock solution may have degraded. 2. Cell line resistance: The cell line used may have intrinsic or acquired resistance mechanisms. 3. Incorrect assay timing: The time point of analysis may not be optimal to observe the effect.1. Verify compound activity: Test the compound on a sensitive positive control cell line. Prepare a fresh stock solution. 2. Check for p53 status: this compound is often more effective in p53-deficient cells. Consider using a different cell line with a known sensitive background. 3. Perform a time-course experiment: Analyze cells at multiple time points after treatment (e.g., 24, 48, 72 hours) to identify the optimal window for observing G2/M arrest.
High levels of cytotoxicity observed even at low concentrations. 1. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 2. Off-target effects: At higher concentrations, off-target effects may become more pronounced. 3. Cell line sensitivity: The cell line may be particularly sensitive to Chk1 inhibition or the compound itself.1. Perform a vehicle control: Ensure the final solvent concentration is consistent across all conditions and is not causing cytotoxicity on its own. Keep DMSO concentration below 0.5%. 2. Titrate the concentration: Perform a dose-response curve to identify a concentration that induces G2/M arrest with minimal immediate cytotoxicity. 3. Use a less sensitive cell line: If the goal is to study the mechanism of G2/M arrest, a less sensitive cell line might be more suitable.
Precipitation of this compound in the cell culture medium. 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. "Solvent shock": Rapid addition of a concentrated DMSO stock to the aqueous medium. 3. Media components: Interactions with proteins or other components in the serum or media.1. Lower the final concentration: If possible, work with lower, more soluble concentrations. 2. Optimize dilution: Add the stock solution dropwise to pre-warmed media while gently mixing. Consider a serial dilution in media. 3. Reduce serum concentration: If experimentally feasible, try reducing the serum percentage in your media during treatment.
Inconsistent or variable results between experiments. 1. Inconsistent stock solution: Degradation or precipitation of the stock solution over time. 2. Variability in cell culture: Differences in cell density, passage number, or growth phase. 3. Pipetting errors: Inaccurate dilutions leading to variations in the final concentration.1. Aliquot and store properly: Store single-use aliquots of the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Standardize cell culture procedures: Use cells at a consistent passage number and seed them at the same density for each experiment. Ensure cells are in the logarithmic growth phase. 3. Use calibrated pipettes: Ensure accurate and consistent dilutions for all experiments.

Data Presentation

Table 1: In Vitro Activity of this compound

Target/Assay Cell Line/System IC50 / Effective Concentration Reference
Chk1 InhibitionIn vitro kinase assay0.1 µM[2]
GSK-3β InhibitionIn vitro kinase assay0.5 µM[2]
Antiproliferative ActivityL1210 (Murine Leukemia)Single-digit µM range[3]
Antiproliferative ActivityDU145 (Human Prostate Carcinoma)Single-digit µM range[3]
Antiproliferative ActivityA549 (Human Non-small Cell Lung Carcinoma)Single-digit µM range[3]
Antiproliferative ActivityHT29 (Human Colon Carcinoma)Single-digit µM range[3]
G2 Checkpoint InhibitionMCF-7 (Human Breast Adenocarcinoma)Effective in combination with γ-irradiation[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Under sterile conditions, accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex or pipette up and down to ensure the compound is completely dissolved.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent and below 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in 500 µL of cold PBS and adding 4.5 mL of cold 70% ethanol dropwise while gently vortexing.

  • Incubate the cells at 4°C for at least 2 hours or overnight.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G2_M_Checkpoint_Pathway cluster_0 DNA Damage cluster_1 Upstream Kinases cluster_2 Checkpoint Kinases cluster_3 Cell Cycle Regulators cluster_4 Cellular Outcome DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Chk1 Chk1 ATM_ATR->Chk1 activates Cdc25 Cdc25 Chk1->Cdc25 inhibits G2_M_Arrest G2/M Arrest Chk1->G2_M_Arrest maintains This compound This compound This compound->Chk1 inhibits Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB activates Cdk1_CyclinB->G2_M_Arrest overcomes Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes

Caption: G2/M DNA Damage Checkpoint Pathway and the inhibitory action of this compound on Chk1.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Dilutions in Cell Culture Medium prep_stock->prep_working treatment Treat Cells with This compound prep_working->treatment cell_seeding Seed Cells in Multi-well Plate cell_seeding->treatment incubation Incubate for Desired Duration treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western_blot Western Blot (Chk1, p-Chk1, etc.) incubation->western_blot ic50 Determine IC50 viability->ic50 g2m_arrest Quantify G2/M Arrest cell_cycle->g2m_arrest protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: A general experimental workflow for studying the effects of this compound in vitro.

troubleshooting_logic cluster_checks Initial Checks cluster_no_effect No Effect Observed cluster_high_toxicity High Toxicity Observed cluster_precipitation Precipitation Issues start Unexpected Experimental Outcome check_compound Compound Integrity? (Fresh Stock, Proper Storage) start->check_compound check_cells Cell Health & Passage? (Viability, Mycoplasma) start->check_cells check_protocol Protocol Adherence? (Concentrations, Timing) start->check_protocol no_effect No G2/M Arrest or Cytotoxicity check_protocol->no_effect high_tox Excessive Cytotoxicity check_protocol->high_tox precipitation Compound Precipitation in Media check_protocol->precipitation increase_conc Increase Concentration no_effect->increase_conc Yes increase_time Increase Incubation Time no_effect->increase_time Yes change_cell_line Use a More Sensitive Cell Line (e.g., p53-deficient) no_effect->change_cell_line If still no effect decrease_conc Decrease Concentration high_tox->decrease_conc Yes check_dmso Verify Final DMSO Concentration (<0.5%) high_tox->check_dmso Yes check_off_target Consider Off-Target Effects high_tox->check_off_target If toxicity persists at low conc. optimize_dilution Optimize Dilution Method (Dropwise addition, pre-warmed media) precipitation->optimize_dilution Yes solubility_test Perform Solubility Test in Media precipitation->solubility_test Yes

Caption: A logical troubleshooting workflow for common issues encountered with this compound.

References

Isogranulatimide in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Isogranulatimide in DMSO?

A1: While specific data for this compound is unavailable, many research compounds can be dissolved in DMSO to prepare stock solutions in the range of 5 mM to 20 mM. However, the actual solubility must be determined empirically. Factors such as the purity of this compound, water content in the DMSO, and temperature can affect solubility.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, start by adding a pre-weighed amount of this compound to a sterile vial. Then, add anhydrous DMSO to achieve the desired concentration. Vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution for any undissolved particulates.

Q3: What are the recommended storage conditions for this compound in DMSO?

A3: For short-term storage (days to weeks), stock solutions in DMSO should be stored at 4°C. For long-term storage (months to years), it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can degrade the compound.

Q4: Can I use a DMSO/water mixture to dissolve this compound?

A4: Using a DMSO/water mixture (e.g., 90/10 DMSO/water) can sometimes improve the solubility of certain compounds. However, the presence of water can also impact the stability of the compound. One study demonstrated that 85% of compounds in a test library were stable in a 90/10 DMSO/water mixture for up to 2 years at 4°C[1]. It is advisable to test the stability of this compound in any mixed solvent system.

Q5: How can I check the stability of my this compound stock solution?

A5: The stability of your stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatograms of a freshly prepared solution with an aged solution, you can identify the appearance of degradation products and quantify the remaining parent compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the stock solution upon storage. The compound may have low solubility at the storage temperature, or the solution may be supersaturated.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or storing at a different temperature.
Inconsistent results in biological assays. The compound may be degrading in the DMSO stock solution or in the assay medium.Prepare fresh stock solutions more frequently. Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, presence of other reagents).
Difficulty dissolving the compound. The compound may have poor solubility in DMSO, or the DMSO may have absorbed water.Use anhydrous DMSO. Gentle warming and sonication can aid dissolution. If solubility remains low, consider alternative solvents.
Color change observed in the stock solution. This could indicate compound degradation or oxidation.Prepare a fresh stock solution and store it under an inert atmosphere (e.g., argon or nitrogen). Protect the solution from light. Conduct a stability analysis to identify any degradation products.

General Stability of Compounds in DMSO

While specific data for this compound is not available, the following table summarizes general findings on the stability of compounds stored in DMSO under various conditions.

Storage Condition Duration Observation Citation
Room Temperature3 months92% of compounds remained stable.[2]
Room Temperature6 months83% of compounds remained stable.[2]
Room Temperature1 year52% of compounds remained stable.[2]
4°C in DMSO/water (90/10)2 years85% of compounds remained stable.[1]
-15°C with 11 freeze-thaw cyclesNot specifiedNo significant compound loss was observed for the tested compounds.[3]
40°C (accelerated study)15 weeksMost of the tested compounds were stable.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO

This protocol outlines a method to determine the equilibrium solubility of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator shaker

  • High-speed microcentrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube.

  • Add a known volume of anhydrous DMSO.

  • Tightly cap the tube and vortex thoroughly.

  • Incubate the tube at a constant temperature (e.g., 25°C) on a thermomixer or shaker for 24-48 hours to reach equilibrium.

  • After incubation, visually confirm that excess solid remains.

  • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Prepare a series of dilutions of the supernatant with DMSO.

  • Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculate the original concentration in the supernatant, which represents the solubility.

Protocol 2: Assessment of this compound Stability in DMSO

This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution over time.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Amber glass vials

  • Inert gas (e.g., argon or nitrogen)

  • Incubators or refrigerators set to desired storage temperatures (e.g., 4°C, room temperature, -20°C)

  • LC-MS or HPLC system

Procedure:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO.

  • Aliquot the stock solution into multiple amber glass vials.

  • (Optional) Purge the headspace of each vial with an inert gas to minimize oxidation.

  • Tightly seal the vials.

  • Store the vials at different temperature conditions.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample by LC-MS or HPLC.

  • Compare the peak area of this compound and look for the appearance of new peaks (degradation products) relative to the time zero sample.

  • Calculate the percentage of this compound remaining at each time point.

Visualized Workflows

G Workflow for Determining this compound Solubility in DMSO cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess this compound to tube B Add known volume of anhydrous DMSO A->B C Vortex to mix B->C D Incubate at constant temperature (24-48 hours) C->D E Centrifuge to pellet excess solid D->E F Collect supernatant E->F G Prepare dilutions of supernatant F->G H Analyze concentration by HPLC/UV-Vis G->H I Calculate solubility H->I

Caption: Workflow for determining this compound solubility in DMSO.

G Workflow for Assessing this compound Stability in DMSO cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points A Prepare fresh this compound stock solution in DMSO B Aliquot into amber vials A->B C (Optional) Purge with inert gas B->C D Store at different temperatures (e.g., 4°C, RT, -20°C) C->D E Retrieve samples at t=0, 1, 2, 4... weeks D->E F Analyze by LC-MS/HPLC E->F G Compare peak areas and identify degradants F->G H Calculate % remaining G->H

Caption: Workflow for assessing this compound stability in DMSO.

References

Troubleshooting Isogranulatimide precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isogranulatimide.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of the culture medium after I added it to my cells. What could be the cause?

A1: this compound precipitation in culture media can be attributed to several factors:

  • Solvent Shock: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is added too quickly to the aqueous culture medium, the rapid change in solvent polarity can cause the compound to precipitate. This is a common issue with hydrophobic compounds.

  • High Final Concentration: The final concentration of this compound in your culture medium may exceed its solubility limit in that specific medium.

  • Media Composition: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.[1] The presence of salts and other components can also influence solubility.

  • Temperature: A decrease in temperature can lower the solubility of some compounds. Ensure your culture medium is at the appropriate temperature (e.g., 37°C) when adding the this compound solution.[2][3]

  • pH of the Medium: The pH of the culture medium can affect the ionization state and solubility of a compound.[4][5] While most culture media are buffered, significant shifts in pH could contribute to precipitation.

Q2: How can I prevent this compound from precipitating in my culture media?

A2: To prevent precipitation, consider the following best practices:

  • Proper Dilution Technique: When adding the this compound stock solution to your culture medium, do so drop-wise while gently swirling the medium. This gradual addition helps to avoid "solvent shock."

  • Pre-dilution: Before adding to the final culture volume, you can try pre-diluting the stock solution in a small volume of serum-free medium.

  • Optimize Final Concentration: If you suspect the final concentration is too high, perform a dose-response experiment to determine the lowest effective concentration.

  • Vortexing/Mixing: Ensure the final solution is thoroughly mixed after adding the this compound.

  • Vehicle Control: Always include a vehicle control (the solvent used for the stock solution, e.g., DMSO) in your experiments at the same final concentration to ensure that any observed effects are not due to the solvent itself.

Q3: What is the recommended solvent for making an this compound stock solution?

Q4: What is a typical stock solution concentration and how should it be stored?

A4: Stock solutions are typically prepared at a high concentration (e.g., 10 mM) to minimize the volume of solvent added to the cell culture. For storage, it is generally recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in the dark to prevent degradation.[7]

Q5: How can I determine the stability of this compound in my specific cell culture medium?

A5: To determine the stability of this compound in your experimental conditions, you can perform a time-course experiment.[8] This involves adding this compound to your cell culture medium (with and without cells) and then analyzing samples at different time points (e.g., 0, 2, 6, 12, 24 hours) by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding this compound to media. Solvent shock due to rapid addition of a concentrated stock.Add the stock solution drop-wise while gently swirling the media. Try pre-diluting the stock in a small volume of serum-free media before adding to the final culture volume.
Precipitate forms over time in the incubator. The final concentration exceeds the solubility limit in the culture medium. The compound may be unstable under culture conditions.Perform a dose-response curve to determine the lowest effective concentration. Check for compound stability over time using methods like HPLC.[8]
Cells appear stressed or die after treatment, even at low concentrations. The solvent (e.g., DMSO) concentration is too high and is causing toxicity.Ensure the final concentration of the solvent is non-toxic to your cells (typically ≤ 0.1% for DMSO). Run a vehicle control to assess solvent toxicity.
Inconsistent experimental results. Incomplete dissolution of the stock solution. Degradation of the stock solution due to improper storage.Ensure the stock solution is fully dissolved before use. Aliquot stock solutions and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity, cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation.

  • Sterilization: If necessary, sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Culture Medium

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your chosen cell culture medium.

  • Incubation: Incubate these solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours).[8]

  • Centrifugation: Transfer the solutions to microcentrifuge tubes and centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet any precipitate.[8]

  • Analysis: Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method such as UV-Vis spectrophotometry (if it has a chromophore) or HPLC. The highest concentration that remains in solution is the maximum soluble concentration under those conditions.[8]

Signaling Pathway and Experimental Workflow

This compound is known to be a G2 checkpoint inhibitor.[9][10] This is often achieved through the inhibition of key kinases involved in cell cycle regulation, such as Checkpoint Kinase 1 (Chk1).[11][12] The diagram below illustrates a simplified signaling pathway for G2 checkpoint control and a general workflow for investigating the effects of this compound.

G2_Checkpoint_Inhibition This compound Mechanism of Action cluster_0 Cell Cycle Progression DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1 Chk1 Kinase ATM_ATR->Chk1 activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 inhibits Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25->Cdk1_CyclinB activates G2_M_Transition G2/M Transition Cdk1_CyclinB->G2_M_Transition promotes This compound This compound This compound->Chk1 inhibits experimental_workflow Experimental Workflow for this compound Prepare_Stock Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with This compound Prepare_Stock->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Analysis Analyze Cellular Effects Incubation->Analysis Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Analysis->Viability Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Analysis->Cell_Cycle Western_Blot Western Blot for Checkpoint Proteins Analysis->Western_Blot

References

Identifying and minimizing off-target effects of Isogranulatimide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of Isogranulatimide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known major off-target?

This compound is a G2 DNA damage checkpoint inhibitor that primarily targets Checkpoint Kinase 1 (Chk1).[1][2] It has also been shown to significantly inhibit Glycogen Synthase Kinase 3 beta (GSK-3β).[1] Notably, it displays favorable selectivity as it does not inhibit Protein Kinase C beta (PKCβ), unlike some other kinase inhibitors with similar structural motifs.[1]

Q2: I am observing a cellular phenotype that is not consistent with Chk1 inhibition. How can I determine if this is an off-target effect?

This observation strongly suggests a potential off-target effect. A recommended approach to differentiate on-target from off-target effects is to perform a rescue experiment.[3] This can be achieved by overexpressing a mutated, drug-resistant version of Chk1. If the phenotype is reversed, it is likely an on-target effect. If the phenotype persists, it is probably due to the inhibition of one or more off-target kinases.[3] Another robust method is to use CRISPR/Cas9 to knock out the gene for Chk1. If this compound still produces the same phenotype in these knockout cells, the effect is mediated through off-targets.[4]

Q3: What is the first step I should take to minimize potential off-target effects in my cell-based assays?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that still inhibits Chk1.[3] We recommend performing a dose-response curve and correlating the phenotypic response with the degree of Chk1 inhibition (e.g., by monitoring the phosphorylation of a known Chk1 substrate). This will help in distinguishing on-target from off-target effects.[3]

Q4: How can I proactively identify the off-target profile of this compound in my experimental system?

Proactively identifying off-targets is key for accurate data interpretation. Several methods can be employed:

  • Kinase Profiling: Screen this compound against a large panel of kinases to determine its selectivity.[3] Commercial services are available that offer comprehensive kinome-wide screening.

  • Chemical Proteomics: Techniques like affinity purification-mass spectrometry can identify proteins that interact with this compound, including off-target kinases.[3]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess the binding of this compound to its targets in a cellular environment by measuring changes in protein thermal stability.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Discrepancy between biochemical and cell-based assay results 1. High intracellular ATP concentration competing with the inhibitor. 2. Poor cell permeability of this compound. 3. Efflux of the inhibitor by cellular pumps (e.g., P-glycoprotein). 4. Low expression or inactivity of the target kinase (Chk1) in the cell line.1. Confirm target engagement in cells using a method like CETSA. 2. Assess cell permeability using appropriate assays. 3. Co-incubate with an efflux pump inhibitor (e.g., verapamil) to see if potency increases.[3] 4. Verify Chk1 expression and activity (phosphorylation status) in your cell model using Western blotting.[3]
Observed cytotoxicity at concentrations expected to be specific for Chk1 Off-target kinase inhibition leading to cellular toxicity.1. Perform a kinome-wide screen to identify potential off-target kinases that could be responsible for the toxicity. 2. Use a structurally unrelated Chk1 inhibitor to see if the same cytotoxic phenotype is observed. 3. Conduct a rescue experiment with a drug-resistant Chk1 mutant.[3]
Inconsistent results between different experimental batches 1. Degradation of this compound stock solution. 2. Variability in cell culture conditions (e.g., passage number, confluency).1. Prepare fresh stock solutions of this compound and store them appropriately. 2. Standardize cell culture protocols and use cells within a consistent passage number range.

Data Presentation

This compound Kinase Selectivity Profile
KinaseIC50 (µM)Comments
Chk1 0.1 Primary Target [1]
GSK-3β 0.5 Known Off-Target [1]
PKCβ>10Demonstrates selectivity[1]
CDK11.2Hypothetical Data
MAPK15.8Hypothetical Data
AKT1>10Hypothetical Data

*Hypothetical values are for illustrative purposes only and should not be considered experimental data.

Experimental Protocols

In Vitro Kinase Assay for this compound

This protocol is for determining the IC50 value of this compound against a specific kinase.

Materials:

  • Purified active kinase (e.g., Chk1, GSK-3β)

  • Kinase-specific substrate (e.g., peptide or protein)

  • This compound

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)

  • Assay plates (e.g., 96-well format)

  • Detection reagent (e.g., for ADP-Glo™ Kinase Assay or similar)

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the kinase buffer.

  • Prepare Kinase Reaction Mix: In a tube, mix the purified kinase and its substrate in the kinase buffer.

  • Add Inhibitor: Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

  • Add Kinase/Substrate Mix: Add the kinase/substrate mixture to the wells containing the inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction and Detect: Stop the reaction and detect kinase activity using a suitable method (e.g., by adding a detection reagent that measures ADP production).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to a target protein in intact cells.

Materials:

  • Cultured cells of interest

  • This compound

  • PBS (phosphate-buffered saline) with protease and phosphatase inhibitors

  • Lysis buffer

  • Equipment for heating (e.g., PCR cycler), centrifugation, and protein analysis (e.g., Western blotting)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing or using a lysis buffer.

  • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant and analyze the amount of the target protein (e.g., Chk1) remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Affinity Purification-Mass Spectrometry for Off-Target Identification

This protocol identifies proteins that bind to this compound from a cell lysate.

Materials:

  • This compound-immobilized beads (or a method to create them)

  • Control beads (without this compound)

  • Cell lysate

  • Wash buffer

  • Elution buffer

  • Mass spectrometry equipment

Procedure:

  • Incubation: Incubate the this compound-immobilized beads and control beads with the cell lysate to allow for protein binding.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted protein samples for mass spectrometry analysis (e.g., by trypsin digestion).

  • Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that specifically bind to the this compound beads compared to the control beads. These are potential on- and off-targets.

Visualizations

G cluster_0 DNA Damage Response DNA_Damage DNA Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM Chk1_Activation Chk1 Phosphorylation (Activation) ATR_ATM->Chk1_Activation Cdc25_Inactivation Cdc25 Phosphorylation (Inactivation) Chk1_Activation->Cdc25_Inactivation CDK1_CyclinB_Inactivation CDK1/Cyclin B Inactivation Cdc25_Inactivation->CDK1_CyclinB_Inactivation G2_M_Arrest G2/M Checkpoint Arrest CDK1_CyclinB_Inactivation->G2_M_Arrest This compound This compound This compound->Chk1_Activation Inhibits

Caption: Chk1 signaling pathway in the G2/M DNA damage checkpoint.

G cluster_1 GSK-3β Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT GSK3b_Inactivation GSK-3β Phosphorylation (Inactivation) AKT->GSK3b_Inactivation Beta_Catenin β-catenin Degradation GSK3b_Inactivation->Beta_Catenin Prevents Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Leads to This compound This compound Active_GSK3b Active GSK-3β This compound->Active_GSK3b Inhibits Active_GSK3b->Beta_Catenin

Caption: Overview of a GSK-3β signaling pathway.

G cluster_2 Experimental Workflow: Kinase Profiling Start Start Inhibitor_Prep Prepare this compound Serial Dilutions Start->Inhibitor_Prep Assay_Setup Set up Kinase Assays (Kinase, Substrate, ATP) Inhibitor_Prep->Assay_Setup Incubation Incubate Assay_Setup->Incubation Detection Detect Kinase Activity Incubation->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro kinase profiling.

G Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response with Target PD Marker Start->Dose_Response Correlates Does Phenotype Correlate with Target Inhibition? Dose_Response->Correlates On_Target Likely On-Target Correlates->On_Target Yes Off_Target Likely Off-Target Correlates->Off_Target No Rescue Perform Rescue Experiment or Target Knockout Off_Target->Rescue Phenotype_Reversed Is Phenotype Reversed/Abolished? Rescue->Phenotype_Reversed Confirm_On_Target Confirms On-Target Phenotype_Reversed->Confirm_On_Target Yes Confirm_Off_Target Confirms Off-Target Phenotype_Reversed->Confirm_Off_Target No Identify_Off_Target Proceed to Identify Off-Target Confirm_Off_Target->Identify_Off_Target

References

Technical Support Center: Overcoming Resistance to Isogranulatimide Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isogranulatimide research. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound in cancer therapy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges related to treatment resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a structurally novel compound identified as a G2 checkpoint inhibitor.[1] Its primary mechanism of action is the inhibition of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1][2] By inhibiting Chk1, this compound can sensitize cancer cells, particularly those with p53 mutations, to DNA-damaging agents and induce selective cell death.[1]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to Chk1 inhibitors like this compound can arise through several mechanisms:

  • Target Alteration: A primary mechanism is the loss or significant downregulation of the Chk1 protein itself, making the drug ineffective as its target is no longer present.[3]

  • Altered Drug Effector Pathways:

    • USP1 Downregulation: Decreased expression of Ubiquitin Specific Peptidase 1 (USP1), a deubiquitinase that stabilizes Chk1, can lead to increased Chk1 degradation and subsequent resistance.

    • Reduced Claspin Expression: Lower levels of Claspin, a key protein that promotes Chk1 activity, can diminish the efficacy of Chk1 inhibitors.[3]

    • Upregulation of WEE1: Increased expression of the WEE1 kinase can activate the G2/M checkpoint independently of Chk1, conferring resistance.[4][5]

  • Activation of Compensatory Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways, such as the PI3K/AKT signaling cascade, to bypass the effects of Chk1 inhibition.[3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.

Q3: I have cancer cells with an SF3B1 mutation. Should I expect them to be resistant to this compound?

Contrary to what might be expected, recent studies suggest that cancer cells with hotspot mutations in the splicing factor 3B subunit 1 (SF3B1) may actually be more sensitive to Chk1 inhibitors.[6][7] SF3B1 mutations lead to widespread mis-splicing of genes, including those that regulate mitosis. This can cause a delay in the G2/M phase of the cell cycle, making the cells more reliant on Chk1 for survival and thus more vulnerable to its inhibition.[6][7] Therefore, SF3B1 mutations could be a potential biomarker for sensitivity to this compound, not resistance.

Q4: How can I overcome this compound resistance in my experiments?

Several strategies can be employed to overcome resistance:

  • Combination Therapy: Combining this compound with inhibitors of compensatory pathways (e.g., PI3K inhibitors) can be effective.[3] For cells that have developed resistance through WEE1 upregulation, a combination with a WEE1 inhibitor may re-sensitize them to Chk1 inhibition.[4]

  • Targeting Downstream Effectors: In cases of resistance, investigating and targeting downstream effectors of the Chk1 pathway that may be alternatively regulated could provide a therapeutic window.

  • Modulating Drug Efflux: The use of ABC transporter inhibitors, if increased efflux is identified as the resistance mechanism, can restore sensitivity.

Troubleshooting Guides

This section provides guidance on common issues encountered during this compound treatment experiments.

Problem 1: Decreased Cell Death in Response to this compound Treatment
Possible Cause Recommended Action
Development of Resistance 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. A significant increase compared to the parental cell line indicates resistance. 2. Investigate Mechanism: Use the experimental protocols below to investigate potential resistance mechanisms (e.g., Western blot for Chk1, USP1, p-AKT; qPCR for Claspin, WEE1).
Suboptimal Drug Concentration 1. Titrate this compound: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. 2. Check Drug Integrity: Ensure the this compound stock is not degraded. Prepare fresh stock solutions.
Cell Line-Specific Insensitivity Some cell lines may have intrinsic resistance. Consider screening a panel of cell lines to find a sensitive model.
Problem 2: Inconsistent Results in Cell Viability Assays
Possible Cause Recommended Action
Variable Seeding Density Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.
Inaccurate Drug Dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes.
Assay Interference The drug vehicle (e.g., DMSO) may have cytotoxic effects at high concentrations. Include a vehicle-only control.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to this compound and Chk1 inhibitor resistance.

Table 1: In Vitro Efficacy of this compound

Parameter Value Notes
Chk1 Inhibition (IC50) 0.1 µMIn vitro kinase assay.[1]
GSK-3β Inhibition (IC50) 0.5 µMThis compound shows some off-target activity against GSK-3β.[1]

Table 2: Examples of Resistance to Chk1 Inhibitors in Cancer Cell Lines

Cell Line Resistance Mechanism Fold Change in IC50 (Approximate) Reference
Lymphoma ModelLoss of Chk1 protein>10-fold[3]
Lung CancerUpregulation of WEE15 to 20-fold
Ovarian CancerProlonged G2 delay (lower CDK1/CyclinB1 activity)8 to 15-fold[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Chk1 Signaling Pathway

This protocol is to assess the expression levels of key proteins in the Chk1 signaling pathway.

Materials:

  • This compound-treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Chk1, anti-p-Chk1 (Ser345), anti-USP1, anti-Claspin, anti-p-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Co-Immunoprecipitation (Co-IP) for Chk1-USP1 Interaction

This protocol is to investigate the interaction between Chk1 and its deubiquitinase, USP1.

Materials:

  • Cell lysates

  • Co-IP lysis buffer (non-denaturing)

  • Anti-Chk1 antibody or anti-USP1 antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Chk1) overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluate by Western blot using an antibody against the interacting protein (e.g., anti-USP1).

Visualizations

Signaling Pathways and Workflows

Chk1_Signaling_Pathway cluster_upstream Upstream Activation cluster_chk1 Chk1 Regulation cluster_downstream Downstream Effects DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Claspin Claspin Claspin->Chk1 promotes activation p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 Degradation Proteasomal Degradation Chk1->Degradation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p_Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_Chk1->DNA_Repair USP1 USP1 USP1->Chk1 stabilizes (deubiquitinates) This compound This compound This compound->Chk1 inhibits

Caption: The Chk1 signaling pathway in response to DNA damage.

Resistance_Mechanisms cluster_treatment Treatment cluster_cell Cancer Cell cluster_mechanisms Resistance Mechanisms This compound This compound Chk1 Chk1 This compound->Chk1 inhibits Apoptosis Apoptosis Chk1->Apoptosis promotes Resistance Resistance Resistance->this compound blocks effect Loss_of_Chk1 Loss of Chk1 Loss_of_Chk1->Resistance USP1_Down USP1 Downregulation USP1_Down->Resistance Claspin_Down Claspin Downregulation Claspin_Down->Resistance PI3K_AKT_Up PI3K/AKT Activation PI3K_AKT_Up->Resistance Experimental_Workflow Start Start: Observe Decreased This compound Efficacy Confirm_Resistance 1. Confirm Resistance (Cell Viability Assay - IC50) Start->Confirm_Resistance Investigate_Mechanism 2. Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Western_Blot Western Blot: - Chk1, p-Chk1 - USP1, Claspin - p-AKT Investigate_Mechanism->Western_Blot Co_IP Co-IP: - Chk1-USP1 Interaction Investigate_Mechanism->Co_IP qPCR qPCR: - Claspin, WEE1 mRNA levels Investigate_Mechanism->qPCR Develop_Strategy 3. Develop Overcoming Strategy Western_Blot->Develop_Strategy Co_IP->Develop_Strategy qPCR->Develop_Strategy Combination_Therapy Combination Therapy (e.g., + PI3K inhibitor) Develop_Strategy->Combination_Therapy Validate_Strategy 4. Validate Strategy (Cell Viability, Apoptosis Assays) Combination_Therapy->Validate_Strategy End End: Restored Sensitivity Validate_Strategy->End

References

Technical Support Center: Synthesis of Isogranulatimide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isogranulatimide analogues. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for this compound and its analogues?

A1: The synthesis of this compound and its analogues, which are part of the broader indolocarbazole family of natural products, typically involves the construction of the characteristic indolo[2,3-a]pyrrolo[3,4-c]carbazole core. Key strategies often involve:

  • Palladium-catalyzed cross-coupling reactions: To form key carbon-carbon or carbon-nitrogen bonds in the construction of the indole (B1671886) or carbazole (B46965) frameworks.

  • Oxidative cyclization: Photochemical or chemical oxidation methods are frequently used in the final steps to form the fused ring system.

  • Pictet-Spengler reaction: This reaction can be employed to construct the carbazole moiety.

  • Fischer indole synthesis: A classical method for the formation of the indole rings.

The specific route can be adapted to introduce various substituents on the indole or imidazole/pyrrole moieties to generate a library of analogues.[1][2]

Q2: I am observing a low yield in the final cyclization step. What are the potential causes and solutions?

A2: Low yields in the final oxidative cyclization to form the indolocarbazole core are a common hurdle. Here are some potential causes and troubleshooting suggestions:

Potential CauseTroubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting material is still present.
Degradation of Starting Material or Product The indolocarbazole core can be sensitive to strong oxidizing agents or prolonged exposure to UV light during photocyclization. Consider using a milder oxidizing agent or reducing the irradiation time. Ensure the reaction is protected from ambient light if it's not a photochemical step.
Incorrect Wavelength for Photocyclization If using a photochemical approach, ensure the wavelength of the UV lamp is appropriate for the specific substrate. The optimal wavelength may need to be determined empirically.
Presence of Quenching Impurities Ensure all reagents and solvents are pure and free from impurities that could quench the excited state in a photochemical reaction.
Poor Solubility of the Precursor The acyclic precursor to the indolocarbazole may have poor solubility in the reaction solvent, leading to a sluggish reaction. Screen for a more suitable solvent or consider using a co-solvent system.

Q3: I am having difficulty with the purification of my this compound analogue. What purification techniques are recommended?

A3: this compound analogues are often colored, planar molecules that can exhibit strong π-π stacking interactions, leading to challenging purifications.

  • Column Chromatography: This is the most common method. Due to the potential for streaking on silica (B1680970) gel, it is often beneficial to:

    • Use a gradient elution system, gradually increasing the polarity of the mobile phase.

    • Consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 silica gel.

    • Add a small amount of a polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) to the eluent to improve peak shape.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity material.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain highly pure material for biological testing, reverse-phase preparative HPLC is a powerful technique.

Troubleshooting Guides

Problem: Low Overall Yield

A low overall yield in a multi-step synthesis can be attributed to various factors. A systematic approach is necessary to identify the bottleneck.

LowYieldTroubleshooting start Low Overall Yield reagent_quality Check Reagent and Solvent Quality start->reagent_quality reaction_conditions Review Reaction Conditions reagent_quality->reaction_conditions If quality is confirmed workup_purification Analyze Workup and Purification Steps reaction_conditions->workup_purification If conditions are correct characterization Verify Product Identity and Purity workup_purification->characterization If procedures are sound solution Optimize Bottleneck Step characterization->solution If product is correct but yield is low PhotochemicalCyclization start Dissolve Precursor degas Degas Solution start->degas irradiate Irradiate with UV Lamp degas->irradiate monitor Monitor Reaction by TLC/LC-MS irradiate->monitor monitor->irradiate Continue if incomplete workup Aqueous Workup monitor->workup Upon completion purify Purify by Column Chromatography workup->purify end This compound Analogue purify->end

References

Technical Support Center: Purification of Synthetic Isogranulatimide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with synthetic Isogranulatimide analogues.

FAQs: General Purification and Stability Concerns

Q1: What are the most common purification challenges encountered with synthetic this compound analogues?

A1: Researchers often face several challenges during the purification of synthetic this compound analogues, primarily stemming from their complex structures. These challenges include:

  • Formation of Diastereomers: The synthesis of the pyrrolo[3,4-c]carbazole core can result in the formation of diastereomers, which often exhibit very similar physicochemical properties, making their separation by standard chromatographic techniques difficult.

  • Presence of Closely Related Impurities: Common impurities include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, dehalogenation), and isomers. These impurities may have similar retention times to the desired product in chromatography.

  • Stability Issues: The maleimide (B117702) moiety present in many this compound analogues can be susceptible to degradation, particularly under certain pH and temperature conditions. This can lead to the formation of artifacts during purification and storage.

  • Poor Solubility: Some analogues may exhibit limited solubility in common chromatographic solvents, which can complicate purification and lead to low recovery.

Q2: What are the recommended initial steps for purifying a crude synthetic this compound analogue?

A2: A general workflow for the purification of a crude this compound analogue is as follows:

  • Initial Assessment: Analyze the crude mixture by thin-layer chromatography (TLC) and/or analytical High-Performance Liquid Chromatography (HPLC) to estimate the number of components and the relative polarity of the target compound.

  • Solvent Extraction: Perform a liquid-liquid extraction to remove highly polar or non-polar impurities.

  • Flash Column Chromatography: Use flash column chromatography on silica (B1680970) gel as a preliminary purification step to remove major impurities. A gradient elution system, for example, with a mixture of ethyl acetate (B1210297) and hexane, is often effective.

  • Preparative HPLC: For final purification to achieve high purity (>95%), preparative reversed-phase HPLC (RP-HPLC) is typically required.

  • Crystallization: If the purified compound is a solid, crystallization can be an effective final step to obtain a highly pure, crystalline product and to separate diastereomers in some cases.

Q3: What are the key stability considerations for this compound analogues during purification and storage?

A3: The stability of this compound analogues can be influenced by several factors:

  • pH: The maleimide ring can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain a pH range of 4-7 during purification and storage in solution.

  • Temperature: Elevated temperatures can promote degradation. Therefore, it is recommended to perform purification steps at room temperature or below and to store purified compounds at low temperatures (e.g., -20°C or -80°C).

  • Light: Some indole-containing compounds are sensitive to light. It is good practice to protect samples from direct light exposure during purification and storage.

  • Solvents: While many common organic solvents are suitable, prolonged exposure to nucleophilic solvents should be avoided as they may react with the maleimide moiety.

Troubleshooting Guides

HPLC Purification Issues
Problem Possible Causes Solutions
Poor resolution of the target compound from impurities. 1. Inappropriate stationary phase. 2. Suboptimal mobile phase composition. 3. Gradient is too steep.1. Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). 2. Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and the aqueous component (e.g., water with 0.1% TFA or formic acid). 3. Use a shallower gradient to improve separation.
Peak tailing of the target compound. 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of acidic or basic functional groups on the analogue.1. Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds or an acid (e.g., TFA) for acidic compounds. 2. Reduce the injection volume or sample concentration. 3. Adjust the pH of the mobile phase to suppress ionization of the analyte.
Low recovery of the target compound. 1. Irreversible adsorption to the column. 2. Precipitation of the compound on the column. 3. Degradation of the compound during the run.1. Try a different stationary phase or modify the mobile phase. 2. Ensure the sample is fully dissolved in the mobile phase before injection. Consider using a stronger injection solvent. 3. Check the stability of the compound under the HPLC conditions (pH, solvent).
Split or broad peaks. 1. Column degradation. 2. Incompatibility of the injection solvent with the mobile phase. 3. Presence of diastereomers.1. Replace the column or use a guard column. 2. Dissolve the sample in the initial mobile phase if possible. 3. Optimize chromatographic conditions for diastereomer separation (see below).
Separation of Diastereomers
Problem Possible Causes Solutions
Co-elution of diastereomers in RP-HPLC. 1. Insufficient selectivity of the stationary phase. 2. Mobile phase does not provide enough differentiation.1. Screen a variety of reversed-phase columns with different selectivities. 2. Experiment with different organic modifiers and additives in the mobile phase. Sometimes a small change in the mobile phase composition can significantly improve resolution. 3. Consider using normal-phase HPLC on a silica or a chiral stationary phase, as diastereomers can sometimes be better resolved under these conditions.
Incomplete separation by flash chromatography. 1. Similar Rf values of the diastereomers.1. Use a longer column and a slower elution gradient. 2. Try different solvent systems to maximize the difference in Rf values.
Difficulty in obtaining pure diastereomers by crystallization. 1. Formation of a solid solution or conglomerate.1. Screen a wide range of solvents and solvent mixtures for crystallization. 2. Try slow evaporation, cooling crystallization, or vapor diffusion methods. 3. Seeding with a pure crystal of one diastereomer can sometimes promote selective crystallization.

Experimental Protocols

General Preparative RP-HPLC Protocol for this compound Analogues

This protocol provides a starting point for the purification of synthetic this compound analogues. Optimization will be required for each specific analogue.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 30-40 minutes is a typical starting point.

  • Flow Rate: 10-20 mL/min, depending on the column dimensions.

  • Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the crude or partially purified compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) and filter through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to determine their purity. Combine pure fractions, and remove the solvent under reduced pressure. The final product can be obtained by lyophilization if it is soluble in a water/acetonitrile mixture.

Quantitative Data

The following table summarizes representative purification data for this compound analogues from the literature. Note that yields and purity can vary significantly depending on the specific analogue and the optimization of the purification protocol.

Analogue Purification Method Mobile Phase / Eluent Yield (%) Purity (%) Reference
This compoundRP-HPLC1:1 CH3CN / 0.05% TFANot Reported>95%US Patent 6,291,447 B1[1]
Pyrrolo[3,4-c]carbazole Diastereomer 1Flash ChromatographyPetroleum Ether / Ethyl Acetate (gradient)71>98% (by NMR)Beilstein J. Org. Chem. 2021, 17, 2424–2432.
Pyrrolo[3,4-c]carbazole Diastereomer 2Flash ChromatographyPetroleum Ether / Ethyl Acetate (gradient)18>98% (by NMR)Beilstein J. Org. Chem. 2021, 17, 2424–2432.

Signaling Pathways and Experimental Workflows

This compound analogues are known to be inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the G2/M DNA damage checkpoint.[2][3] Inhibition of Chk1 leads to the abrogation of this checkpoint, forcing cells with damaged DNA to enter mitosis, which can result in mitotic catastrophe and cell death. This mechanism is of particular interest in cancer therapy.

G2M_Checkpoint_Pathway cluster_0 DNA Damage Response cluster_1 Cell Cycle Control DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1 Chk1 ATM_ATR->Chk1 activates p53 p53 ATM_ATR->p53 activates Cdc25 Cdc25 Chk1->Cdc25 inhibits Cdk1_CyclinB Cdk1/Cyclin B p53->Cdk1_CyclinB inhibits Cdc25->Cdk1_CyclinB activates Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes G2_Phase G2 Phase Isogranulatimide_Analogue This compound Analogue Isogranulatimide_Analogue->Chk1 inhibits

Caption: G2/M DNA Damage Checkpoint Pathway and the inhibitory action of this compound analogues on Chk1.

Chk1_Signaling_Pathway Replication_Stress Replication Stress/ DNA Damage ATR ATR Replication_Stress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25A Cdc25A Chk1->Cdc25A phosphorylates & inhibits Cdc25C Cdc25C Chk1->Cdc25C phosphorylates & inhibits Cdk2_CyclinE Cdk2/Cyclin E Cdc25A->Cdk2_CyclinE dephosphorylates & activates Cdk1_CyclinB Cdk1/Cyclin B Cdc25C->Cdk1_CyclinB dephosphorylates & activates S_Phase_Arrest S Phase Arrest Cdk2_CyclinE->S_Phase_Arrest leads to G2_M_Arrest G2/M Arrest Cdk1_CyclinB->G2_M_Arrest leads to Isogranulatimide_Analogue This compound Analogue Isogranulatimide_Analogue->Chk1 inhibits

Caption: Simplified Chk1 signaling pathway in response to DNA damage, highlighting the points of inhibition.

Purification_Workflow Crude_Product Crude Synthetic Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Flash_Chromatography Flash Column Chromatography Extraction->Flash_Chromatography Prep_HPLC Preparative RP-HPLC Flash_Chromatography->Prep_HPLC Purity_Analysis Purity Analysis (Analytical HPLC) Prep_HPLC->Purity_Analysis Purity_Analysis->Prep_HPLC if impure Pure_Product Pure Analogue (>95%) Purity_Analysis->Pure_Product if pure

Caption: General experimental workflow for the purification of synthetic this compound analogues.

References

Addressing Isogranulatimide interference in biochemical assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of isogranulatimide in biochemical assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally derived small molecule that functions as a G2 checkpoint inhibitor.[1] Its primary mechanism of action is the inhibition of Checkpoint Kinase 1 (Chk1), a key serine/threonine kinase in the DNA damage response pathway.[2][3][4] By inhibiting Chk1, this compound prevents the cell cycle arrest at the G2/M transition, which can selectively sensitize cancer cells with p53 mutations to DNA-damaging agents.[1]

Q2: What are the known on-target and off-target activities of this compound?

A2: The primary target of this compound is Chk1. It has been shown to be a more selective inhibitor of Chk1 compared to other compounds like UCN-01. In a panel of 14 kinases, this compound was found to significantly inhibit Chk1 and, to a lesser extent, Glycogen Synthase Kinase-3β (GSK-3β). It did not show significant inhibition of Protein Kinase Cβ (PKCβ).[2][3]

Q3: Is this compound considered a Pan-Assay Interference Compound (PAIN)?

A3: While not definitively classified as a PAIN in the literature reviewed, this compound's chemical structure, which includes indole (B1671886) and imidazole (B134444) rings, is found in some classes of compounds that are known to interfere with biochemical assays. Therefore, it is prudent to perform appropriate controls to rule out potential assay artifacts.

Q4: What are the common types of interference that can be observed with small molecules like this compound in biochemical assays?

A4: Small molecules can interfere with biochemical assays in several ways, leading to false-positive or false-negative results. Common interference mechanisms include:

  • Compound Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to an artificially high signal.[5]

  • Fluorescence Quenching: The compound may absorb the light emitted by the fluorescent reporter in the assay, resulting in a lower signal.[5]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester assay reagents.[5]

  • Luciferase Inhibition: In luminescence-based assays (e.g., ADP-Glo™), the compound may directly inhibit the luciferase enzyme, leading to a misinterpretation of the kinase activity.[5]

  • Redox Cycling: Some compounds can generate reactive oxygen species that can damage assay components.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your biochemical assays.

Issue 1: High background signal or apparent inhibition that is independent of the kinase.

  • Possible Cause: Compound autofluorescence or interference with the detection system.

  • Troubleshooting Steps:

    • No-Enzyme Control: Run your assay with this compound but without the kinase. An increase in signal with increasing compound concentration suggests autofluorescence or other forms of interference with the detection reagents.[5]

    • Spectral Scan: If your plate reader has this capability, perform a spectral scan of this compound at the assay's excitation and emission wavelengths to directly measure its fluorescence profile.

    • Use a Red-Shifted Fluorophore: Interference from autofluorescence is often more pronounced at lower wavelengths. If possible, switch to an assay format that uses a red-shifted fluorescent probe.[7][8]

Issue 2: Inconsistent IC50 values or a steep dose-response curve.

  • Possible Cause: Compound aggregation.

  • Troubleshooting Steps:

    • Detergent Test: Repeat the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity of this compound is significantly reduced, it suggests that aggregation was contributing to the observed effect.[5]

    • Dynamic Light Scattering (DLS): If available, use DLS to directly assess the aggregation of this compound in your assay buffer at the concentrations being tested.

    • Solubility Check: Ensure that this compound is fully soluble in the assay buffer at the highest concentration tested. Poor solubility can lead to precipitation and aggregation.

Issue 3: Apparent inhibition in a luminescence-based assay (e.g., ADP-Glo™).

  • Possible Cause: Direct inhibition of the luciferase enzyme.

  • Troubleshooting Steps:

    • Luciferase Counter-Screen: Perform an assay where you directly measure the effect of this compound on the activity of the luciferase enzyme used in your detection system. This involves adding the compound to a reaction containing a known amount of ATP and the luciferase enzyme.[5]

    • Orthogonal Assay: Validate your findings using an assay with a different detection modality, such as a fluorescence-based or radiometric assay.[6]

Issue 4: Suspected off-target effects in cellular assays.

  • Possible Cause: this compound may be inhibiting other kinases or cellular proteins.

  • Troubleshooting Steps:

    • Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to Chk1 in your cells at the concentrations you are using.

    • Rescue Experiment: If possible, overexpress a drug-resistant mutant of Chk1 in your cells. If the cellular phenotype is rescued, it provides strong evidence that the effect is on-target.

    • Use a Structurally Unrelated Chk1 Inhibitor: Confirm that a different, structurally unrelated Chk1 inhibitor phenocopies the effects of this compound.

Quantitative Data Summary

The following tables summarize the known inhibitory activities of this compound.

Table 1: On-Target and Off-Target Kinase Inhibition by this compound

KinaseIC50 (µM)Reference
Chk10.1[2][3]
GSK-3β0.5[2][3]
PKCβ>10[2][3]

Table 2: Comparison of this compound with a Known Chk1 Inhibitor

CompoundChk1 IC50 (µM)PKCβ IC50 (µM)Reference
This compound0.1>10[2][3]
UCN-010.0070.001[2][3]

Experimental Protocols

Protocol 1: In Vitro Chk1 Kinase Assay (Fluorescence Polarization)

This protocol is a representative example and may require optimization for your specific experimental conditions.

  • Reagents:

    • Recombinant human Chk1 enzyme

    • Fluorescently labeled peptide substrate (e.g., derived from Cdc25)

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Anti-phospho-substrate antibody

    • Fluorescence polarization tracer

    • This compound stock solution (in DMSO)

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • In a 384-well plate, add the Chk1 enzyme to all wells except the no-enzyme controls.

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for the desired reaction time (determine the linear range of the reaction in preliminary experiments).

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Add the anti-phospho-substrate antibody and the fluorescence polarization tracer.

    • Incubate at room temperature to allow for antibody-peptide binding.

    • Read the fluorescence polarization on a suitable plate reader.

  • Controls:

    • Positive Control (0% Inhibition): Kinase reaction with vehicle (DMSO) only.

    • Negative Control (100% Inhibition): Kinase reaction with a known potent Chk1 inhibitor or without ATP.

    • No-Enzyme Control: All reaction components except the kinase, with and without this compound, to check for compound interference.

Protocol 2: Workflow for Validating an this compound "Hit"

This workflow outlines the steps to confirm that an observed activity of this compound is due to specific, on-target inhibition.

G cluster_0 Primary Screen & Hit Identification cluster_1 Interference & Artifact Assessment cluster_2 On-Target Validation cluster_3 Selectivity Profiling PrimaryScreen Primary Biochemical Assay HitConfirmation Confirm with Dose-Response PrimaryScreen->HitConfirmation NoEnzyme No-Enzyme Control HitConfirmation->NoEnzyme Potential Interference Detergent Detergent Sensitivity HitConfirmation->Detergent Potential Aggregation Luciferase Luciferase Counter-Screen HitConfirmation->Luciferase Luminescence Assay? Orthogonal Orthogonal Assay HitConfirmation->Orthogonal Confirm Hit BindingAssay Direct Binding Assay (e.g., SPR, CETSA) Orthogonal->BindingAssay CellularActivity Cell-Based Assay BindingAssay->CellularActivity KinasePanel Kinase Selectivity Panel CellularActivity->KinasePanel Assess Selectivity

Visualizations

G2/M DNA Damage Checkpoint Signaling Pathway

The following diagram illustrates the simplified signaling cascade of the G2/M DNA damage checkpoint, highlighting the central role of Chk1, the primary target of this compound.

G cluster_0 DNA Damage Sensors cluster_1 Checkpoint Kinases cluster_2 Cell Cycle Regulators cluster_3 Cellular Outcome ATM ATM/ATR Chk1 Chk1/Chk2 ATM->Chk1 activates Cdc25 Cdc25 Chk1->Cdc25 inhibits This compound This compound This compound->Chk1 inhibits Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB activates G2_Arrest G2 Arrest Cdc25->G2_Arrest prevents Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes

Caption: G2/M DNA damage checkpoint signaling pathway.

References

Technical Support Center: Isogranulatimide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Isogranulatimide in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions to address common sources of variability and ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally derived indole (B1671886) alkaloid that functions as a G2 checkpoint inhibitor.[1] Its primary mechanism of action is the inhibition of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase in the DNA damage response pathway.[2] By inhibiting Chk1, this compound abrogates the G2/M checkpoint, leading to mitotic entry despite the presence of DNA damage. This can selectively sensitize cancer cells with deficient p53 function to DNA-damaging agents.

Q2: What is the role of the G2/M checkpoint and the ATR-Chk1 signaling pathway?

The G2/M checkpoint is a critical cell cycle control mechanism that prevents cells from entering mitosis (M phase) with damaged DNA.[3][4] This allows time for DNA repair, thereby maintaining genomic integrity. The primary signaling cascade governing this checkpoint is the ATR-Chk1 pathway. In response to single-stranded DNA breaks or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated.[5] ATR then phosphorylates and activates Chk1.[3][5] Activated Chk1, in turn, phosphorylates and inactivates Cdc25 phosphatases, which are required to activate the Cyclin B-Cdk1 complex that drives mitotic entry.[4][5]

Q3: Why am I observing high variability in my cell viability assay results with this compound treatment?

High variability in cell viability assays is a common issue that can stem from several factors unrelated to the compound itself. These include:

  • Cell Culture Conditions: Inconsistent cell seeding density, high passage numbers leading to phenotypic drift, and variations in media components like serum can all contribute to variability.[6][7]

  • Assay Protocol and Execution: Inaccurate pipetting, especially during serial dilutions, inconsistent incubation times, and improper handling of assay reagents are frequent sources of error.

  • Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can have cytotoxic effects at higher concentrations. It is crucial to maintain a consistent and low final DMSO concentration across all wells.[8]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to skewed results. Using the outer wells for media/PBS only can help mitigate this.[8]

Q4: My this compound treatment is not showing the expected G2 checkpoint abrogation. What are the possible reasons?

Several factors could lead to a lack of expected activity:

  • Compound Integrity: this compound, as a natural product, may be susceptible to degradation. Ensure proper storage conditions (aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[9]

  • Incorrect Concentration: The effective concentration of this compound can be cell-line dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.

  • Cell Line Resistance: The genetic background of your cell line, particularly the status of p53 and other DNA damage response genes, can influence its sensitivity to Chk1 inhibitors.[1]

  • Suboptimal Assay Conditions: The timing of this compound addition relative to the induction of DNA damage is critical. Ensure the protocol allows for sufficient time for cells to arrest in G2 before adding the inhibitor.

Troubleshooting Guides

Problem 1: High Background or Inconsistent Readings in Viability/Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect wells for any precipitate after adding this compound. Test the solubility of this compound in your specific cell culture medium. Consider using a lower concentration or a different solvent system if precipitation is observed.[9]
Interference with Assay Chemistry Some compounds can directly interfere with the reagents used in viability assays (e.g., MTT, resazurin).[10] Run a cell-free control with this compound and the assay reagents to check for direct chemical interactions. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP measurement vs. metabolic activity).
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[6]
Contamination Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular metabolism and drug response.
Problem 2: Lack of Potency or Inconsistent Inhibition of Chk1
Possible Cause Troubleshooting Steps
Inactive Compound Verify the storage conditions and age of your this compound stock. If possible, test the activity of your compound on a sensitive positive control cell line known to respond to Chk1 inhibition.
Insufficient DNA Damage Ensure that the DNA-damaging agent (e.g., etoposide, gamma-irradiation) is used at a concentration and duration sufficient to induce a robust G2 arrest in your cell line. This can be verified by flow cytometry analysis of cell cycle distribution.
Suboptimal Timing of Treatment Optimize the incubation time for both the DNA-damaging agent and this compound. Cells should be arrested in G2 before the addition of the inhibitor. A time-course experiment can help determine the optimal window for treatment.
Off-Target Effects While this compound is relatively selective for Chk1, off-target effects can occur at higher concentrations.[2][11][12] If observing unexpected phenotypes, consider testing a lower concentration range or using a structurally different Chk1 inhibitor as a comparison.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (µM)
Chk10.1
Glycogen Synthase Kinase-3β (GSK-3β)0.5
Protein Kinase Cβ> 10
Other kinases tested with no significant inhibition> 10

Data adapted from Jiang et al., 2004.[2]

Table 2: Factors Contributing to Cell-Based Assay Variability

FactorSource of VariabilityRecommended Mitigation Strategy
Cell Culture Cell line misidentification/cross-contamination, high passage number, mycoplasma contamination, inconsistent cell density.Authenticate cell lines, use low passage numbers, regular mycoplasma testing, standardized seeding protocols.[6]
Compound Handling Improper storage, repeated freeze-thaw cycles, precipitation in media, inaccurate dilutions.Aliquot stock solutions, store at -80°C, verify solubility, calibrate pipettes.[9]
Assay Execution Pipetting errors, edge effects in microplates, inconsistent incubation times, instrument variability.Use calibrated pipettes, avoid using outer wells for experimental samples, adhere to strict timing, regular instrument maintenance.[8]
Data Analysis Inappropriate normalization, subjective data interpretation.Use appropriate controls for normalization (e.g., vehicle-treated cells), define clear criteria for hit identification.

Experimental Protocols

Protocol: G2/M Checkpoint Abrogation Assay

This protocol is a general guideline for assessing the ability of this compound to abrogate a DNA damage-induced G2/M checkpoint. Optimization of cell number, drug concentrations, and incubation times is recommended for each cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, HT-29)

  • Complete cell culture medium

  • DNA-damaging agent (e.g., Etoposide)

  • This compound

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency on the day of the experiment.

  • Induction of G2/M Arrest: Treat cells with a DNA-damaging agent (e.g., 50 µM Etoposide) for a predetermined time (e.g., 16-24 hours) to induce G2/M arrest.[13]

  • This compound Treatment: Add this compound at various concentrations to the arrested cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional period (e.g., 8-12 hours) to allow for checkpoint abrogation and entry into mitosis.

  • Cell Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) or G1 population in this compound-treated cells compared to the control indicates checkpoint abrogation.

Mandatory Visualizations

G2_M_Checkpoint_Pathway cluster_dna_damage DNA Damage cluster_checkpoint_activation Checkpoint Activation cluster_cell_cycle_regulation Cell Cycle Regulation DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) Cdc25 Cdc25 Chk1->Cdc25 phosphorylates (inactivates) This compound This compound This compound->Chk1 inhibits Cyclin B/Cdk1 Cyclin B/Cdk1 Cdc25->Cyclin B/Cdk1 dephosphorylates (activates) G2/M Transition G2/M Transition Cyclin B/Cdk1->G2/M Transition Mitosis Mitosis G2/M Transition->Mitosis

Caption: ATR-Chk1 signaling pathway in G2/M checkpoint regulation.

Troubleshooting_Workflow Start High Variability or Lack of Effect Observed Check_Compound Verify Compound Integrity (Storage, Solubility) Start->Check_Compound Check_Cells Assess Cell Health (Passage, Contamination) Check_Compound->Check_Cells Compound OK Compound_Issue Source New Compound Check_Compound->Compound_Issue Issue Found Check_Protocol Review Assay Protocol (Concentration, Timing) Check_Cells->Check_Protocol Cells OK Cell_Issue Use Low Passage, Authenticated Cells Check_Cells->Cell_Issue Issue Found Check_Data Analyze Data and Controls Check_Protocol->Check_Data Protocol OK Protocol_Issue Optimize Protocol Parameters Check_Protocol->Protocol_Issue Issue Found Data_Issue Re-evaluate Normalization and Statistical Analysis Check_Data->Data_Issue Issue Found End Consistent Results Check_Data->End Data OK Compound_Issue->Start Cell_Issue->Start Protocol_Issue->Start Data_Issue->Start

Caption: Logical workflow for troubleshooting assay variability.

References

Technical Support Center: Optimizing Isogranulatimide In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Isogranulatimide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a marine alkaloid that functions as a cell cycle checkpoint inhibitor.[1][2][3] It primarily targets Checkpoint Kinase 1 (Chk1), a key regulator of the G2/M checkpoint in the cell division cycle.[1][4] By inhibiting Chk1, this compound can cause cancer cells, particularly those with p53 mutations, to prematurely enter mitosis in the presence of DNA damage, leading to cell death.[1][4] It has also been shown to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β).[4]

Q2: What are the main challenges in delivering this compound in vivo?

The primary challenge for the in vivo delivery of this compound is its poor solubility in aqueous solutions. It is sparingly soluble in most organic and aqueous solvents, with good solubility only reported in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). This hydrophobicity can lead to low bioavailability, rapid clearance from circulation, and difficulties in formulating a stable and effective drug product for in vivo administration.

Q3: What are the potential off-target effects of this compound?

While this compound is considered a relatively selective Chk1 inhibitor, it also inhibits GSK-3β.[4] Inhibition of other kinases to a lesser extent is possible. Off-target effects could manifest as unforeseen toxicities in vivo. Therefore, it is crucial to include appropriate controls and monitor for any adverse effects in animal studies.

Q4: How can I monitor the in vivo activity of this compound?

The in vivo activity of this compound can be assessed by monitoring pharmacodynamic biomarkers. A key biomarker for Chk1 inhibition is the phosphorylation of Chk1 at serine 345 (pS345 Chk1).[5][6] Inhibition of Chk1 leads to an accumulation of pS345 Chk1.[6][7] This can be measured in tumor biopsies or surrogate tissues using techniques like immunohistochemistry or western blotting.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation During Formulation

Problem: this compound precipitates out of solution when preparing formulations for in vivo administration, especially when diluting a DMSO stock with aqueous buffers.

Solutions:

  • Co-solvents: Utilize a co-solvent system. While DMSO is a good primary solvent, its concentration should be kept low in the final formulation (ideally <10% v/v) to avoid toxicity.[8] A mixture of DMSO and other biocompatible solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or corn oil can be explored.[9]

  • Formulation Technologies: Consider advanced formulation strategies to improve solubility and stability:

    • Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly enhance its aqueous solubility and bioavailability.[10][11][12]

    • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its oral absorption.[13]

    • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate.

Quantitative Data on this compound Solubility

SolventSolubilityNotes
DMSO SolubleA good primary solvent for stock solutions.
DMF SolubleAnother option for initial solubilization.
Aqueous Buffers Sparingly solubleProne to precipitation.
Ethanol Sparingly solubleMay be used as a co-solvent in some formulations.
Corn Oil Sparingly solubleCan be used in combination with DMSO for oral or intraperitoneal administration.[9]
Issue 2: Low Bioavailability and Inconsistent Efficacy In Vivo

Problem: Inconsistent or lower-than-expected therapeutic efficacy in animal models, likely due to poor oral absorption or rapid clearance.

Solutions:

  • Route of Administration:

    • Intravenous (IV) injection: For initial efficacy studies, IV administration can bypass absorption barriers. However, careful formulation is required to prevent precipitation in the bloodstream. A slow infusion rate is recommended.

    • Intraperitoneal (IP) injection: A common route for preclinical studies that can offer better absorption than oral administration for some compounds.

    • Oral gavage: If oral delivery is necessary, formulation optimization is critical. Lipid-based formulations or cyclodextrin complexes are recommended.[10][13]

  • Pharmacokinetic (PK) Studies: Conduct pilot PK studies to determine the half-life, clearance, and bioavailability of your this compound formulation. This data is essential for designing an effective dosing regimen.

  • Dosing Regimen: Based on PK data, adjust the dosing frequency and concentration. It may be necessary to administer the compound more frequently or at a higher dose to maintain therapeutic concentrations.

Table for Comparing Formulation Strategies

Formulation StrategyAdvantagesDisadvantagesKey Considerations
DMSO/Saline Simple to prepare.High risk of precipitation and toxicity at high DMSO concentrations.Keep final DMSO concentration below 10%.[8]
Cyclodextrin Complex Improved aqueous solubility and bioavailability.[10][11]May require specific cyclodextrin types and optimization of the complexation process.Screen different cyclodextrins for optimal complexation efficiency.
Lipid-Based (e.g., SEDDS) Enhanced oral absorption for hydrophobic drugs.[13]More complex formulation development.Requires careful selection of oils, surfactants, and co-solvents.
Nanosuspension Increased surface area and dissolution rate.Requires specialized equipment for production and characterization.Particle size and stability are critical parameters.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Injection (using Cyclodextrin)
  • Materials: this compound powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile saline (0.9% NaCl).

  • Preparation of HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile saline. Warm the solution slightly (to ~40°C) to aid dissolution.

  • Complexation:

    • Slowly add the this compound powder to the HP-β-CD solution while vortexing or sonicating.

    • The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:100 is suggested.

    • Continue to mix the solution at room temperature for 24-48 hours to ensure maximum complexation.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

  • Administration: Administer to animals via slow intravenous injection.

Protocol 2: Monitoring Chk1 Inhibition In Vivo
  • Tissue Collection: At predetermined time points after this compound administration, collect tumor and/or surrogate tissues (e.g., peripheral blood mononuclear cells).

  • Protein Extraction: Homogenize the tissues and extract total protein using a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against pS345 Chk1 and total Chk1.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantification: Densitometrically quantify the band intensities for pS345 Chk1 and total Chk1. An increase in the ratio of pS345 Chk1 to total Chk1 indicates Chk1 inhibition.

Visualizations

Isogranulatimide_Signaling_Pathway DNA_Damage DNA Damage ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM Chk1 Chk1 ATR_ATM->Chk1 Activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibits This compound This compound This compound->Chk1 Inhibits Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25->Cdk1_CyclinB Activates Mitosis Mitosis Cdk1_CyclinB->Mitosis Promotes Apoptosis Apoptosis Mitosis->Apoptosis Premature entry leads to

Caption: this compound inhibits Chk1, leading to premature mitosis and apoptosis.

Experimental_Workflow_In_Vivo cluster_formulation Formulation cluster_administration Administration cluster_analysis Analysis Solubilization Solubilize this compound (e.g., in DMSO) Complexation Formulate for In Vivo Use (e.g., Cyclodextrin, Lipids) Solubilization->Complexation Sterilization Sterile Filtration Complexation->Sterilization Dosing Administer Formulation (IV, IP, or Oral) Sterilization->Dosing Animal_Model Select Animal Model (e.g., Xenograft) Animal_Model->Dosing Efficacy Monitor Tumor Growth Dosing->Efficacy Pharmacodynamics Collect Tissues for Biomarker Analysis (pChk1) Dosing->Pharmacodynamics Toxicity Monitor Animal Health (Weight, Behavior) Dosing->Toxicity

Caption: Workflow for in vivo studies with this compound.

Troubleshooting_Logic Start In Vivo Experiment with this compound Poor_Efficacy Poor Efficacy? Start->Poor_Efficacy Check_Formulation Check Formulation Solubility & Stability Poor_Efficacy->Check_Formulation Yes Success Successful Outcome Poor_Efficacy->Success No Check_PK Assess Pharmacokinetics (Bioavailability, Half-life) Check_Formulation->Check_PK Optimize_Dose Optimize Dosing Regimen Check_PK->Optimize_Dose Optimize_Dose->Start

Caption: Troubleshooting logic for poor in vivo efficacy of this compound.

References

Validation & Comparative

Validating the Target Engagement of Isogranulatimide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the cellular target engagement of Isogranulatimide, a natural product identified as a potent inhibitor of Checkpoint Kinase 1 (Chk1). We will explore its performance in the context of other well-characterized Chk1 inhibitors, supported by experimental data and detailed protocols, to assist researchers in designing and interpreting target validation studies.

Introduction to this compound and Chk1 Target Engagement

This compound is a marine alkaloid that has been identified as a G2 checkpoint inhibitor.[1] Biochemical assays have demonstrated that this compound directly inhibits Chk1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[2] Validating that a compound like this compound engages its intended target, Chk1, within the complex environment of a living cell is a crucial step in its development as a potential therapeutic agent or chemical probe. This guide compares key methodologies for confirming and quantifying the interaction between this compound and Chk1 in a cellular context.

Comparative Analysis of Target Engagement Methodologies

Several robust methods can be employed to validate and quantify the interaction of a small molecule inhibitor with its intracellular target. Here, we compare three widely used approaches: Western Blotting for downstream pathway modulation, Cellular Thermal Shift Assay (CETSA) for direct target binding, and Kinobeads profiling for target selectivity.

Data Presentation: A Comparative Look at Chk1 Inhibitor Potency

While direct cellular target engagement data for this compound using methods like CETSA is not yet publicly available, we can compare its known biochemical potency with that of other well-characterized Chk1 inhibitors for which cellular data exists. This provides a benchmark for expected efficacy.

Inhibitor Target Biochemical IC50 (nM) Cellular Target Engagement (EC50) Method Reference
This compound Chk1100Not Available[2]
UCN-01 Chk17Not Available[2]
Prexasertib (LY2606368) Chk1<1 (Ki of 0.9)pChk1 (S296) inhibition in HT-29 cells (IC50 ~8-250 nM)[3]
AZD7762 Chk15 (Ki of 3.6)G2 abrogation in HT-29 cells (EC50 ~10 nM)[4]
V158411 Chk1Not AvailableCETSA in HT29 cells (EC50 ~1.9 µM)[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to design and execute robust target validation studies for this compound and other Chk1 inhibitors.

Western Blotting for Chk1 Pathway Modulation

This method indirectly assesses target engagement by measuring the inhibition of Chk1's downstream signaling. A reduction in the phosphorylation of Chk1 substrates indicates that the inhibitor is active in cells.

Principle: Active Chk1 autophosphorylates at Ser296 and phosphorylates downstream targets. Inhibition of Chk1 leads to a decrease in these phosphorylation events, which can be quantified by Western Blot.

Protocol:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HT-29, U2OS) and allow cells to adhere overnight. Treat cells with varying concentrations of this compound or other Chk1 inhibitors for 1-4 hours. A vehicle control (e.g., DMSO) must be included. To induce Chk1 activation, cells can be pre-treated with a DNA-damaging agent like hydroxyurea (B1673989) (HU) or etoposide.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Chk1 (Ser296), total Chk1, and a downstream marker like phospho-Cdc25C. A loading control (e.g., GAPDH or β-actin) is essential.

  • Detection and Quantification: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to directly confirm the binding of a compound to its target protein in intact cells.

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to different temperatures, and the amount of soluble (non-denatured) target protein is quantified. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct target engagement.

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) or vehicle control for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes in a PCR cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of Chk1 using Western Blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble Chk1 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.

Kinobeads Competition Binding Assay

This chemical proteomics approach is used to assess the selectivity of a kinase inhibitor across a large portion of the kinome.

Principle: Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a resin, which can bind a large number of kinases from a cell lysate. In a competition experiment, the cell lysate is pre-incubated with the test compound (e.g., this compound). The binding of the test compound to its target kinases will prevent them from binding to the Kinobeads. The proteins bound to the beads are then identified and quantified by mass spectrometry.

Protocol:

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest.

  • Competition Binding: Incubate the cell lysate with a range of concentrations of this compound or a vehicle control.

  • Kinobeads Pulldown: Add the Kinobeads slurry to the lysates and incubate to allow for the binding of kinases not occupied by the test compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound proteins.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the pulled-down kinases.

  • Data Analysis: Determine the dose-dependent reduction in binding of each kinase to the Kinobeads in the presence of this compound to generate a selectivity profile.

Mandatory Visualizations

Chk1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) Cdc25 Cdc25 Chk1->Cdc25 phosphorylates (inhibits) This compound This compound This compound->Chk1 inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates Cell_Cycle_Arrest G2/M Arrest CDK1_CyclinB->Cell_Cycle_Arrest promotes exit from

Caption: Simplified Chk1 signaling pathway and the point of inhibition by this compound.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Cells + Compound Heat Heat Treatment (Temperature Gradient) Start->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Quantification Quantify Target Protein (e.g., Western Blot) Supernatant->Quantification End Melting Curve Quantification->End Kinobeads_Workflow cluster_kinobeads Kinobeads Workflow Lysate Cell Lysate Compound_Incubation Incubate with This compound Lysate->Compound_Incubation Kinobeads_Incubation Add Kinobeads Compound_Incubation->Kinobeads_Incubation Pulldown Affinity Pulldown Kinobeads_Incubation->Pulldown Wash Wash Beads Pulldown->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify and Quantify Kinases MS->Analysis

References

Isogranulatimide vs. Granulatimide: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isogranulatimide and granulatimide (B1238245), two structurally related marine alkaloids isolated from the ascidian Didemnum granulatum, have garnered significant interest in the field of oncology for their role as G2 checkpoint inhibitors. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Executive Summary

Data Presentation

Kinase Inhibitory Activity

The primary molecular target of both this compound and granulatimide is Chk1. A comparative analysis of their inhibitory activity reveals a greater potency for this compound.

CompoundTarget KinaseIC50 (µM)Reference
This compound Chk10.1
Granulatimide Chk10.25
This compound GSK-3β0.5

Table 1: Comparative Inhibitory Activity against Protein Kinases. this compound demonstrates a 2.5-fold higher potency in inhibiting Chk1 compared to granulatimide. This compound also shows inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β).

Cytotoxic Activity of this compound

While a direct comparative study on the cytotoxicity of both parent compounds is not available, data for this compound against a panel of cancer cell lines has been published.

Cell LineCancer TypeIC50 (µM)
L1210Murine Leukemia>10
DU145Human Prostate Carcinoma>10
A549Human Lung Carcinoma>10
HT29Human Colon Carcinoma>10

Table 2: Cytotoxic Activity of this compound. The available data indicates that this compound has low cytotoxic activity in these specific cancer cell lines when used as a single agent. It is important to note that the primary therapeutic potential of these compounds lies in their ability to sensitize cancer cells to DNA-damaging agents.

Experimental Protocols

In Vitro Chk1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Chk1. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay measures the amount of ADP produced from the kinase reaction (ATP → ADP). Inhibition of Chk1 activity results in a lower amount of ADP produced.

Materials:

  • Recombinant human Chk1 enzyme

  • Chk1 substrate (e.g., CHKtide peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds (this compound, Granulatimide) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant (typically ≤1%).

  • Reaction Setup:

    • Add Kinase Assay Buffer to each well.

    • Add the Chk1 substrate to each well.

    • Add the diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells.

    • To initiate the reaction, add the recombinant Chk1 enzyme to all wells except the negative control.

  • Kinase Reaction:

    • Add ATP to all wells to start the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

G2 Checkpoint Inhibition Assay (Cell Cycle Analysis by Flow Cytometry)

This assay determines the ability of a compound to abrogate the G2/M cell cycle arrest induced by DNA damage.

Principle: Cells are treated with a DNA-damaging agent to induce G2/M arrest. Subsequent treatment with a G2 checkpoint inhibitor, like this compound or granulatimide, will cause the cells to bypass the checkpoint and enter mitosis. The distribution of cells in different phases of the cell cycle is analyzed by staining the DNA with a fluorescent dye (e.g., Propidium Iodide, PI) and measuring the fluorescence intensity using a flow cytometer.

Materials:

  • Cancer cell line (e.g., p53-deficient)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., Doxorubicin, Etoposide)

  • Test compounds (this compound, Granulatimide)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol (B145695)

  • PI/RNase Staining Buffer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with a DNA-damaging agent for a sufficient time to induce G2/M arrest (e.g., 16-24 hours).

    • Add the test compounds at various concentrations to the arrested cells and incubate for a further period (e.g., 8-24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase Staining Buffer.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Generate a histogram of PI fluorescence intensity.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A decrease in the percentage of cells in G2/M and an increase in the sub-G1 population (indicative of apoptosis) in the presence of the test compound indicates abrogation of the G2 checkpoint.

Mandatory Visualization

Chk1 Signaling Pathway in G2/M Checkpoint Control

Chk1_Signaling_Pathway cluster_upstream DNA Damage Response cluster_chk1 Chk1 Activation cluster_downstream Downstream Effectors cluster_inhibitors Inhibitor Action DNA_Damage DNA Damage (e.g., dsDNA breaks) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatases (Cdc25A, B, C) Chk1->Cdc25 phosphorylates & inhibits Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25->Cdk1_CyclinB dephosphorylates & activates G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest promotes entry into mitosis Inhibitor This compound/ Granulatimide Inhibitor->Chk1 inhibits

Caption: Chk1 signaling pathway in G2/M checkpoint control.

Experimental Workflow for In Vitro Chk1 Kinase Assay

Chk1_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Chk1 Enzyme - Substrate (CHKtide) - ATP - Test Compounds start->prepare_reagents plate_setup Plate Setup (384-well): - Add Kinase Buffer - Add Substrate - Add Test Compounds/DMSO prepare_reagents->plate_setup add_enzyme Add Chk1 Enzyme plate_setup->add_enzyme start_reaction Initiate Reaction: Add ATP add_enzyme->start_reaction incubation Incubate at 30°C (60 minutes) start_reaction->incubation stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubation->stop_reaction incubation2 Incubate at RT (40 minutes) stop_reaction->incubation2 detect_adp Detect ADP: Add Kinase Detection Reagent incubation2->detect_adp incubation3 Incubate at RT (30-60 minutes) detect_adp->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro Chk1 kinase assay.

A Comparative Guide to Isogranulatimide and Other Chk1 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Isogranulatimide in the context of modern Checkpoint Kinase 1 inhibitors, providing key performance data, experimental methodologies, and pathway visualizations to inform cancer research and therapeutic development.

Checkpoint Kinase 1 (Chk1) is a pivotal serine/threonine kinase in the DNA damage response (DDR) pathway, making it a prime target for cancer therapy. By inhibiting Chk1, cancer cells with deficient G1 checkpoint mechanisms, often due to p53 mutations, can be sensitized to DNA-damaging agents, leading to mitotic catastrophe and apoptosis. This compound, a natural product isolated from the ascidian Didemnum granulatum, was one of the early compounds identified as a G2 checkpoint inhibitor that targets Chk1. This guide provides a comprehensive comparison of this compound with other notable Chk1 inhibitors, offering a quantitative and qualitative assessment of their performance based on available preclinical data.

Biochemical Potency and Selectivity: A Head-to-Head Comparison

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic potential. The following tables summarize the in vitro biochemical potency (IC50 and Ki values) and selectivity profiles of this compound and a panel of other well-characterized Chk1 inhibitors.

Table 1: In Vitro Potency of Chk1 Inhibitors against Chk1

InhibitorChk1 IC50 (nM)Chk1 Ki (nM)Assay Type
This compound100[1]-In vitro kinase assay
UCN-017[1]-In vitro kinase assay
Prexasertib (LY2606368)<1[2]0.9[2]Cell-free assay
Rabusertib (LY2603618)7[3]-Cell-free assay
GDC-0575 (ARRY-575)1.2[4][5]-Biochemical Assay
MK-8776 (SCH 900776)3[6]2Cell-free assay
AZD77625[7]3.6[7]Scintillation Proximity Assay
CHIR-1240.3[8]-Cell-free assay
PF-477736-0.49[9]ATP-competitive kinase assay
SRA737 (CCT245737)1.3[10]-Biochemical Assay

Table 2: Kinase Selectivity Profile of Chk1 Inhibitors

InhibitorChk2 (IC50/Ki, nM)CDK1 (IC50, nM)CDK2 (IC50, nM)Other Notable Off-Targets (IC50/Ki, nM)
This compound ->10,000>10,000GSK-3β (500)[1]
UCN-01 >100--PKCα (29), PKCβ (34), PKCγ (32)
Prexasertib (LY2606368) 8≥10,000≥10,000RSK1 (9)
Rabusertib (LY2603618) >1000>1000>1000PDK1 (893)[3]
GDC-0575 (ARRY-575) ---Highly selective
MK-8776 (SCH 900776) 1500[11]-160[11]-
AZD7762 5[7]>5000-CAM, Yes, Fyn, Lyn, Hck, Lck (<50)[12]
CHIR-124 700[8]510[8]190[8]FLT3 (5.8), PDGFRβ (6.6)[8]
PF-477736 47[9]9900[9]-VEGFR2 (8), Fms (10), Yes (14), Aurora-A (23), FGFR3 (23), Flt3 (25), Ret (39)[9]
SRA737 (CCT245737) 2400>10,0003850ERK8 (130), PKD1 (298), RSK2 (361), RSK1 (362)[10]

Chk1 Signaling Pathway and Inhibitor Evaluation Workflow

To understand the mechanism of action of Chk1 inhibitors, it is crucial to visualize their place within the broader DNA damage response pathway. Furthermore, a standardized workflow for the evaluation of these inhibitors ensures robust and reproducible data.

Chk1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_cell_cycle Cell Cycle Progression cluster_inhibitors Chk1 Inhibitors DNA Damage DNA Damage ATR ATR DNA Damage->ATR ssDNA breaks Replication stress ATM ATM DNA Damage->ATM dsDNA breaks Chk1 Chk1 ATR->Chk1 pS317, pS345 Chk2 Chk2 ATM->Chk2 Cdc25A Cdc25A Chk1->Cdc25A Inhibition Cdc25C Cdc25C Chk1->Cdc25C Inhibition CDK2/Cyclin E CDK2/Cyclin E Cdc25A->CDK2/Cyclin E Activation CDK1/Cyclin B CDK1/Cyclin B Cdc25C->CDK1/Cyclin B Activation S Phase S Phase CDK2/Cyclin E->S Phase Promotes G2/M Transition G2/M Transition CDK1/Cyclin B->G2/M Transition Promotes This compound This compound This compound->Chk1 Inhibition

Chk1 signaling pathway in response to DNA damage.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) - Determine IC50/Ki for Chk1 B Kinase Selectivity Profiling (Broad Kinase Panel) - Assess off-target effects A->B C Cellular Chk1 Inhibition Assay (e.g., Western Blot for pChk1) - Confirm target engagement in cells B->C D Checkpoint Abrogation Assay (e.g., Phospho-Histone H3 staining) - Functional assessment of Chk1 inhibition C->D E Cell Viability/Cytotoxicity Assays (in combination with DNA damaging agents) - Evaluate chemosensitization potential D->E F Pharmacokinetics (PK) Studies - Assess drug absorption, distribution, metabolism, and excretion E->F Lead Candidate Selection G Pharmacodynamics (PD) Studies - Monitor Chk1 inhibition in tumors F->G H Xenograft Efficacy Studies (in combination with chemotherapy) - Evaluate anti-tumor activity G->H I Toxicity Studies - Assess safety profile H->I

General experimental workflow for evaluating Chk1 inhibitors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the evaluation of Chk1 inhibitors.

Protocol 1: In Vitro Chk1 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescence-based assay to determine the IC50 of an inhibitor against Chk1.

Materials:

  • Recombinant human Chk1 enzyme

  • Chk1 peptide substrate (e.g., a peptide derived from Cdc25C)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of diluted inhibitor or DMSO (for control wells).

    • 2 µL of Chk1 enzyme diluted in kinase assay buffer.

    • 2 µL of a mixture of the Chk1 substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for Chk1.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.[13]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[13]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Checkpoint Abrogation Assay (Phospho-Histone H3 Staining and Flow Cytometry)

This protocol measures the ability of a Chk1 inhibitor to override a DNA damage-induced G2/M checkpoint.

Materials:

  • Cancer cell line (e.g., HT29, HeLa)

  • DNA damaging agent (e.g., Camptothecin, Etoposide)

  • Test inhibitor dissolved in DMSO

  • Nocodazole (B1683961)

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (B145695) (70%)

  • Permeabilization Buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Primary antibody: anti-phospho-Histone H3 (Ser10)

  • Fluorescently labeled secondary antibody

  • Propidium (B1200493) Iodide (PI) / RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere.

    • Treat cells with a DNA damaging agent for a sufficient time to induce G2 arrest (e.g., 16-24 hours).

    • Add the test inhibitor at various concentrations and nocodazole (to trap cells that enter mitosis) and incubate for an additional period (e.g., 4-8 hours).

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Fix cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[14]

  • Permeabilization and Staining:

    • Wash fixed cells with PBS.

    • Permeabilize cells with Permeabilization Buffer on ice for 15 minutes.[14]

    • Wash cells with PBS and resuspend in Blocking Buffer.

    • Incubate with the anti-phospho-Histone H3 primary antibody for 1-2 hours at room temperature.[14]

    • Wash cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[14]

  • DNA Staining:

    • Wash cells and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at 37°C.[14]

  • Flow Cytometry:

    • Analyze the cells on a flow cytometer, measuring the fluorescence of the phospho-Histone H3 antibody and propidium iodide.

  • Data Analysis:

    • Quantify the percentage of phospho-Histone H3 positive cells (mitotic cells) in the G2/M population (identified by 4N DNA content). An increase in the percentage of mitotic cells in the presence of the inhibitor indicates checkpoint abrogation.

Conclusion

This comparative guide provides a valuable resource for researchers and drug development professionals interested in Chk1 inhibition. This compound, as an early Chk1 inhibitor, demonstrates moderate potency but a favorable selectivity profile against the limited kinases tested. However, compared to more recently developed synthetic inhibitors like Prexasertib, GDC-0575, and CHIR-124, this compound's potency is significantly lower. These newer agents exhibit sub-nanomolar to low nanomolar IC50 values and, in many cases, have been extensively profiled for selectivity, revealing a range of off-target profiles that can inform their therapeutic application and potential side effects.

The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other Chk1 inhibitors. The visualization of the Chk1 signaling pathway and the experimental workflow further aids in understanding the mechanism of action and the process of inhibitor development. For future studies, a comprehensive head-to-head comparison of this compound against a broad panel of kinases under standardized conditions would be invaluable to fully elucidate its selectivity and potential for further development or as a chemical probe.

References

Isogranulatimide: A Comparative Guide to its Efficacy in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Isogranulatimide with other established anti-cancer agents across various cancer cell line models. The data presented is compiled from multiple studies to offer a broad perspective on its potential as a therapeutic agent.

Overview of this compound

This compound is a marine-derived alkaloid that has been identified as a potent and selective inhibitor of Checkpoint kinase 1 (Chk1), a crucial component of the G2/M DNA damage checkpoint.[1][2] By inhibiting Chk1, this compound prevents cancer cells from arresting in the G2 phase to repair DNA damage, thereby forcing them into premature and lethal mitosis. This mechanism makes it a promising candidate for combination therapies with DNA-damaging agents, particularly in p53-deficient tumors that rely heavily on the G2 checkpoint for survival.

Comparative Efficacy: this compound vs. Alternative Agents

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative anti-cancer drugs in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundCancer TypeCell LineIC50 (µM)Reference
This compound Kinase AssayChk10.1[1][2]
Breast CancerMCF-7 (in combination with γ-irradiation)- (selectively kills p53 deficient cells)[3]
UCN-01 Colon CancerHCT116~0.2[4]
Colon CancerColo-205~0.2[4]
Colon CancerHCT-15~0.2[4]
Colon CancerHT290.15[5]
Topotecan (B1662842) Ovarian CancerCAOV30.00002[6]
Ovarian CancerCAOV40.3945[6]
Ovarian CancerSKOV-3-130.005842[7]
Irinotecan (B1672180) Colon CancerLoVo15.8[8]
Colon CancerHT-295.17[8]
Doxorubicin (B1662922) Colon CancerLS18018 (parental), 80 (resistant)[9]
Ovarian CancerSKOV3 (S1 strain)0.12[10]
Ovarian CancerSKOV3 (S2 strain)1.28[10]

Note: The efficacy of this compound is often evaluated in combination with DNA-damaging agents, where it acts as a sensitizer. Studies have shown that treatment of ovarian and colon carcinoma cell lines with topoisomerase inhibitors like topotecan, irinotecan, or doxorubicin, followed by this compound, resulted in a significant additional decrease in cell number compared to either drug alone.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for evaluating compounds like this compound, the following diagrams are provided.

Isogranulatimide_Pathway cluster_0 DNA Damage Response cluster_1 Cell Cycle Progression DNA_Damage DNA Damage (e.g., from Chemotherapy) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1 Chk1 ATM_ATR->Chk1 phosphorylates Chk1_p p-Chk1 (Active) Cdc25 Cdc25 Phosphatase Chk1_p->Cdc25 phosphorylates & inhibits Chk1->Chk1_p This compound This compound This compound->Chk1_p inhibits Cdk1_CyclinB Cdk1/Cyclin B (MPF) Cdc25->Cdk1_CyclinB dephosphorylates & activates Cdc25_p p-Cdc25 (Inactive) G2_M_Transition G2/M Transition Cdk1_CyclinB->G2_M_Transition Mitosis Mitosis G2_M_Transition->Mitosis Experimental_Workflow Cell_Culture 1. Cancer Cell Line Culture (e.g., Ovarian, Colon) Compound_Treatment 2. Treatment with this compound & Alternative Drugs Cell_Culture->Compound_Treatment Cell_Viability 3. Cell Viability Assay (MTT Assay) Compound_Treatment->Cell_Viability Apoptosis_Analysis 4. Apoptosis Assay (Annexin V/PI Staining) Compound_Treatment->Apoptosis_Analysis Cell_Cycle_Analysis 5. Cell Cycle Analysis (Propidium Iodide Staining) Compound_Treatment->Cell_Cycle_Analysis Data_Analysis 6. Data Analysis & Comparison (IC50 Calculation) Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

References

Isogranulatimide: A Potent and Selective Chk1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Isogranulatimide, a marine-derived alkaloid, demonstrates notable selectivity for Checkpoint Kinase 1 (Chk1) over other kinases, positioning it as a promising candidate for cancer therapy, particularly in sensitizing p53-deficient cancer cells to DNA-damaging agents. This guide provides a comparative analysis of this compound's performance against other kinases, supported by available experimental data.

Kinase Selectivity Profile of this compound

In vitro kinase assays have been instrumental in defining the inhibitory profile of this compound. The compound exhibits potent inhibition of Chk1 with a half-maximal inhibitory concentration (IC50) of 0.1 µM.[1] In a screening against a panel of 13 other protein kinases, this compound showed significant inhibitory activity only against Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 0.5 µM.[1] Notably, it did not inhibit Protein Kinase C beta (PKCβ), a target of the broader kinase inhibitor UCN-01, which shares some structural resemblance with this compound.[1] This highlights the favorable selectivity profile of this compound.

Comparative Inhibitory Activity of this compound
KinaseThis compound IC50 (µM)UCN-01 IC50 (µM)
Chk1 0.1 [1]0.007[1]
GSK-3β0.5[1]-
PKCβNo inhibition[1]0.001[1]

- Data not available in the cited sources.

Mechanism of Chk1 Inhibition

Structural studies have revealed that this compound binds to the ATP-binding pocket of the Chk1 catalytic domain.[1] This binding is stabilized by hydrogen bonds with the backbone carbonyl oxygen of glutamate (B1630785) 85 and the amide nitrogen of cysteine 87.[1] A key feature of this compound's interaction with Chk1 is the interaction of its basic N15 atom with glutamate 17, which induces a conformational change in the glycine-rich loop of the kinase.[1] This unique interaction is believed to contribute significantly to its inhibitory potency and selectivity.[1]

Chk1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of Chk1 in the DNA damage response pathway, a critical process for maintaining genomic integrity. DNA damage activates ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylates and activates Chk1. Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to cell cycle arrest and allowing time for DNA repair.

Chk1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 Phosphorylates & Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest Induces Cdc25->Cell_Cycle_Arrest Promotes

Caption: Simplified Chk1 signaling pathway in response to DNA damage.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against various kinases is determined using an in vitro kinase assay. The following is a generalized protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the specific kinase, a suitable substrate (e.g., a peptide or protein that the kinase phosphorylates), and a kinase buffer.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) to allow for the detection of substrate phosphorylation.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.

  • Termination of Reaction: The reaction is stopped, typically by adding a solution that denatures the kinase or by spotting the reaction mixture onto a membrane that binds the substrate.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by measuring the radioactivity incorporated into the substrate using a scintillation counter or by autoradiography.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound against a panel of kinases.

Kinase_Selectivity_Workflow cluster_1 Kinase Inhibitor Selectivity Profiling Compound Test Compound (this compound) In_Vitro_Assay In Vitro Kinase Assay Compound->In_Vitro_Assay Kinase_Panel Panel of Kinases Kinase_Panel->In_Vitro_Assay Data_Analysis Data Analysis In_Vitro_Assay->Data_Analysis Selectivity_Profile Selectivity Profile (IC50 Values) Data_Analysis->Selectivity_Profile

Caption: General workflow for determining kinase inhibitor selectivity.

Conclusion

This compound stands out as a selective inhibitor of Chk1. Its potency against Chk1, coupled with its minimal activity against a panel of other kinases, underscores its potential as a targeted therapeutic agent. Further investigation into its efficacy in preclinical and clinical settings is warranted to fully elucidate its therapeutic benefits in cancer treatment.

References

Cross-Validation of Isogranulatimide's Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of Isogranulatimide, a marine-derived alkaloid, with alternative therapeutic strategies. This compound has been identified as a potent inhibitor of Checkpoint Kinase 1 (Chk1), a critical regulator of the G2/M cell cycle checkpoint. By targeting Chk1, this compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents. This document summarizes its mechanism of action, compares its potency with standard-of-care chemotherapeutics, and provides detailed experimental protocols for its evaluation.

Comparative Efficacy: this compound vs. Standard-of-Care

Cell LineCancer TypeStandard-of-Care AgentIC50 (µM)
DU145 Prostate CarcinomaDocetaxel~0.0011
Cisplatin~10.23
A549 Non-Small Cell Lung CarcinomaPaclitaxelVaries (e.g., ~0.005)
Cisplatin~18.33
HT29 Colon Carcinoma5-FluorouracilVaries (e.g., ~5)
Oxaliplatin~0.33
L1210 Murine LeukemiaDoxorubicinVaries (e.g., ~0.01-0.1)
CytarabineVaries (e.g., ~0.1-1)

Note: IC50 values can vary significantly based on experimental conditions (e.g., exposure time, assay method). The data presented here are for comparative purposes and are derived from various literature sources. The IC50 for this compound against the Chk1 kinase is 0.1 µM[1].

Mechanism of Action: The Chk1 Signaling Pathway

This compound exerts its anti-cancer effects by disrupting the G2/M cell cycle checkpoint through the inhibition of Chk1. In response to DNA damage, Chk1 is activated and phosphorylates several downstream targets to halt cell cycle progression, allowing time for DNA repair. By inhibiting Chk1, this compound prevents this arrest, leading to mitotic catastrophe and apoptosis in cancer cells with damaged DNA. Key downstream targets of Chk1 include the Cdc25 family of phosphatases and the Wee1 kinase.

G2_M_Checkpoint_Signaling cluster_0 DNA Damage Response cluster_1 Chk1 Regulation cluster_2 Cell Cycle Control cluster_3 Cellular Outcome DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) Cdc25 Cdc25 (Phosphatase) Chk1->Cdc25 phosphorylates (inhibits) Wee1 Wee1 (Kinase) Chk1->Wee1 phosphorylates (activates) This compound This compound This compound->Chk1 inhibits Cdk1_CyclinB Cdk1/Cyclin B (Mitotic Entry) Cdc25->Cdk1_CyclinB dephosphorylates (activates) Wee1->Cdk1_CyclinB phosphorylates (inhibits) G2_M_Arrest G2/M Arrest Cdk1_CyclinB->G2_M_Arrest leads to (when inactive) Apoptosis Apoptosis Cdk1_CyclinB->Apoptosis premature activation leads to

Chk1 signaling pathway in G2/M checkpoint regulation.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and its analogues are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (DU145, A549, HT29, L1210)

  • Complete culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (e.g., this compound) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G

Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture cells to 70-80% confluency and treat with test compounds for the desired time.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to measure the DNA content.

  • The data is then analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Chk1 Kinase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified Chk1 kinase.

Materials:

  • Recombinant active Chk1 enzyme

  • Chk1 substrate (e.g., a synthetic peptide derived from Cdc25)

  • ATP

  • Kinase assay buffer

  • Test compounds (e.g., this compound)

  • A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound, Chk1 enzyme, and the Chk1 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the chosen detection system.

  • The amount of product formed (e.g., ADP) is proportional to the kinase activity.

  • Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

References

In Vivo Efficacy of Isogranulatimide's Drug Class Compared to Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo efficacy data for Isogranulatimide is not publicly available in the reviewed literature. This guide provides a comparative analysis using data from other selective Checkpoint Kinase 1 (Chk1) inhibitors as a surrogate to represent the potential efficacy of this drug class. This comparison is intended for informational purposes and to guide future research.

Introduction

This compound is a structurally novel compound identified as a G2 checkpoint inhibitor, operating through the inhibition of Checkpoint Kinase 1 (Chk1). This mechanism is particularly promising in cancers with p53 mutations, as these cells become heavily reliant on the G2 checkpoint for DNA damage repair. By abrogating this checkpoint, Chk1 inhibitors can selectively sensitize cancer cells to DNA-damaging agents, a concept known as synthetic lethality. This guide compares the preclinical in vivo efficacy of Chk1 inhibitors against standard-of-care chemotherapy regimens in breast, prostate, non-small cell lung, and colon cancers.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of Chk1 inhibitors (as surrogates for this compound) and standard chemotherapy agents in various cancer xenograft models.

Table 1: In Vivo Efficacy in Breast Cancer Models
Treatment AgentCancer ModelDosage and AdministrationKey Efficacy Results
Chk1 Inhibitor (AZD7762) MCF-7/C6 (Radioresistant) Xenografti.p. daily for 3 days (2 cycles)Significant delay in tumor growth compared to control.
Doxorubicin (B1662922) E0117 (murine) XenograftIntravenous40% tumor growth inhibition compared to free doxorubicin when delivered via nanoparticles.
Paclitaxel (B517696) MCF-7 Xenograft20 mg/kg, i.p. daily for 5 daysSignificant antitumor activity.[1]
Doxorubicin (in nanocarrier) Human Breast Cancer XenograftLocalized deliveryDelayed tumor progression by ~10 weeks and increased survival compared to i.v. doxorubicin.[2]
Table 2: In Vivo Efficacy in Prostate Cancer Models
Treatment AgentCancer ModelDosage and AdministrationKey Efficacy Results
Chk1 Inhibitor (MU380) + Gemcitabine (B846) Mouse Xenograft ModelNot specifiedMore effective than gemcitabine alone.
Docetaxel (B913) PC346Enza (Enzalutamide-resistant) Xenograft33 mg/kg, single i.p. doseMean tumor volume of 258 mm³ after 46 days.[3]
Docetaxel DU-145 Xenograft10 mg/kg/week, i.v. for 3 weeks32.6% tumor regression.[4]
Table 3: In Vivo Efficacy in Non-Small Cell Lung Cancer (NSCLC) Models
Treatment AgentCancer ModelDosage and AdministrationKey Efficacy Results
Chk1 Inhibitor (LY2606368) SCLC Xenograft10 mg/kg, twice daily, twice weeklySignificant single-agent tumor regression.
Chk1 Inhibitor + Gemcitabine STK11-deficient NSCLC XenograftNot specifiedDecreased tumor growth and increased survival compared to either agent alone.[5]
Cisplatin H441 and PC14 XenograftsNot specifiedSignificantly increased [18F]FAHA accumulation (biomarker of response).[6]
Cisplatin-based regimens Patient-derived NSCLC XenograftsCisplatin (2.5 mg/kg/d) + vinorelbine (B1196246) (5 mg/kg/d), docetaxel (12 mg/kg/d), or gemcitabine (120 mg/kg/d) weekly for 3 weeksVaried responses observed across different patient-derived xenografts.[7]
Table 4: In Vivo Efficacy in Colon Cancer Models
Treatment AgentCancer ModelDosage and AdministrationKey Efficacy Results
Chk1 Inhibitor (V158411) + Irinotecan (B1672180) Human Colon Tumor XenograftsNot specifiedPotentiated anti-tumor activity of irinotecan without additional toxicity.[8][9]
Irinotecan HT29 XenograftNot specified39% tumor growth inhibition.[10][11]
Irinotecan HC1 Xenograft25 mg/kg, oralAchieved complete response.[12]
Irinotecan + 5-Fluorouracil HCT-8 and FaDu XenograftsIrinotecan administered 24h before 5-FU80% and 100% cure rates, respectively.[13]

Experimental Protocols

Chk1 Inhibitor (AZD7762) in Breast Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Tumor Inoculation: MCF-7/C6 radioresistant breast cancer cells were subcutaneously injected.

  • Treatment: When tumors reached a specified volume, mice were treated with AZD7762 or DMSO (control) administered intraperitoneally (i.p.) daily for 3 consecutive days. This treatment was repeated for two cycles.

  • Efficacy Endpoint: Tumor volume was measured regularly to assess tumor growth delay.

Standard Chemotherapy: Docetaxel in Prostate Cancer Xenograft Model
  • Animal Model: Castrated nude mice.[3]

  • Tumor Inoculation: Enzalutamide-resistant PC346Enza prostate cancer cells were subcutaneously inoculated.[3]

  • Treatment: When tumor volume reached 300 mm³, mice received a single intraperitoneal (i.p.) dose of docetaxel at 33 mg/kg.[3]

  • Efficacy Endpoint: Tumor volumes were measured at specified time points (e.g., 46 days) post-treatment to determine antitumor effect.[3]

Standard Chemotherapy: Irinotecan in Colon Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Tumor Inoculation: HT29 or HCT116 human colon carcinoma cells were subcutaneously injected.[10][11]

  • Treatment: Mice were treated with irinotecan (or vehicle control) for 28 days.

  • Efficacy Endpoint: Tumor growth inhibition (TGI) was calculated based on tumor volume measurements.[10][11]

Signaling Pathways and Mechanisms of Action

This compound (Chk1 Inhibitor) Signaling Pathway

This compound, as a Chk1 inhibitor, disrupts the G2/M cell cycle checkpoint. In response to DNA damage (e.g., from chemotherapy or radiation), ATM and ATR kinases are activated, which in turn phosphorylate and activate Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of CDK1/Cyclin B and halting the cell cycle at the G2/M transition to allow for DNA repair. In p53-deficient tumors, this pathway is critical for survival. By inhibiting Chk1, this compound abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.

G2_M_Checkpoint_Inhibition DNA_Damage DNA Damage (e.g., from Chemotherapy) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates Chk1 Chk1 ATM_ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 phosphorylates & inhibits G2_M_Arrest G2/M Arrest (DNA Repair) Chk1->G2_M_Arrest This compound This compound (Chk1 Inhibitor) This compound->Chk1 inhibits CDK1_CyclinB CDK1 / Cyclin B Cdc25->CDK1_CyclinB dephosphorylates & activates Mitosis Mitosis CDK1_CyclinB->Mitosis promotes entry G2_M_Arrest->Mitosis prevents entry Apoptosis Mitotic Catastrophe (Apoptosis) Mitosis->Apoptosis with damaged DNA leads to

Caption: G2/M checkpoint inhibition by this compound.

Standard Chemotherapy Mechanisms of Action

Standard chemotherapy agents have diverse mechanisms of action, often targeting fundamental cellular processes.

  • Doxorubicin (Anthracycline): Intercalates into DNA, inhibiting topoisomerase II and generating free radicals, leading to DNA damage and apoptosis.[2]

  • Paclitaxel and Docetaxel (Taxanes): Stabilize microtubules, preventing their dynamic instability required for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][14][15][16][17][18][19][20][21]

  • Cisplatin and Oxaliplatin (Platinum-based): Form DNA adducts, leading to intra- and inter-strand crosslinks. This disrupts DNA replication and transcription, triggering apoptosis.[9][22][23][24][25]

  • 5-Fluorouracil (Antimetabolite): Inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.

  • Irinotecan (Topoisomerase Inhibitor): Its active metabolite, SN-38, inhibits topoisomerase I, leading to DNA single-strand breaks that convert to double-strand breaks during replication, ultimately causing cell death.[26][27][28][29]

Chemo_Mechanisms cluster_dna DNA-Targeting Agents cluster_microtubule Microtubule-Targeting Agents Doxorubicin Doxorubicin Topoisomerase Topoisomerase I/II Doxorubicin->Topoisomerase inhibits Cisplatin Cisplatin / Oxaliplatin DNA DNA Cisplatin->DNA forms adducts Irinotecan Irinotecan (SN-38) Irinotecan->Topoisomerase inhibits FiveFU 5-Fluorouracil Thymidylate_Synthase Thymidylate Synthase FiveFU->Thymidylate_Synthase inhibits DNA_Damage DNA Damage / Replication Stress Topoisomerase->DNA Thymidylate_Synthase->DNA synthesis blocked Apoptosis Apoptosis DNA_Damage->Apoptosis Paclitaxel Paclitaxel / Docetaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic_Arrest Mitotic Arrest Mitotic_Arrest->Apoptosis

Caption: Mechanisms of action for standard chemotherapy agents.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for preclinical in vivo efficacy studies.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Tumor_Inoculation Subcutaneous or Orthotopic Inoculation Cell_Culture->Tumor_Inoculation Animal_Model Immunocompromised Mouse Model Animal_Model->Tumor_Inoculation Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., i.p., i.v., oral) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Efficacy Endpoint (e.g., Tumor Growth Inhibition, Survival) Monitoring->Endpoint Analysis Data Analysis & Statistical Comparison Endpoint->Analysis

Caption: General workflow for in vivo xenograft studies.

Conclusion

While direct in vivo data for this compound is lacking, preclinical studies of other Chk1 inhibitors demonstrate significant antitumor activity, particularly in combination with DNA-damaging chemotherapy, in models of breast, prostate, lung, and colon cancer. This supports the therapeutic potential of targeting the G2/M checkpoint. Standard chemotherapy regimens remain a cornerstone of cancer treatment, showing variable but often significant efficacy in these same cancer types.

The data presented in this guide suggest that Chk1 inhibitors, the class to which this compound belongs, may offer a valuable therapeutic strategy, especially for p53-deficient tumors. Further preclinical in vivo studies of this compound are warranted to directly assess its efficacy and safety profile compared to and in combination with standard-of-care chemotherapies. This will be crucial for its potential translation into clinical settings.

References

A Comparative Analysis of Isogranulatimide and UCN-01 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Two Potent Kinase Inhibitors in Cancer Research

For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, Isogranulatimide and UCN-01 represent two compounds with significant therapeutic potential, yet distinct biochemical profiles. This guide provides a comprehensive, data-driven comparison of their mechanisms of action, target selectivity, and cellular effects, supported by detailed experimental protocols to aid in the design and interpretation of future studies.

At a Glance: Key Differences

FeatureThis compoundUCN-01 (7-hydroxystaurosporine)
Primary Target Checkpoint Kinase 1 (Chk1)Broad-spectrum kinase inhibitor
Key Cellular Effect G2/M checkpoint abrogationCell cycle arrest (G1/S or G2/M), apoptosis
Selectivity HighLow
Known Off-Targets Glycogen Synthase Kinase 3 beta (GSK-3β)Protein Kinase C (PKC) isoforms, 3-phosphoinositide-dependent protein kinase 1 (PDK1), Cyclin-dependent kinases (CDKs), Akt, and others

Mechanism of Action and Target Specificity

This compound is a highly selective inhibitor of Checkpoint Kinase 1 (Chk1) , a critical component of the DNA damage response pathway. By inhibiting Chk1, this compound abrogates the G2/M cell cycle checkpoint, leading to mitotic catastrophe and cell death, particularly in p53-deficient cancer cells.[1] Its selectivity is a key differentiator; while it also inhibits Glycogen Synthase Kinase 3 beta (GSK-3β), it notably does not inhibit Protein Kinase C (PKC) beta, a common off-target for many kinase inhibitors.[1]

UCN-01 (also known as 7-hydroxystaurosporine) , in contrast, is a broad-spectrum kinase inhibitor with potent activity against a wide range of kinases.[2][3] Its primary targets include various isoforms of Protein Kinase C (PKC) , as well as Chk1 , 3-phosphoinositide-dependent protein kinase 1 (PDK1) , and several Cyclin-Dependent Kinases (CDKs) .[2][4] This multi-targeted approach contributes to its complex cellular effects, which include cell cycle arrest at both the G1/S and G2/M phases, as well as the induction of apoptosis.[5]

Comparative Performance: A Quantitative Look

The following table summarizes the reported inhibitory concentrations (IC50) of this compound and UCN-01 against key protein kinases. This data highlights the significantly greater selectivity of this compound compared to the broad-spectrum activity of UCN-01.

Target KinaseThis compound IC50 (µM)UCN-01 IC50 (µM)
Chk10.1[1]0.007[2]
GSK-3β0.5[1]0.5[6]
PKCαNot reported0.029[4][6]
PKCβNo inhibition[1]0.034[4][6]
PKCγNot reported0.030[4][6]
PDK1Not reported0.033[6]
Cdk1Not reported0.3 - 0.6[2]
Cdk2Not reported0.3 - 0.6[2]
AktNot reported0.5[2]

Cellular Effects: Cell Cycle and Apoptosis

Both compounds ultimately lead to cell death, but their impact on the cell cycle differs. This compound's primary role is as a G2 checkpoint inhibitor, forcing cells with DNA damage to enter mitosis prematurely.[7] UCN-01, due to its broader kinase inhibition profile, can induce cell cycle arrest at either the G1/S or G2/M phase, depending on the cellular context and concentration used.[5] Both compounds are effective inducers of apoptosis.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.

Isogranulatimide_Pathway DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1 Chk1 ATM/ATR->Chk1 activates Cdc25 Cdc25 Chk1->Cdc25 inhibits Cdk1/Cyclin B Cdk1/Cyclin B Cdc25->Cdk1/Cyclin B activates G2/M Arrest G2/M Arrest Cdk1/Cyclin B->G2/M Arrest promotes exit from G2 Mitotic Catastrophe Mitotic Catastrophe Cdk1/Cyclin B->Mitotic Catastrophe premature entry This compound This compound This compound->Chk1

This compound's Mechanism of Action

UCN01_Pathway UCN-01 UCN-01 PKC PKC UCN-01->PKC PDK1 PDK1 UCN-01->PDK1 Chk1 Chk1 UCN-01->Chk1 CDKs CDKs UCN-01->CDKs Apoptosis Apoptosis UCN-01->Apoptosis induces Akt Akt PDK1->Akt activates Cell Survival Cell Survival Akt->Cell Survival promotes Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression drives

UCN-01's Multi-Target Mechanism

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays Kinase Panel Screening Kinase Panel Screening Cell-Free Kinase Assays Cell-Free Kinase Assays Kinase Panel Screening->Cell-Free Kinase Assays Determine IC50 Determine IC50 Cell-Free Kinase Assays->Determine IC50 Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment Cell Viability (MTT) Cell Viability (MTT) Compound Treatment->Cell Viability (MTT) Cell Cycle Analysis (FACS) Cell Cycle Analysis (FACS) Compound Treatment->Cell Cycle Analysis (FACS) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Compound Treatment->Apoptosis Assay (Annexin V)

Comparative Experimental Workflow

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of comparative studies, the following are detailed protocols for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Chk1)

This protocol is designed to determine the IC50 value of a test compound against Chk1 kinase activity.

Materials:

  • Recombinant human Chk1 enzyme

  • Biotinylated Chk1 substrate peptide (e.g., derived from Cdc25C)

  • ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compounds (this compound and UCN-01) dissolved in DMSO

  • Streptavidin-coated plates

  • Anti-phospho-substrate antibody conjugated to a detectable molecule (e.g., HRP or a fluorescent probe)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection reagent (e.g., TMB for HRP)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds to the wells of a microplate. Include a DMSO-only control.

  • Add 10 µL of the Chk1 enzyme solution (pre-diluted in kinase reaction buffer) to each well.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP (at a concentration near the Km for Chk1) in kinase reaction buffer.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow the biotinylated substrate to bind.

  • Wash the plate three times with wash buffer.

  • Add the anti-phospho-substrate antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the detection reagent and incubate until color develops.

  • Add the stop solution and read the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound and UCN-01)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or UCN-01 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound and UCN-01)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium (B1200493) iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound or UCN-01 for a specified time.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound and UCN-01)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound or UCN-01.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound and UCN-01 are both valuable tools for cancer research, but their distinct selectivity profiles dictate their optimal applications. This compound, with its high selectivity for Chk1, is an excellent tool for specifically investigating the role of the G2/M checkpoint in cancer cell survival. Its targeted action may translate to a more favorable therapeutic window with fewer off-target effects. UCN-01, as a broad-spectrum kinase inhibitor, offers a multi-pronged attack on cancer cells by targeting several key signaling pathways simultaneously. While this may lead to potent anti-tumor activity, it also increases the likelihood of off-target effects and associated toxicities. The choice between these two inhibitors should be guided by the specific research question and the desired experimental outcome. The provided data and protocols offer a solid foundation for researchers to make informed decisions and conduct rigorous comparative studies.

References

Validating the Role of Isogranulatimide in Overcoming Chemoresistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isogranulatimide's potential role in overcoming chemoresistance, placed in the context of other checkpoint kinase 1 (Chk1) inhibitors. While direct quantitative data for this compound in combination with specific chemotherapeutic agents is limited in publicly available literature, this document compiles analogous data from well-studied Chk1 inhibitors to provide a framework for its evaluation and future research.

Introduction to this compound and Chemoresistance

This compound is a marine alkaloid identified as a potent inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] In many cancer cells, particularly those with a mutated p53 tumor suppressor gene, the reliance on the Chk1-mediated G2/M checkpoint for survival after DNA damage is significantly increased.[3] By inhibiting Chk1, this compound can abrogate this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. This mechanism forms the basis of its potential to overcome resistance to DNA-damaging chemotherapeutic agents.

Chemoresistance remains a primary obstacle in successful cancer treatment. Tumors can develop resistance through various mechanisms, including increased drug efflux, enhanced DNA repair capabilities, and evasion of apoptosis. Targeting the DDR pathway with inhibitors like this compound presents a promising strategy to re-sensitize resistant cancer cells to conventional chemotherapy.

Mechanism of Action: The ATR-Chk1 Signaling Pathway

Upon DNA damage, the Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated, which in turn phosphorylates and activates Chk1. Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest. This provides the cell with time to repair the DNA damage before proceeding with cell division. This compound, by binding to the ATP-binding pocket of Chk1, prevents this phosphorylation cascade, thereby overriding the cell cycle checkpoint.

Isogranulatimide_Mechanism_of_Action This compound's Role in Overcoming Chemoresistance cluster_0 Standard Chemotherapy Response cluster_1 This compound Intervention Chemotherapy Chemotherapy DNA_Damage DNA_Damage Chemotherapy->DNA_Damage ATR_Activation ATR_Activation DNA_Damage->ATR_Activation Chk1_Activation Chk1_Activation ATR_Activation->Chk1_Activation Cell_Cycle_Arrest Cell_Cycle_Arrest Chk1_Activation->Cell_Cycle_Arrest Chk1_Inhibition Chk1_Inhibition DNA_Repair DNA_Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Successful Repair This compound This compound This compound->Chk1_Inhibition Mitotic_Catastrophe Mitotic_Catastrophe Chk1_Inhibition->Mitotic_Catastrophe Forced Mitotic Entry Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

This compound's mechanism of action in overcoming chemoresistance.

Comparative Performance Data

Table 1: In Vitro Efficacy of Chk1 Inhibitors in Combination with Cisplatin (B142131)

Chk1 InhibitorCell LineIC50 (Cisplatin alone)IC50 (Cisplatin + Chk1 Inhibitor)Combination Index (CI)Reference
UCN-01 Ovarian Cancer (A2780)Not SpecifiedNot SpecifiedSynergistic[4]
AZD7762 Head and Neck Squamous Cell Carcinoma (p53-deficient)~10 µM~2 µMSynergistic[5][6]
Prexasertib Small Cell Lung Cancer (GLC4-CR - Cisplatin Resistant)>20 µM~5 µMSynergistic[1]

Table 2: In Vitro Efficacy of Chk1 Inhibitors in Combination with Paclitaxel

Chk1 InhibitorCell LineIC50 (Paclitaxel alone)IC50 (Paclitaxel + Chk1 Inhibitor)Combination Index (CI)Reference
Generic Chk1 siRNA HeLaNot SpecifiedNot SpecifiedSensitizes[7]
CCT244747 Head and Neck Squamous Cell Carcinoma (HN5)Not SpecifiedNot SpecifiedSynergistic[8]

Table 3: In Vitro Efficacy of Chk1 Inhibitors in Combination with Doxorubicin (B1662922)

Chk1 InhibitorCell LineIC50 (Doxorubicin alone)IC50 (Doxorubicin + Chk1 Inhibitor)Combination Index (CI)Reference
AZD7762 Multiple Myeloma (p53-deficient)Not SpecifiedNot SpecifiedPotentiated[9]
Prexasertib Acute Lymphoblastic LeukemiaNot SpecifiedNot SpecifiedSynergistic[10]

Note: The absence of direct comparative data for this compound underscores the necessity for further research to quantify its specific synergistic potential with these and other chemotherapeutic agents.

Experimental Protocols

To facilitate further research and validation of this compound's role in overcoming chemoresistance, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound in combination with chemotherapeutic agents.

Materials:

  • 96-well plates

  • Cancer cell lines (chemosensitive and chemoresistant)

  • Complete culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the chemotherapeutic agent, this compound, or a combination of both. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. IC50 values and Combination Index (CI) can be calculated using appropriate software (e.g., CompuSyn). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

MTT_Assay_Workflow MTT Assay Experimental Workflow Seed_Cells Seed cells in 96-well plate Drug_Treatment Treat with this compound +/- Chemotherapy Seed_Cells->Drug_Treatment Incubation_48_72h Incubate for 48-72 hours Drug_Treatment->Incubation_48_72h Add_MTT Add MTT solution Incubation_48_72h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Solubilize Add solubilization solution Incubation_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Calculate IC50 and Combination Index Read_Absorbance->Data_Analysis

A simplified workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds as described for the MTT assay.

  • After the incubation period, harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis for Chk1 Phosphorylation

This technique is used to confirm the inhibition of Chk1 activity by this compound.

Materials:

  • Cell culture dishes

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Chemotherapeutic agent (to induce DNA damage)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents and imaging system

Procedure:

  • Treat cells with the chemotherapeutic agent in the presence or absence of this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using ECL reagents and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated Chk1 signal to total Chk1 and the loading control (β-actin).

Conclusion and Future Directions

This compound, as a potent Chk1 inhibitor, holds significant promise as a chemosensitizing agent to overcome resistance to DNA-damaging therapies. The data from analogous Chk1 inhibitors strongly support the rationale for investigating this compound in combination with conventional chemotherapeutics.

The immediate next steps in validating the role of this compound should focus on generating direct, quantitative in vitro data. Specifically, determining the IC50 values of this compound in combination with cisplatin, paclitaxel, and doxorubicin across a panel of chemoresistant and sensitive cancer cell lines is crucial. Calculating the Combination Index will provide a definitive measure of synergy.

Furthermore, in vivo studies using xenograft models of chemoresistant tumors are necessary to evaluate the efficacy and safety of this compound in a more clinically relevant setting. These studies should monitor tumor growth inhibition and assess for any potential toxicities of the combination therapy.

By systematically addressing these research gaps, the full therapeutic potential of this compound in overcoming chemoresistance can be elucidated, paving the way for its potential clinical development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Isogranulatimide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical guidance for the proper disposal of Isogranulatimide, a G2 checkpoint inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent bioactive compound, this compound and its associated waste must be managed as hazardous chemical waste from the point of generation through final disposal.

I. Personal Protective Equipment (PPE) and Safety First

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All waste handling procedures should be conducted within a certified chemical fume hood.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is necessary.

II. Waste Characterization and Segregation: The First Step to Safe Disposal

Proper identification and segregation of waste streams are fundamental to safe and compliant disposal. This compound waste should never be mixed with non-hazardous trash or other incompatible chemical waste.

Waste Stream Description Recommended Container
Solid this compound Waste Unused or expired pure compound, contaminated consumables (e.g., weigh boats, filter paper).Labeled, sealed, and chemically compatible container for solid hazardous waste.
Liquid this compound Waste Solutions containing this compound, solvents used for rinsing contaminated glassware.Labeled, sealed, and chemically compatible container for liquid hazardous waste.
Contaminated Sharps Needles, syringes, or other sharp objects contaminated with this compound.Puncture-resistant sharps container clearly labeled as hazardous chemical waste.
Contaminated Labware Glassware (e.g., flasks, beakers) and plasticware that has come into contact with this compound.Must be decontaminated or disposed of as hazardous waste.

III. Step-by-Step Disposal Protocol

Follow these steps to ensure the safe disposal of this compound waste:

  • Containment at the Source: As this compound waste is generated, immediately place it into the appropriate, pre-labeled waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area must be under the control of the laboratory personnel and away from general work areas.

  • Decontamination of Labware:

    • Rinsing: Triple rinse all contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).

    • Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in a designated liquid hazardous waste container.[2]

    • Final Cleaning: After triple rinsing, the glassware can typically be washed with soap and water.

  • Request for Pickup: Once a waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[1] Do not allow waste to accumulate.

IV. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.

  • Control and Contain: If safe to do so, prevent the spread of the spill using absorbent pads or other appropriate spill control materials.

  • Decontaminate:

    • For small spills of solid material, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.

    • For liquid spills, use an absorbent material to soak up the liquid and place it in a sealed hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Start Waste Generation (this compound) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., powder, contaminated consumables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, rinsate) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (e.g., needles, scalpels) WasteType->SharpsWaste Sharps SolidContainer Place in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Place in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Place in Labeled Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer StoreSAA Store in Satellite Accumulation Area (SAA) SolidContainer->StoreSAA LiquidContainer->StoreSAA SharpsContainer->StoreSAA EHS_Pickup Request EHS Pickup for Disposal StoreSAA->EHS_Pickup

Caption: Workflow for the Segregation and Disposal of this compound Waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and safety data sheets for the most accurate and detailed information.

References

Essential Safety and Handling Guidance for Isogranulatimide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Isogranulatimide is not publicly available. The following guidance is based on best practices for handling potent, powdered chemical compounds in a research and development setting. It is imperative to conduct a thorough risk assessment before handling this substance and to consult with your institution's Environmental Health and Safety (EHS) department.

This compound is a naturally occurring substance that functions as a G2 checkpoint inhibitor, making it a compound of interest in cancer research.[1][2] As with any potent and novel chemical, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE.

Body Part Protection Specification Rationale
Eyes Safety GogglesANSI Z87.1-rated, chemical splash goggles.Protects against dust particles and splashes.
Face Face ShieldFull-face shield worn over safety goggles.Recommended when there is a significant risk of splashes or aerosol generation.
Hands Disposable GlovesNitrile or other chemically resistant gloves. Double-gloving is recommended.Prevents skin contact. Check for tears before and during use.
Body Laboratory CoatFlame-resistant, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory RespiratorAn N95 dust mask is the minimum requirement for handling powders. A half-mask or full-face respirator with appropriate cartridges may be necessary for larger quantities or in case of inadequate ventilation.Prevents inhalation of fine particles.
Operational Plan: Handling and Experimental Procedures

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Weighing: Use an enclosure or a ventilated balance safety enclosure when weighing the powder.

General Handling Protocol:

  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Aliquoting:

    • Perform these tasks in a fume hood.

    • Use tools (spatulas, etc.) dedicated to this compound.

    • Handle the powder gently to avoid creating dust.

  • Dissolving:

    • If preparing a solution, add the solvent to the weighed powder slowly.

    • Cap the container securely before mixing or vortexing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove and dispose of PPE as described in the disposal plan.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All contaminated solid waste, including gloves, bench paper, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air.
Ingestion Do NOT induce vomiting. Rinse mouth with water.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS department immediately. For small spills, if trained, cover with an absorbent material, and carefully clean the area while wearing appropriate PPE.

Visualizing the Workflow

The following diagram illustrates the standard workflow for safely handling a potent chemical compound like this compound in a laboratory setting.

G Safe Handling Workflow for Potent Compounds cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Don PPE B Prepare Work Area A->B C Weigh Compound B->C Start Experiment D Prepare Solution C->D E Decontaminate D->E End Experiment F Dispose of Waste E->F G Remove PPE F->G H Wash Hands G->H

Caption: Workflow for handling potent chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.